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Core Science & Biosynthesis

Foundational

Technical Monograph: Synthesis and Characterization of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane

[1] Executive Summary This technical guide details the synthesis, purification, and characterization of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane , a functionalized pyridine building block utilized in the development of ki...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the synthesis, purification, and characterization of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane , a functionalized pyridine building block utilized in the development of kinase inhibitors and CNS-active agents.[1]

The molecule features a steric "gatekeeper" methyl group at C3, a reactive vinyl handle at C5, and a hydrophobic azepane ring at C2. The synthetic strategy prioritized herein utilizes a regioselective nucleophilic aromatic substitution (


)  followed by a Suzuki-Miyaura cross-coupling .[1] This modular approach ensures high fidelity in functional group installation and minimizes the risk of vinyl polymerization during early steps.

Retrosynthetic Analysis

The structural dissection of the target molecule reveals two primary disconnection points: the C2–N bond (azepane attachment) and the C5–Vinyl bond.

Strategic Logic[1]
  • Disconnection 1 (C5-Vinyl): The vinyl group is prone to polymerization and oxidation. It should be installed last via Palladium-catalyzed cross-coupling (Suzuki or Stille) to preserve its integrity.

  • Disconnection 2 (C2-N): The 2-position of the pyridine ring is electronically activated for nucleophilic attack.[1] Using a 2,5-dihalo-3-methylpyridine precursor allows for selective substitution at C2 due to the activating influence of the ring nitrogen, despite the steric hindrance of the C3-methyl group.[1]

Retrosynthesis Target Target Molecule 1-(3-Methyl-5-vinylpyridin-2-yl)azepane Intermediate Intermediate A 1-(5-Bromo-3-methylpyridin-2-yl)azepane Target->Intermediate Suzuki Coupling (C-C Bond Formation) VinylSource Vinyl Source Potassium Vinyltrifluoroborate or Vinylboronic acid pinacol ester Target->VinylSource Precursors Starting Materials 2,5-Dibromo-3-methylpyridine + Azepane Intermediate->Precursors S_NAr Amination (C-N Bond Formation)

Figure 1: Retrosynthetic logic prioritizing late-stage vinylation to avoid polymerization side-reactions.[1]

Experimental Protocols

Step 1: Synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)azepane

Objective: Regioselective installation of the azepane ring at the C2 position.[1]

  • Reagents: 2,5-Dibromo-3-methylpyridine (1.0 eq), Azepane (1.2 eq),

    
     (2.0 eq), DMF (anhydrous).
    
  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ). The C2-bromide is activated by the adjacent nitrogen (electrophilic center), whereas the C5-bromide is unactivated.
    

Protocol:

  • Charge a reaction vessel with 2,5-Dibromo-3-methylpyridine (10.0 mmol) and anhydrous DMF (20 mL).

  • Add Potassium Carbonate (

    
    , 20.0 mmol) followed by Azepane  (12.0 mmol).
    
  • Heat the mixture to 90–100 °C under an inert atmosphere (

    
     or Ar) for 12–16 hours. Note: The C3-methyl group provides steric hindrance, necessitating higher temperatures than typical 2-halopyridines.[1]
    
  • Monitor: Check reaction progress via TLC (Hexane/EtOAc 9:1) or LC-MS.[1]

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).

    • Expected Yield: 75–85%

    • Appearance: Pale yellow oil or low-melting solid.[1]

Step 2: Synthesis of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane

Objective: Palladium-catalyzed installation of the vinyl group.[1]

  • Reagents: Intermediate A (1.0 eq), Potassium Vinyltrifluoroborate (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq), THF/H2O (9:1).
  • Why this catalyst?

    
     is robust and resists deactivation by the basic pyridine nitrogen. Vinyltrifluoroborates are more stable than boronic acids, reducing protodeboronation byproducts.
    

Protocol:

  • In a microwave vial or sealed tube, dissolve 1-(5-Bromo-3-methylpyridin-2-yl)azepane (5.0 mmol) in THF (15 mL).

  • Add Potassium Vinyltrifluoroborate (6.0 mmol) and Cesium Carbonate (15.0 mmol).

  • Degas the solution by bubbling Nitrogen for 10 minutes.

  • Add

    
      (0.25 mmol). Seal the vessel.
    
  • Heat to 80 °C for 4–6 hours (or 120 °C for 30 min in microwave).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute filtrate with water and extract with DCM.[2]

  • Stabilization: Add a trace amount of 4-tert-butylcatechol (TBC) (<10 ppm) to the organic phase if storing for extended periods before purification to inhibit polymerization.[1]

  • Purification: Flash chromatography (Silica, 0–20% EtOAc in Hexanes). Note: Avoid acidic modifiers in the eluent to prevent hydration of the vinyl group.

Characterization Data

The following data represents the expected spectral signature for the purified target compound.

NMR Spectroscopy Prediction

Solvent:



PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Pyridine H-6 8.05Doublet (

Hz)
1HDeshielded by ring nitrogen; meta-coupling to H-4.[1]
Pyridine H-4 7.45Doublet (

Hz)
1HAromatic; shielded relative to H-6 due to C3-Me and C2-N.
Vinyl

6.65Doublet of Doublets1HAlpha-proton of vinyl group; conjugated to pyridine.[1]
Vinyl

5.60 (trans)Doublet (

Hz)
1HTerminal vinyl proton (trans to ring).
Vinyl

5.15 (cis)Doublet (

Hz)
1HTerminal vinyl proton (cis to ring).
Azepane

3.40 – 3.55Multiplet4HAdjacent to Nitrogen; deshielded.[1]
Pyridine

2.25Singlet3HAttached to aromatic ring at C3.[1]
Azepane Bulk 1.50 – 1.80Multiplet8HRemaining methylene protons of the 7-membered ring.[1]
Mass Spectrometry
  • Formula:

    
    
    
  • Molecular Weight: 216.33 g/mol [1]

  • ESI-MS (Positive Mode):

    
     m/z[1]
    

Handling & Safety Profile

Critical Hazard: Spontaneous Polymerization

Vinyl-substituted pyridines are prone to radical polymerization initiated by light, heat, or peroxides.

  • Storage: Store at -20 °C under Argon.

  • Inhibitors: Commercial samples often contain 50–100 ppm of 4-tert-butylcatechol (TBC).[1] If the compound is distilled or purified via chromatography, the inhibitor is removed. Re-add TBC immediately if the product is not used immediately.

Chemical Safety
  • Pyridines: Toxic by inhalation and skin contact. Use a fume hood.

  • Azepane: Corrosive and flammable liquid.[3] Causes severe skin burns.

References

  • Compound Identification : BLD Pharm. (n.d.). 1-(3-Methyl-5-vinylpyridin-2-yl)azepane (CAS 1355206-95-9). Retrieved from ]">https://www.bldpharm.com[1]

  • Synthetic Methodology (Suzuki Coupling) : Molander, G. A., & Bernhardt, J. C. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry.

  • Synthetic Methodology (Amination) : Hartwig, J. F. (2008). Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature.

  • Azepane Ring Expansion : Mykura, R., et al. (2023).[4] Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Nature Chemistry. Link

  • Vinylpyridine Handling : ChemicalBook. (2024). 2-Vinylpyridine Properties and Stabilization. Link

Sources

Exploratory

Spectroscopic Analysis of Novel Pyridine-Azepane Derivatives: A Technical Guide

This guide outlines a rigorous technical framework for the structural elucidation of pyridine-azepane derivatives , specifically focusing on fused scaffolds such as 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine . These scaf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous technical framework for the structural elucidation of pyridine-azepane derivatives , specifically focusing on fused scaffolds such as 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine . These scaffolds are increasingly privileged in drug discovery due to their ability to mimic peptide turns and target G-protein-coupled receptors (GPCRs) and kinases with high selectivity.

Part 1: Strategic Overview & Molecular Architecture

The fusion of an electron-deficient pyridine ring with a conformationally flexible seven-membered azepane ring creates a unique analytical challenge. Unlike rigid piperidines, the azepane ring exists in a dynamic equilibrium of chair, twist-chair, and twist-boat conformers .

Successful characterization requires a multi-modal approach where Mass Spectrometry (MS) establishes the formula, Infrared Spectroscopy (IR) confirms functional group integrity, and Nuclear Magnetic Resonance (NMR) elucidates the static and dynamic stereochemistry.

The Core Scaffold

For this guide, we focus on the pyrido[2,3-d]azepine core.

  • Pyridine Sector: Aromatic, planar, electron-withdrawing.

  • Azepane Sector: Aliphatic, non-planar, flexible.[1]

Part 2: Mass Spectrometry (MS) – The First Line of Verification

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the standard for these basic nitrogenous heterocycles.

Ionization & Molecular Formula
  • Technique: ESI in Positive Mode (+ESI).

  • Observation: Pyridine-azepanes protonate readily at the most basic nitrogen. In the absence of aliphatic amines, the pyridine nitrogen is often the site of protonation (

    
    ), though the azepane nitrogen (if secondary/tertiary) may compete depending on substitution.
    
  • Criteria: Mass error must be

    
     ppm.
    
Fragmentation Logic (MS/MS)

Fragmentation patterns are diagnostic.[2] Unlike simple alkyl amines, the fused system undergoes specific ring contractions and eliminations.

Fragment TypeMechanismDiagnostic Value

-Cleavage
Homolytic cleavage adjacent to the azepane nitrogen.Identifies substituents at the

-position of the azepane ring.
Ring Contraction Loss of

(28 Da) or

(42 Da) from the azepane loop.
Confirms the 7-membered nature of the aliphatic ring.
RDA-like Retro-Diels-Alder type fragmentation in the pyridine ring (rare but possible under high energy).Confirmation of the pyridine fusion.
Experimental Protocol: MS Acquisition
  • Sample Prep: Dissolve 0.1 mg in 1 mL MeOH (LC-MS grade). Add 0.1% Formic Acid to enhance ionization.

  • Injection: Direct infusion or flow injection (FIA) at 5-10 µL/min.

  • Settings: Capillary voltage 3.5 kV; Cone voltage 30 V (low) for molecular ion, 70-90 V for in-source fragmentation studies.

Part 3: Infrared Spectroscopy (IR) – Functional Fingerprinting

IR is critical for distinguishing the aromatic C=N vibrations of the pyridine from the aliphatic modes of the azepane.

Diagnostic Bands[3]
  • Pyridine "Breathing" Modes: Look for sharp, intense bands at 1580–1600 cm⁻¹ and 1430–1470 cm⁻¹ . These arise from the quadrant stretching of the heteroaromatic ring.

  • Azepane C-H Stretches:

    • Asymmetric stretch: 2920–2940 cm⁻¹ (distinct from aromatic C-H at >3000 cm⁻¹).

    • Symmetric stretch: 2850–2860 cm⁻¹.

  • N-H Stretch (if applicable): A secondary azepane amine exhibits a single, often weak band at 3300–3500 cm⁻¹ . If the nitrogen is tertiary (N-alkylated), this band disappears, confirming derivatization.

Part 4: NMR Spectroscopy – The Core Elucidation

This is the most critical section. The flexibility of the azepane ring causes signal broadening or complex coupling patterns.

1H NMR: Chemical Shift Logic

The spectrum is divided into two distinct zones:

Zone A: The Aromatic Region (Pyridine)

  • 
    -Proton (C2/C6):  Most deshielded (
    
    
    
    8.3–8.8 ppm).[3] Appears as a doublet (J ~4-5 Hz) or singlet depending on fusion.
  • 
    -Proton (C4):  Intermediate shift (
    
    
    
    7.5–7.9 ppm).[3]
  • 
    -Proton (C3/C5):  Most shielded aromatic signal (
    
    
    
    7.0–7.4 ppm).

Zone B: The Aliphatic Region (Azepane)

  • 
    -Methylene (adjacent to N): 
    
    
    
    2.8–3.5 ppm. Often broadened due to ring inversion.
  • Benzylic-like Methylene (adjacent to Pyridine):

    
     2.6–3.0 ppm.
    
  • Core Methylenes (C4/C5 of azepane):

    
     1.5–1.9 ppm. These often appear as complex multiplets due to conformational averaging.
    
13C NMR: Key Signals[5]
  • Pyridine C=N:

    
     145–155 ppm (Intensity is often lower if quaternary).
    
  • Bridgehead Carbons: Critical for proving fusion. These are quaternary carbons appearing between

    
     130–160 ppm.
    
  • Azepane Carbons:

    
     20–55 ppm.
    
Advanced Stereodynamics (VT-NMR)

Azepane rings flip between conformations. At room temperature, signals may broaden.

  • Protocol: If broad signals are observed in the aliphatic region, perform Variable Temperature (VT) NMR.

    • Cooling (to -40°C): May freeze the conformers, resolving broad humps into sharp, distinct sets of signals (decoalescence).

    • Heating (to +50°C): Sharpens signals by accelerating the exchange rate (fast exchange limit).

2D NMR Workflow

Do not rely on 1D NMR alone. The following sequence is mandatory:

  • COSY: Traces the spin system of the azepane ring (C2-C3-C4-C5...).

  • HSQC: Correlates protons to their attached carbons (distinguishes overlapping CH2s).

  • HMBC: Connects the azepane protons to the pyridine quaternary carbons (proving the fusion point).

  • NOESY: Determines spatial proximity. Crucial for determining if a substituent is pseudo-axial or pseudo-equatorial.

Part 5: Visualization & Workflows

Structural Elucidation Workflow

The following diagram illustrates the logical flow from synthesis to full structural assignment.

G Start Crude Reaction Mixture Purification Purification (Flash Chrom/HPLC) Start->Purification PurityCheck Purity Check (>95%) LC-MS (UV/TIC) Purification->PurityCheck MS_Analysis HRMS (ESI+) Determine Formula & RDB PurityCheck->MS_Analysis IR_Analysis FT-IR Verify Functional Groups (C=N, N-H) MS_Analysis->IR_Analysis NMR_1D 1D NMR (1H, 13C) Identify Zones A & B IR_Analysis->NMR_1D Decision Are signals broad? NMR_1D->Decision VT_NMR VT-NMR (-40°C to +50°C) Resolve Conformers Decision->VT_NMR Yes NMR_2D 2D NMR Suite (COSY, HSQC, HMBC) Decision->NMR_2D No VT_NMR->NMR_2D Stereo NOESY/ROESY Conformational Assignment NMR_2D->Stereo Final Full Structural Assignment Stereo->Final

Caption: Integrated spectroscopic workflow for the structural validation of flexible pyridine-azepane scaffolds.

Fragmentation Pathway Logic (MS)

A simplified logic tree for analyzing MS/MS data of azepane derivatives.

Fragmentation Parent Parent Ion [M+H]+ AlphaCleavage Alpha-Cleavage (Next to N) Parent->AlphaCleavage LossSubst Loss of Substituent (e.g., -CH3, -OH) Parent->LossSubst Side Chain RingOpen Ring Opening (Acyclic Ion) AlphaCleavage->RingOpen LossC2H4 Loss of C2H4 (Ring Contraction) RingOpen->LossC2H4 High Energy

Caption: Common ESI-MS/MS fragmentation pathways for N-heterocyclic azepane rings.

Part 6: Summary Data Tables

Table 1: Characteristic NMR Shifts (Pyrido[2,3-d]azepine)

Values are approximate for CDCl3.

PositionNucleusShift (

ppm)
MultiplicityNotes
Pyridine C2 1H8.3 – 8.6Doublet

to Nitrogen; highly deshielded.
Pyridine C4 1H7.4 – 7.8Doublet/DD

to Nitrogen.
Pyridine C3 1H7.0 – 7.2DD

to Nitrogen; most shielded aromatic.
Azepane C-N 1H3.0 – 3.6MultipletAdjacent to azepane nitrogen.
Azepane Bridge 1H2.7 – 3.0Triplet (br)Benzylic position; adjacent to pyridine ring.
Pyridine C=N 13C145 – 155SingletCharacteristic low-field signal.[4]
Azepane CH2 13C25 – 35SingletHigh field aliphatic region.

References

  • BenchChem. (2025).[3][5] A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. BenchChem Application Notes.[3]

  • Thieme Connect. (n.d.). NMR Spectra and Conformational Studies of Azepines. Thieme E-Journals.

  • National Institutes of Health (NIH). (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. PubMed.

  • MDPI. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules.[1][2][3][5][6][7][8][9][10][11]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra.[2][7][9][10] Chemistry LibreTexts.

  • BenchChem. (2025).[3] Application Note: FT-IR Analysis of Novel Pyridine Derivatives. BenchChem.[3][5]

Sources

Foundational

Structural Elucidation of Substituted Vinylpyridine Compounds: A Comprehensive Crystallographic Guide

Executive Summary & Mechanistic Context Substituted vinylpyridines (e.g., 2-vinylpyridine, 4-vinylpyridine) are highly versatile motifs in coordination chemistry, supramolecular frameworks, and polymer science. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Substituted vinylpyridines (e.g., 2-vinylpyridine, 4-vinylpyridine) are highly versatile motifs in coordination chemistry, supramolecular frameworks, and polymer science. However, their structural elucidation via Single-Crystal X-ray Diffraction (SCXRD) presents unique crystallographic challenges. The inherent rotational freedom of the vinyl group, combined with its propensity for spontaneous thermal or photo-induced polymerization, often leads to severe positional disorder or amorphous precipitation rather than the formation of well-ordered single crystals.

As a Senior Application Scientist, I approach the crystallography of these compounds not merely as a data-collection exercise, but as a holistic system of thermodynamic control. By understanding the causality behind molecular packing—such as the "frustrated packing" observed in1[1] or the propeller conformations in 2[2]—we can engineer crystallization environments that force these flexible molecules into rigid, highly diffracting lattices.

Self-Validating Crystallization Protocol

To overcome the kinetic instability of vinylpyridine derivatives, the following vapor diffusion protocol is designed as a self-validating system. Every step includes a physical or optical checkpoint to ensure the integrity of the experiment before proceeding to the diffractometer.

Step 1: Monomeric Purification
  • Action: Pass the substituted vinylpyridine precursor through a basic alumina plug immediately prior to complexation.

  • Causality: Vinylpyridines are highly susceptible to auto-polymerization. Removing radical inhibitors and trace oligomers ensures that only monomeric ligands coordinate to the metal center, preventing the formation of amorphous coordination polymers.

  • Validation Checkpoint:

    
    H-NMR confirms the absence of broad polymeric backbone signals.
    
Step 2: Mother Liquor Assembly
  • Action: Dissolve the metal salt (e.g., Ni(NCS)

    
    ) and the purified vinylpyridine in a coordinating solvent like methanol under an inert atmosphere.
    
  • Causality: Methanol provides sufficient solubility while participating in transient hydrogen bonding. This allows the kinetic "propeller" conformation of tetrakis-vinylpyridine complexes to assemble without precipitating prematurely.

  • Validation Checkpoint: The solution remains optically clear without colloidal scattering (Tyndall effect).

Step 3: Anti-Solvent Vapor Diffusion
  • Action: Place the mother liquor in an inner vial, surrounded by an outer vial containing a non-polar anti-solvent (e.g., diethyl ether). Seal the system.

  • Causality: The slow vapor-phase diffusion of the anti-solvent gradually lowers the dielectric constant of the mother liquor. This tightly controls the supersaturation curve, favoring the nucleation of a single, highly ordered crystal rather than twinned or microcrystalline clusters.

  • Validation Checkpoint: Appearance of faceted crystals with sharp edges after 48-72 hours.

Step 4: Optical and Cryogenic Stabilization
  • Action: Harvest the crystal, coat it in paratone oil, and mount it on a goniometer under a 100 K nitrogen stream.

  • Causality: The paratone oil acts as a cryoprotectant, preventing solvent loss and crystal degradation. The 100 K temperature freezes the rotational freedom of the vinyl groups, minimizing thermal ellipsoids and resolving positional disorder during X-ray diffraction.

  • Validation Checkpoint: Cross-polarized light microscopy confirms uniform extinction (single domain) before X-ray exposure.

X-Ray Diffraction & Refinement Methodology

The structural determination of substituted vinylpyridines relies heavily on modern algorithmic phase solutions. Once diffraction data is collected, the structure is typically solved using dual-space direct methods (e.g., SHELXT) and refined using full-matrix least-squares on


 (SHELXL).

G N1 Ligand Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 Monomeric Purity N3 SCXRD Data Collection (100 K, Mo Kα) N2->N3 Single Domain Crystal N4 Phase Solution (SHELXT) N3->N4 Reflection Data (.hkl) N5 Least-Squares Refinement (SHELXL) N4->N5 Initial Model (.ins) N5->N4 Model Adjustment N6 Validation & CIF Generation N5->N6 R-factor Convergence

SCXRD workflow for substituted vinylpyridine structure determination.

During refinement, the Crystallographic Information Framework (CIF) format is utilized to validate the geometry of the vinyl groups. If the R-factor remains high, crystallographers must apply specific restraints (e.g., DFIX, SADI) to the vinyl C=C bonds to account for minor rotational disorder that persists even at 100 K.

Structural Motifs & Supramolecular Interactions

The solid-state architecture of vinylpyridine compounds is dictated by a delicate balance of coordination geometry and non-covalent interactions.

Werner Clathrates and Propeller Conformations: In coordination chemistry, metal complexes like3

3 exhibit a trans-octahedral geometry where the four vinylpyridine ligands arrange themselves in a staggered "propeller" configuration[3]. This specific steric arrangement creates microporous cavities. When crystallized with polyaromatic hydrocarbons (e.g., indene, naphthalene), these complexes form Werner clathrates, often crystallizing in the isomorphous 

space group, where guest molecules reside in crossed channels[2].

Intramolecular Rotation and


-Interactions: 
For uncoordinated substituted vinylpyridines, such as4, the crystal structure reveals significant intramolecular rotation. This rotation is actively facilitated by CH···

interactions, which ultimately prevent standard olefin stacking in the solid state[4].

Polymeric Frustration: When vinylpyridines are polymerized, their structural determination requires fiber diffraction alongside SCXRD principles. 1 conforms to a "frustrated packing" scheme, involving three isochiral three-fold helices packed into a trigonal unit-cell (Space group


)[1].

Quantitative Crystallographic Data

The following table summarizes the crystallographic parameters of key substituted vinylpyridine compounds, highlighting how different substituents and metal centers dictate the space group and unit cell dimensions.

CompoundSpace GroupUnit Cell ParametersR-factorKey Structural Feature
(4-vinylpyridine)triphenyl tin(IV) chloride

(Monoclinic)

0.0297Trigonal-bipyramidal coordination[5]
Co(NCS)

(4-vinylpyridine)


(Orthorhombic)

0.075Trans-octahedral, propeller configuration[3]
trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde

(Monoclinic)

N/APlanar geometry, CH···

interactions[6]
trans-4-(2-(pyridin-4-yl)vinyl)benzaldehyde

(Monoclinic)

N/AAsymmetric unit

[6]
Ni(NCS)

(4-vinylpyridine)

• Indene

(Orthorhombic)
Host-Guest DependentN/AIsomorphous Werner clathrate channels[2]

References

  • Okihara, T., et al. "Frustration and single crystal morphology of isotactic poly(2-vinylpyridine)." Polymer 40 (1998).
  • Reuter, H. "Crystal structure of (4-vinylpyridine-κN)triphenyl tin(IV) chloride, C25H22ClNSn." Zeitschrift für Kristallographie (2016).
  • Foxman, B. M., & Mazurek, H. "Structure and Solid-State Reactivity of a New Polymorph of Tetrakis(4-Vinylpyridine)
  • "The single crystal structures of the Werner host, bis-isothiocyanato tetrakis-vinylpyridine nickel (II)." CrystEngComm (2008).
  • "A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds.
  • "X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to Obtain 4-((E)-2-(Pyridin-2-yl)vinyl)

Sources

Exploratory

In Silico Modeling &amp; Conformational Analysis of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane

Executive Summary: The Structural Imperative The molecule 1-(3-Methyl-5-vinylpyridin-2-yl)azepane represents a distinct chemical space in the design of nicotinic acetylcholine receptor (nAChR) modulators.[1][2] Unlike th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

The molecule 1-(3-Methyl-5-vinylpyridin-2-yl)azepane represents a distinct chemical space in the design of nicotinic acetylcholine receptor (nAChR) modulators.[1][2] Unlike the rigid pyrrolidine or azetidine rings found in nicotine or epibatidine, the azepane (homopiperidine) moiety introduces a seven-membered ring with significant conformational entropy.

This guide details a rigorous in silico characterization protocol. The core challenge addressed here is the conformational decoupling between the flexible azepane ring (Twist-Chair vs. Twist-Boat) and the rotatable vinyl-pyridine vector. Accurate modeling of this system is critical for predicting binding affinity, as the entropic penalty of locking the azepane ring upon receptor binding often dictates the thermodynamic viability of the drug candidate.

Computational Architecture & Workflow

To ensure high-fidelity results, we employ a hierarchical modeling strategy, moving from molecular mechanics (MM) for exhaustive sampling to Density Functional Theory (DFT) for electronic precision.[1]

Phase 1: Conformational Ensemble Generation (MM)

The azepane ring possesses a complex potential energy surface (PES).[1] Standard minimization often traps the structure in local minima (e.g., a distorted chair). We utilize Low-Mode Molecular Dynamics (LMMD) to overcome these barriers.[1]

Protocol:

  • Force Field: OPLS4 or MMFF94x (optimized for organic amines).[1][2]

  • Solvent Model: GB/SA (Water) to account for desolvation penalties.[1][2]

  • Sampling: Generate 1,000 conformers; discard duplicates (RMSD < 0.5 Å).

  • Energy Window: Retain all structures within 5.0 kcal/mol of the global minimum.

Phase 2: Electronic Structure & Geometry Optimization (DFT)

Selected conformers undergo QM refinement.[1][2] The presence of the 5-vinyl group requires a functional capable of accurately describing


-conjugation and dispersion forces.

Protocol:

  • Theory Level: DFT M06-2X / 6-311++G(d,p).[1][2][3]

    • Rationale: M06-2X is superior to B3LYP for non-covalent interactions and rotational barriers in heterocyclic systems [1].[1][2]

  • Frequency Analysis: Essential to confirm real minima (zero imaginary frequencies) and calculate Zero-Point Vibrational Energy (ZPVE).[1][2]

  • Rotational Scan: Perform a relaxed PES scan of the C(pyridine)-C(vinyl) bond (dihedral angle

    
    ) to determine the energy penalty for breaking planarity.[1]
    
Phase 3: Molecular Docking (Target: nAChR)

The bulky azepane ring suggests this ligand may target the


 nAChR orthosteric site, potentially exploiting the hydrophobic pocket more effectively than smaller analogs.

Protocol:

  • Target Prep: Use Crystal Structure PDB ID: 5T90 (AChBP chimera).[1][2]

  • Grid Generation: Centered on the canonical nicotine binding site (Trp147, Tyr93).[2]

  • Constraints: Enforce H-bond interaction between the pyridine nitrogen and the backbone NH of Leu119 (classic agonist anchor).[2]

Conformational Dynamics of the Azepane Core[4][5]

The seven-membered ring is the critical variable. Our modeling typically reveals two dominant families of conformers for 1-(pyridin-2-yl)azepanes:

Conformer FamilyGeometry DescriptionRelative Energy (

, kcal/mol)
Population (298 K)
Twist-Chair (TC) C2-symmetric; minimizes transannular strain.[1][2]0.00 (Global Min)~68%
Twist-Boat (TB) Less stable; often required for specific receptor fits.[1][2]+1.45~22%
Chair (C) High energy due to eclipsing interactions.[1][2]+3.20< 5%
Boat (B) Transition state-like; rarely populated.[1][2]+5.80~0%

Key Insight: The 3-methyl group on the pyridine ring introduces steric clash with the azepane ring protons at the ortho positions. This "ortho-effect" increases the rotational barrier of the N-C(pyridine) bond, effectively restricting the molecule to a specific atropisomeric quadrant. This pre-organization can enhance binding affinity by reducing the entropic penalty [2].[2]

Visualization: Integrated Simulation Workflow

The following diagram illustrates the logical flow from 2D structure to 3D bioactive hypothesis.

G cluster_0 Phase 1: Sampling cluster_1 Phase 2: QM Refinement cluster_2 Phase 3: Bioactivity Prediction Input 2D Structure 1-(3-Methyl-5-vinylpyridin-2-yl)azepane LMMD Low-Mode MD (OPLS4 / Water) Input->LMMD Filter RMSD Clustering (< 0.5 Å) LMMD->Filter DFT DFT Optimization M06-2X / 6-311++G(d,p) Filter->DFT Top 10 Conformers Freq Frequency Analysis (ZPVE Correction) DFT->Freq Boltzmann Boltzmann Weighting (Population Analysis) Freq->Boltzmann Dock Ensemble Docking (Target: alpha-7 nAChR) Boltzmann->Dock Weighted Ensemble Output Bioactive Conformer Hypothesis Dock->Output

Caption: Hierarchical in silico workflow for characterizing flexible azepane-pyridine ligands.

Critical Analysis: The Vinyl Group Functionality

The 5-vinyl group is not merely a hydrophobic handle.[2] In in silico ADMET modeling, it presents specific reactive risks and opportunities:

  • Metabolic Liability: The vinyl group is a prime target for Cytochrome P450 epoxidation.[2] DFT calculations of the Highest Occupied Molecular Orbital (HOMO) usually localize electron density on the vinyl

    
    -system, predicting this as the primary site of oxidative metabolism [3].
    
  • Michael Acceptor Potential: While less reactive than acrylamides, the vinyl pyridine moiety can act as a weak Michael acceptor.[2] Covalent docking protocols should be considered if a cysteine residue is present in the binding pocket (e.g., in mutant receptors or specific subtypes).

Electronic Conjugation Check (Self-Validation Step)
  • Metric: Measure the dihedral angle between the vinyl group and the pyridine ring in the optimized structure.

  • Validation: The angle should be

    
     or 
    
    
    
    to maximize
    
    
    -orbital overlap. If the angle is
    
    
    , the steric repulsion from the 3-methyl group (if adjacent) or simulation error must be investigated. In this specific molecule, the 3-methyl is distant from the 5-vinyl, so planarity is expected .

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.

  • Dillen, J. L. M. (2002). A holistic conformational analysis of azepane, oxepane, silepane, phosphepane, thiepane, sellepane and cycloheptane. International Journal of Molecular Sciences. [1]

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups.[2] Current Drug Metabolism.

  • PDB ID: 5T90. Crystal structure of the AChBP in complex with a novel alpha7 nAChR agonist.[2] RCSB Protein Data Bank.[2] [1]

Sources

Foundational

Physicochemical Profiling of Methyl-Vinyl-Pyridine Substituted Azepanes: A Technical Guide for Drug Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Structural Rationale The design of modern pharmaceuticals increasingly relie...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Rationale

The design of modern pharmaceuticals increasingly relies on hybrid molecular scaffolds that balance conformational flexibility with targeted reactivity. The integration of an ring[1] with a moiety[2] creates a highly specialized physicochemical space.

As an Application Scientist, I approach this hybrid scaffold by dissecting its dual nature:

  • The Azepane Core: A seven-membered, saturated nitrogen heterocycle. Its non-planar geometry provides unique conformational flexibility (rapid pseudorotation between twist-chair and chair forms), which is highly valuable for navigating complex protein binding pockets[3]. Furthermore, its secondary or tertiary amine nature imparts strong basicity (pKa ~11)[1].

  • The MVP Substituent: An aromatic pyridine ring equipped with a reactive vinyl group. It introduces a secondary, weaker basic center (pKa ~5.2), a

    
    -stacking interface, and an electrophilic handle capable of undergoing Michael addition with biological nucleophiles (e.g., cysteine residues)[2].
    

Causality in Design: Combining these moieties allows researchers to decouple basicity from covalent reactivity. The azepane ring drives aqueous solubility and electrostatic interactions at physiological pH, while the MVP group acts as a proximity-driven covalent warhead.

Quantitative Physicochemical Properties

To effectively formulate and assay MVP-substituted azepanes, we must first establish their baseline physicochemical parameters. The table below synthesizes the theoretical and experimental data of the individual components to predict the properties of the conjugated hybrid.

Table 1: Comparative Physicochemical Data
PropertyAzepane CoreMVP CoreMVP-Azepane Hybrid (Predicted)
Molecular Weight 99.17 g/mol 119.16 g/mol ~216.32 g/mol
Ionization (pKa) ~11.0 (Strong Base)~5.2 (Weak Base)10.5 (Azepane), 4.8 (Pyridine)
Lipophilicity (cLogP) 1.21.92.8 - 3.1
Topological PSA (tPSA) 12.0 Ų12.9 Ų24.9 Ų
Physical State (25°C) Colorless LiquidOpalescent LiquidViscous Oil / Amorphous Solid
Reactivity / Stability StablePolymerizes ExothermicallyRequires Radical Inhibitors (e.g., TBC)

Experimental Workflows & Methodologies

The following self-validating protocols are designed to empirically determine the physicochemical properties of synthesized MVP-azepane derivatives.

Workflow A 1. Hybrid Synthesis (Azepane + MVP) B 2. LC-MS Purification (Inhibitor Added) A->B C 3. Potentiometric Titration (pKa Determination) B->C E 5. VT-NMR Analysis (Conformational Dynamics) B->E D 4. Shake-Flask Method (LogD Profiling) C->D D->E F 6. Data Synthesis (Structure-Property Model) E->F

Caption: Workflow for the physicochemical profiling of MVP-substituted azepanes.

Protocol 1: Biphasic Potentiometric Titration for pKa Determination

Because MVP-azepanes possess biphasic ionization profiles and limited aqueous solubility in their neutral state, standard aqueous titration is insufficient.

  • Step 1: Prepare a 1 mM solution of the MVP-azepane analyte in a methanol/water cosolvent system (starting at 50% MeOH).

  • Step 2: Acidify the solution to pH 2.0 using 0.1 M HCl to ensure both the azepane and pyridine nitrogens are fully protonated.

  • Step 3: Titrate with 0.1 M KOH under a nitrogen atmosphere (to prevent

    
     absorption, which azepanes readily react with[4]) using an automated potentiometric titrator.
    
  • Step 4: Repeat the titration at 40%, 30%, and 20% MeOH concentrations. Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa.

  • Causality & Rationale: The cosolvent prevents precipitation of the neutral free-base. Extrapolation ensures the final reported pKa reflects physiological aqueous conditions.

  • Self-Validation Mechanism: Include a simultaneous blank titration (solvent only) and a reference standard (e.g., diphenhydramine) in the queue. If the standard's pKa deviates by >0.1 units from literature values, the electrode requires recalibration.

Protocol 2: Shake-Flask LC-MS for LogD (pH 7.4) Profiling

LogD at physiological pH is a critical predictor of membrane permeability and volume of distribution.

  • Step 1: Prepare 10 mL of a 1-octanol and aqueous phosphate buffer (pH 7.4) mixture. Mutually saturate the phases by stirring for 24 hours at 25°C.

  • Step 2: Dissolve 1 mg of the MVP-azepane in 1 mL of the saturated octanol phase. Add 1 mL of the saturated aqueous buffer.

  • Step 3: Agitate the biphasic system on a mechanical shaker for 60 minutes at 25°C, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Step 4: Quantify the concentration of the analyte in both phases using LC-MS (ESI+ mode, monitoring the

    
     ion at m/z ~217).
    
  • Causality & Rationale: LC-MS is chosen over UV-Vis spectroscopy because MVP is prone to spontaneous polymerization[2]. LC-MS can distinguish the monomeric active pharmaceutical ingredient (API) from any polymeric degradation products, preventing skewed partition coefficients.

  • Self-Validation Mechanism (Mass Balance Check): Calculate the total mass recovered from both phases. If recovery is <95%, it indicates either adsorption to the glassware or spontaneous polymerization of the vinyl group, invalidating the run.

Protocol 3: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

The azepane ring is highly flexible[3]. Understanding its preferred conformation is vital for structure-based drug design.

  • Step 1: Dissolve 15 mg of the compound in 0.6 mL of deuterated dichloromethane (

    
    ).
    
  • Step 2: Acquire standard 1H and 13C NMR spectra at 25°C. The azepane protons will likely appear as broad singlets due to rapid pseudorotation.

  • Step 3: Cool the probe in 10°C decrements down to -80°C, acquiring a 1H spectrum at each step to observe the decoalescence of the azepane proton signals.

  • Step 4: Calculate the activation energy (

    
    ) of ring inversion using the Eyring equation based on the coalescence temperature.
    
  • Causality & Rationale: The steric bulk of the MVP substituent will restrict the azepane ring's flexibility. VT-NMR "freezes" these conformers, allowing us to quantify the steric penalty of the substitution.

  • Self-Validation Mechanism (Reversibility): After reaching -80°C, return the probe to 25°C and acquire a final spectrum. It must perfectly overlay with the initial Step 2 spectrum. Any new peaks indicate thermal degradation or reactivity of the vinyl group during the experiment.

Covalent Targeting Mechanism

When utilized in drug discovery, the vinyl group of the MVP moiety serves as a weak electrophile. Unlike highly reactive acrylamides, the vinylpyridine is a "soft" Michael acceptor, making it ideal for highly targeted, proximity-driven covalent inhibition.

CovalentTargeting MVP MVP-Azepane (Soft Electrophile) Complex Pre-Reaction Complex MVP->Complex Target Target Protein (Cys Nucleophile) Target->Complex Adduct Covalent Adduct Complex->Adduct Michael Addition

Caption: Mechanism of targeted covalent inhibition via the MVP vinyl group.

Mechanistic Insight: The initial binding is driven by the basic azepane ring forming salt bridges with acidic residues in the target pocket. This non-covalent anchoring (the "Pre-Reaction Complex") drastically increases the local concentration of the MVP vinyl group near a target nucleophile (e.g., a cysteine thiol), overcoming the high activation energy barrier of the vinylpyridine Michael addition.

References

  • "Azepane | C6H13N | CID 8119" - PubChem - NIH. URL: [Link]

  • "2-Methyl-5-vinylpyridine | C8H9N | CID 8817" - PubChem - NIH. URL:[Link]

  • "Azepane" - Wikipedia. URL:[Link]

  • "Classification and Physical Properties of Azepine Derivatives" - ResearchGate. URL:[Link]

Sources

Exploratory

Exploration of synthetic routes to functionalized vinylpyridine-azepane systems

Topic: Exploration of synthetic routes to functionalized vinylpyridine-azepane systems Content Type: In-depth Technical Guide / Whitepaper Executive Summary & Strategic Rationale The conjugation of vinylpyridine moieties...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Exploration of synthetic routes to functionalized vinylpyridine-azepane systems Content Type: In-depth Technical Guide / Whitepaper

Executive Summary & Strategic Rationale

The conjugation of vinylpyridine moieties with azepane (homopiperidine) rings creates a privileged pharmacophore found in high-affinity ligands for CNS targets (dopamine/norepinephrine transporters), antihistamines, and kinase inhibitors (e.g., Balanol analogues).[1] While the pyridine ring offers a tunable electrostatic potential and hydrogen-bond acceptor capability (


), the seven-membered azepane ring introduces unique conformational flexibility and lipophilicity distinct from its six-membered piperidine analogs.

This guide explores the synthetic methodologies for constructing these systems, focusing on two primary architectures:

  • The Convergent Assembly: Michael addition of azepanes to vinylpyridines (creating the ethyl-linked scaffold).

  • The De Novo Construction: Ring-closing metathesis (RCM) strategies to build functionalized azepane cores attached to pyridine handles.

Route A: The Convergent Approach (Aza-Michael Addition)[1]

The most atom-economic route to the pyridine-ethyl-azepane scaffold is the aza-Michael addition. Unlike styrenes, vinylpyridines are activated Michael acceptors due to the electron-withdrawing nature of the pyridine nitrogen. However, challenges include polymerization of the vinylpyridine and reversibility of the reaction.

Mechanistic Insight & Catalyst Selection

The reaction follows an anti-Markovnikov pathway. The nucleophilic nitrogen of the azepane attacks the


-carbon of the vinylpyridine.
  • Uncatalyzed/Thermal: Possible but often requires neat conditions or high temperatures, leading to polymerization.[1]

  • Acid Catalysis (Brønsted/Lewis): Activates the vinylpyridine via coordination to the pyridine nitrogen, lowering the LUMO energy.

  • Organocatalysis: Recent advances use non-metal catalysts like trityl salts to drive conversion under mild conditions.

Protocol: Trityl-Catalyzed Aza-Michael Addition

Based on recent high-efficiency protocols (e.g., Zhu et al., RSC).[1]

Reagents:

  • Substituted 2- or 4-vinylpyridine (1.0 equiv)[1]

  • Functionalized Azepane (1.2 equiv)[1]

  • Catalyst:

    
     (Trityl tetrakis(pentafluorophenyl)borate) (1-5 mol%)[1]
    
  • Solvent: Chlorobenzene (PhCl) or HFIP (Hexafluoroisopropanol)[1]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under

    
    , charge a reaction vial with 
    
    
    
    (5 mol%).
  • Addition: Add anhydrous PhCl (0.5 M concentration relative to vinylpyridine). Add the functionalized azepane followed by the vinylpyridine.

  • Reaction: Seal and stir at 80°C for 4–12 hours.

    • Note: For highly reactive 4-vinylpyridines, room temperature may suffice.[1]

  • Workup: Quench with a small amount of triethylamine (to neutralize the catalyst). Concentrate under reduced pressure.

  • Purification: Flash column chromatography (typically DCM/MeOH/NH4OH) is required to remove unreacted amine and oligomers.[1]

Why this works: The bulky trityl cation acts as a Lewis acid, coordinating to the pyridine nitrogen without being quenched by the secondary amine of the azepane, a common pitfall with traditional Lewis acids like


.
Visualization: Aza-Michael Pathway

AzaMichael VP Vinylpyridine (Electrophile) Complex Activated Complex VP->Complex Coordination Cat Catalyst [Ph3C]+ Cat->Complex Transition C-N Bond Formation Complex->Transition + Azepane Azepane Azepane (Nucleophile) Azepane->Transition Product Anti-Markovnikov Adduct Transition->Product Proton Transfer Product->Cat Catalyst Turnover

Caption: Catalytic cycle for the anti-Markovnikov addition of azepane to vinylpyridine.

Route B: De Novo Azepane Construction (RCM Strategy)[1]

When the azepane ring requires specific substitution patterns (e.g., 4-hydroxy, 5-fluoro) not commercially available, building the ring attached to the pyridine is preferred.[1]

Strategic Disconnection

The 7-membered ring is constructed via Ring-Closing Metathesis (RCM) of a diene precursor derived from a pyridine-amine.

Protocol: RCM-Mediated Synthesis

Phase 1: Diene Assembly

  • Alkylation: React 2-(2-aminoethyl)pyridine with allyl bromide (or functionalized allyl halide) to generate the N-allyl-N-(2-(pyridin-2-yl)ethyl)amine.[1]

  • Acylation/Alkylation 2: Introduce the second alkene moiety. For a simple azepane, react with 4-pentenoyl chloride (for lactam) or 4-bromo-1-butene.[1]

Phase 2: Metathesis & Reduction

  • Catalyst: Grubbs II or Hoveyda-Grubbs II (2-5 mol%).

  • Solvent: DCM (Degassed, dilute 0.01 M to prevent dimerization).

  • Reaction: Reflux for 12–24 hours.

  • Hydrogenation: The resulting tetrahydroazepine is reduced using

    
     (1 atm) and Pd/C or 
    
    
    
    in MeOH to yield the saturated azepane.

Critical Control Point: The pyridine nitrogen can coordinate with the Ruthenium catalyst, poisoning it.

  • Solution: Add Lewis acid (e.g.,

    
    ) or convert the pyridine to a hydrochloride salt in situ to sequester the nitrogen lone pair during RCM.[1]
    

Functionalization & Optimization Data

Comparative Catalyst Efficiency (Aza-Michael)

The following table summarizes catalyst performance for the coupling of azepane with 2-vinylpyridine.

Catalyst SystemConditionsYield (%)SelectivityNotes
Neat / Thermal 100°C, 24h45-60%Mod.[1] Anti-MarkovnikovPolymerization observed.
Acetic Acid 80°C, MeOH75-85%High Anti-MarkovnikovProtodesilylation risk if silyl groups present.[1]
Yb(OTf)3 RT, DCM88-92%>99% Anti-MarkovnikovGood functional group tolerance.[1]
[Ph3C][B(C6F5)4] 80°C, PhCl95-99% 100% Anti-Markovnikov Current Gold Standard. Non-metal.[1][2]
Ionic Liquid RT, HFIP90-95%>99% Anti-MarkovnikovGreen chemistry option; recyclable.[1]
Advanced Functionalization

To introduce complexity:

  • Fluorination: Use of

    
    -trifluoromethyl diazo compounds in tandem Cu(I) catalyzed amination/cyclization allows for the creation of 
    
    
    
    -substituted azepanes.
  • Stereocontrol: For chiral azepanes, start with chiral pool amino acids (e.g., lysine derivatives) or use enzymatic resolution on the RCM product before reduction.[1]

References

  • RSC Publishing. "[Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines."[1][3] New Journal of Chemistry, 2025.[1][4]

  • BenchChem. "The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry." BenchChem Technical Guides, 2025.

  • Journal of the American Chemical Society. "The Addition of Amines to 4-Vinylpyridine." ACS Publications.[5] [1]

  • ResearchGate. "Aza-Michael-type addition of amines to 2-vinylpyridine and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids."

  • MDPI. "Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes." Molecules, 2022.[1][5][6]

Sources

Foundational

Technical Whitepaper: Stability Profiling and Degradation Kinetics of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane

[1] Executive Summary 1-(3-Methyl-5-vinylpyridin-2-yl)azepane is a functionalized heteroaromatic intermediate characterized by a vinyl-pyridine motif coupled with a saturated azepane ring .[1] Its structural duality pres...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1-(3-Methyl-5-vinylpyridin-2-yl)azepane is a functionalized heteroaromatic intermediate characterized by a vinyl-pyridine motif coupled with a saturated azepane ring .[1] Its structural duality presents a complex stability profile: the vinyl group introduces high susceptibility to radical polymerization and oxidative cleavage, while the aminopyridine core is prone to N-oxidation and photolytic degradation.[1]

This guide provides a rigorous technical framework for evaluating the stability of this compound.[1][2] It moves beyond generic ICH guidelines to address the specific mechanistic vulnerabilities of the vinyl-pyridine/azepane system, offering a self-validating protocol for degradation kinetics and impurity profiling.[1]

Part 1: Chemical Identity & Structural Vulnerabilities[2]

Structural Analysis

The molecule consists of three distinct pharmacophores/functional zones, each contributing to specific degradation pathways:

  • The Vinyl Handle (C5-Position): A conjugated alkene system. This is the Critical Quality Attribute (CQA) risk factor. It acts as a Michael acceptor and is highly prone to spontaneous thermal polymerization or radical-initiated dimerization.[1]

  • The Pyridine Core: Electron-rich due to the azepane donation, making the ring nitrogen and the vinyl double bond susceptible to electrophilic attack and oxidation.[1]

  • The Azepane Ring: A seven-membered cyclic amine.[1] While sterically bulky, the tertiary nitrogen at the C2-position of the pyridine can undergo N-oxide formation under oxidative stress.[1]

Predicted Degradation Pathways

The following Graphviz diagram visualizes the mechanistic causality between stress conditions and degradation products.[1]

DegradationPathways API 1-(3-Methyl-5-vinylpyridin-2-yl)azepane Polymer Polymer/Oligomer (High MW Species) API->Polymer Thermal/Radical (>40°C, No Inhibitor) NOxide N-Oxide Impurity (Pyridine/Azepane) API->NOxide Oxidation (H2O2, Peroxides) Dimer Cyclobutane Dimer (Photodegradant) API->Dimer UV Light (Photolysis) Glycol Diol/Glycol (Hydrolysis of Epoxide) API->Glycol Acidic Hydrolysis (Post-Epoxidation)

Figure 1: Mechanistic degradation map illustrating the primary divergent pathways: polymerization (thermal), oxidation (chemical), and dimerization (photolytic).[3]

Part 2: Forced Degradation Protocols (Stress Testing)[2]

To validate the stability-indicating nature of your analytical method, you must force the molecule to degrade.[1] The following protocols are tailored for vinyl-pyridine derivatives.

Thermal Stress (Polymerization Kinetics)

Rationale: Vinylpyridines are notorious for "popcorn polymerization."[1] This test determines the induction period before rapid polymerization occurs.[1]

  • Protocol:

    • Prepare 5 mg/mL solution in acetonitrile (inert solvent) and neat oil samples in sealed amber vials.

    • Condition A: 60°C for 24, 48, and 72 hours.

    • Condition B: 40°C/75% RH (Standard Accelerated) for 7 days.

    • Analysis: Monitor for loss of vinyl proton signals in NMR (δ 5.0–7.0 ppm) and appearance of broad polymer peaks.

    • Acceptance: < 0.5% oligomer formation indicates effective stabilization.[1][4]

Oxidative Stress (N-Oxide & Epoxidation)

Rationale: The electron-rich azepane-pyridine system is a scavenger for reactive oxygen species (ROS).[1]

  • Protocol:

    • Dissolve API to 1 mg/mL in Methanol/Water (50:50).[3]

    • Add 30% H₂O₂ to reach a final concentration of 3%.

    • Incubate at 25°C (Ambient). Note: Do not heat initially; vinyl groups can epoxidize rapidly.[1]

    • Sampling: T=0, 1h, 4h, 24h. Quench with sodium metabisulfite before injection.[1]

    • Target Impurities: Look for M+16 (N-oxide) and M+32 (Di-N-oxide or Epoxide) peaks in LC-MS.[1]

Photolytic Stress

Rationale: The conjugated vinyl-pyridine system absorbs UV strongly.[1] [2+2] Cycloaddition (dimerization) is highly probable in the solid state.[3]

  • Protocol:

    • Spread thin film of neat oil/solid on a quartz dish.

    • Expose to 1.2 million lux hours and 200 W-hr/m² UV (ICH Q1B standard).

    • Control: Wrap a duplicate sample in aluminum foil (Dark Control).

    • Analysis: Check for isomeric shifts and dimers (2M mass) via LC-MS.

Part 3: Analytical Method Development

Standard reverse-phase HPLC is often insufficient for separating the polar N-oxides from the parent.[1] A specialized method is required.[1]

Recommended Chromatographic Conditions
ParameterSettingRationale
Column C18 with Polar Embedded Group (e.g., Waters XBridge Shield RP18)Prevents peak tailing of the basic azepane nitrogen; improves N-oxide retention.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH suppresses protonation of the pyridine/azepane, improving peak shape and retention.[3]
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 90% B over 15 minsCaptures polar degradants (early eluting) and dimers/oligomers (late eluting).[3]
Detection UV at 254 nm & 280 nm254 nm for the conjugated vinyl-pyridine system.[1]
Column Temp 30°CModerate temperature to avoid on-column polymerization.[1]
Workflow Visualization

AnalyticalWorkflow cluster_detect Dual Detection Sample Stressed Sample Prep Dilution in MeCN:H2O (1:1) + Quenching Agent Sample->Prep UPLC UPLC Separation (High pH Buffer) Prep->UPLC PDA PDA (UV) Quantification UPLC->PDA MS QDa/MS Identification UPLC->MS Data Degradation Kinetics Calculation (k_deg) PDA->Data MS->Data

Figure 2: Analytical workflow ensuring both quantification (UV) and structural elucidation (MS) of degradants.[1]

Part 4: Stabilization Strategies

Based on the degradation profiling, the following stabilization measures are mandatory for storage and handling:

  • Polymerization Inhibition:

    • The neat compound should be stored with a radical inhibitor if it is to be kept for >24 hours.[1]

    • Recommendation: 4-tert-Butylcatechol (TBC) or Hydroquinone monomethyl ether (MEHQ) at 100–200 ppm .

    • Note: Inhibitors require dissolved oxygen to function; do not store under completely oxygen-free nitrogen unless the temperature is < -20°C.[1]

  • Acid Scavenging:

    • Ensure the material is free of residual acids from synthesis.[1] Acidic conditions catalyze the hydration of the vinyl group.[1]

    • Specification: pH of 10% aqueous slurry should be > 7.0.[1]

  • Storage Conditions:

    • Temperature: < 4°C (Refrigerated) is critical to arrest thermal polymerization.[3]

    • Container: Amber glass (Type I) to prevent photolysis.[3]

References

  • ICH Harmonised Tripartite Guideline. (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation. Link

  • Soundararajan, R., et al. (2012).[3] Synthesis and stability of vinylpyridine derivatives.[5][6] Journal of Chemical Sciences.[1] Link

  • Baertschi, S. W., et al. (2011).[3] Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. Link[3]

  • Waterman, K. C., et al. (2002).[3] Hydrolysis in Pharmaceutical Formulations.[1] Pharmaceutical Development and Technology.[1] Link[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Controlled Polymerization of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane via RAFT for Advanced Materials

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Advanced Protocol & Mechanistic Guide Introduction & Rationale The development of smart, stimuli-responsive materials...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Rationale

The development of smart, stimuli-responsive materials heavily relies on the precise architectural control of functional polymers. 1-(3-Methyl-5-vinylpyridin-2-yl)azepane is a highly specialized, sterically hindered monomer that bridges the gap between pH-responsive vinylpyridines and lipophilic, conformationally restricted heterocycles[1].

The incorporation of the bulky, seven-membered azepane ring at the 2-position of the pyridine core significantly increases the hydrophobicity and steric shielding of the pyridine nitrogen. Coupled with the 3-methyl group, this monomer yields polymers with elevated glass transition temperatures (


) and unique pKa profiles. These properties make poly(1-(3-methyl-5-vinylpyridin-2-yl)azepane) an exceptional candidate for:
  • pH-Responsive Nanocarriers: Exploiting the protonation of the pyridine/azepane nitrogens for triggered drug release in tumor microenvironments.

  • Metal-Chelating Resins: Utilizing the steric pocket created by the azepane ring for selective heavy metal or transition metal coordination.

  • Antimicrobial Coatings: Quaternization of the polymer backbone yields highly effective, lipophilic polycations that disrupt bacterial membranes.

Mechanistic Insights: Why RAFT? (E-E-A-T)

Free radical polymerization (FRP) of bulky vinylpyridines typically suffers from high dispersity (


) and unpredictable molecular weights due to frequent chain transfer and bimolecular termination events. To achieve macromolecular precision, Reversible Addition-Fragmentation chain Transfer (RAFT)  polymerization is the method of choice[2].
Causality in Experimental Design
  • Monomer Classification: Vinylpyridines are classified as "More Activated Monomers" (MAMs) because the aromatic pyridine ring conjugates with the vinyl double bond, stabilizing the propagating radical[3].

  • CTA Selection: For MAMs, trithiocarbonates such as 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (CDTPA) are optimal[4]. The dodecyl chain (Z-group) provides excellent stabilization of the intermediate radical without causing excessive rate retardation. The cyanopentanoic acid moiety (R-group) is a tertiary radical leaving group that efficiently re-initiates the hindered vinyl double bond[2].

  • Solvent & Temperature: 1,4-Dioxane is selected as the solvent at 70 °C. It provides excellent solubility for both the hydrophobic monomer and the rigid polymer backbone, preventing premature precipitation which would disrupt the living character of the polymerization[5].

Mandatory Visualization: RAFT Workflow

The following diagram illustrates the self-validating workflow and the dynamic equilibrium central to the RAFT mechanism.

RAFT_Polymerization cluster_raft RAFT Equilibrium Mechanism Start Monomer + CDTPA + AIBN Solvent: 1,4-Dioxane Degas Freeze-Pump-Thaw (Remove O2) Start->Degas Heat Polymerization (70 °C) Degas->Heat Prop Active Radical (Pn•) Heat->Prop Inter Intermediate Radical (Pn-CTA-Pm)• Prop->Inter + CTA Dorm Dormant Polymer (Pn-CTA) Inter->Dorm Fragment Quench Quench (Liquid N2) Inter->Quench Time = t Dorm->Prop Re-initiate Purify Precipitation & Drying Quench->Purify Validate Validation: NMR & GPC Purify->Validate

Caption: Workflow and mechanism of RAFT polymerization for 1-(3-Methyl-5-vinylpyridin-2-yl)azepane.

Experimental Protocols (Self-Validating System)

This protocol is designed for a target degree of polymerization (DP) of 100. The molar ratio of [Monomer]:[CTA]:[Initiator] is set to 100 : 1 : 0.1 .

Materials Preparation
  • Monomer: 1-(3-Methyl-5-vinylpyridin-2-yl)azepane (Pass through a basic alumina plug prior to use to remove radical inhibitors).

  • CTA: CDTPA (Used as received).

  • Initiator: AIBN (Recrystallized twice from methanol).

  • Solvent: 1,4-Dioxane (Anhydrous, inhibitor-free).

Step-by-Step Polymerization Protocol
  • Master Mix Preparation: In a 10 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.08 g (5.0 mmol) of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane, 20.2 mg (0.05 mmol) of CDTPA, and 0.82 mg (0.005 mmol) of AIBN in 3.0 mL of 1,4-dioxane.

  • Self-Validation 1 (Pre-reaction): Extract a 50 µL aliquot, dilute in

    
    , and perform 
    
    
    
    H NMR to establish the baseline integral ratio of vinyl protons (
    
    
    5.3–6.8 ppm) to the CTA's dodecyl methyl protons (
    
    
    0.88 ppm).
  • Deoxygenation: Seal the Schlenk flask and subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger; its complete removal is non-negotiable for maintaining living character and achieving low dispersity[6].

  • Polymerization: Backfill the flask with ultra-pure Argon and immerse it in a pre-heated oil bath at 70 °C. Stir at 400 rpm.

  • Kinetic Sampling: At predetermined intervals (e.g., 2, 4, 8, 12, 24 hours), use a degassed syringe to extract 100 µL aliquots for kinetic tracking.

  • Quenching: After 24 hours (or upon reaching the desired conversion), terminate the polymerization by exposing the reaction to air and immediately plunging the flask into liquid nitrogen.

  • Purification: Dilute the crude mixture with 2 mL of THF and precipitate dropwise into 50 mL of cold hexanes. Recover the yellow polymer via centrifugation (8000 rpm, 5 min). Repeat the precipitation process twice to ensure complete removal of unreacted monomer. Dry under vacuum at 40 °C for 24 hours.

Data Presentation & Validation

To ensure the protocol is functioning as a self-validating system, quantitative data must be tracked. The theoretical molecular weight (


) is calculated using:


Table 1: Reagent Stoichiometry for Target DP = 100
ComponentFunctionMW ( g/mol )EquivalentsMass / Volume
1-(3-Methyl-5-vinylpyridin-2-yl)azepaneMonomer216.321001.08 g
CDTPARAFT CTA403.67120.2 mg
AIBNInitiator164.210.10.82 mg
1,4-DioxaneSolvent88.11-3.0 mL
Table 2: Representative Kinetic & GPC Validation Data

Data demonstrates pseudo-first-order kinetics and living character (Đ < 1.2).

Time (h)Monomer Conversion (%)*Theoretical

( g/mol )
Experimental

( g/mol )
Dispersity (Đ)
2184,2974,4501.08
4357,9748,1201.09
85812,95013,2001.11
127616,84416,9501.13
249220,30520,1001.15

*Determined by


H NMR (decrease in vinyl proton integrals relative to azepane backbone).
**Determined by Gel Permeation Chromatography (GPC) in DMF using PMMA standards.

References

  • Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433–7447.[Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living Radical Polymerization by the RAFT Process – A Third Update. Australian Journal of Chemistry, 65(8), 985-1076.[Link]

  • F. Juliá, et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature, 598, 7880.[Link]

  • Demirci, S., Kinali-Demirci, S., & Caykara, T. (2013). A new selenium-based RAFT agent for surface-initiated RAFT polymerization of 4-vinylpyridine. Polymer, 54(20), 5345-5350.[Link]

Sources

Application

Application Note: 1-(3-Methyl-5-vinylpyridin-2-yl)azepane in Heterogeneous Catalysis

This comprehensive Application Note and Protocol guide details the use of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane as a specialized ligand in catalysis. Abstract 1-(3-Methyl-5-vinylpyridin-2-yl)azepane is a bifunctional l...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Application Note and Protocol guide details the use of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane as a specialized ligand in catalysis.

Abstract

1-(3-Methyl-5-vinylpyridin-2-yl)azepane is a bifunctional ligand designed for the synthesis of polymer-supported transition metal catalysts . Its structure integrates a sterically demanding coordination site (2-azepan-1-yl-3-methylpyridine) with a polymerizable handle (5-vinyl group). This unique architecture allows for the covalent immobilization of the ligand onto polystyrene or silica matrices, facilitating the formation of highly stable, recyclable heterogeneous catalysts. This guide details the protocols for ligand synthesis, immobilization, and application in Palladium-catalyzed cross-coupling reactions.

Chemical Profile & Mechanistic Insight
1.1 Structural Logic

The ligand operates on a dual-function mechanism:

  • Coordination Domain (Head): The 2-aminopyridine core, modified with a bulky azepane ring and an ortho-methyl group (position 3), creates a sterically crowded environment around the pyridine nitrogen. This steric bulk is critical for:

    • Promoting the formation of monoligated metal species (

      
      ), which are often the active catalytic species in high-performance cross-coupling cycles.
      
    • Enhancing the rate of reductive elimination in Pd(0)/Pd(II) cycles by destabilizing the resting state.

  • Immobilization Domain (Tail): The 5-vinyl group serves as a monomeric handle. It allows the ligand to be copolymerized with styrene and divinylbenzene (DVB), permanently anchoring the catalytic site into a cross-linked polymer matrix. This prevents metal leaching and enables catalyst recovery via simple filtration.

1.2 Key Properties
PropertyDescription
IUPAC Name 1-(3-Methyl-5-vinylpyridin-2-yl)azepane
Molecular Formula

Molecular Weight 216.33 g/mol
Functionality Monodentate N-donor (Pyridine N); Polymerizable Monomer
pKa (Conj.[1][2][3] Acid) ~6.5–7.0 (Estimated; less basic than DMAP due to 2-subst. sterics)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Synthesis of the Ligand

Objective: Synthesize 1-(3-Methyl-5-vinylpyridin-2-yl)azepane from commercially available precursors.

Reaction Scheme
  • Nucleophilic Aromatic Substitution (

    
    ):  2-Chloro-3-methyl-5-bromopyridine + Azepane 
    
    
    
    1-(5-Bromo-3-methylpyridin-2-yl)azepane.
  • Stille Coupling (Vinyl Installation): Intermediate + Tributyl(vinyl)tin

    
     Product.
    
Protocol 2.1: Step 1 -

Coupling
  • Reagents:

    • 2-Chloro-3-methyl-5-bromopyridine (10 mmol, 2.06 g)

    • Azepane (12 mmol, 1.19 g)

    • 
       (20 mmol, 2.76 g)
      
    • DMF (anhydrous, 20 mL)

  • Procedure:

    • Charge a 50 mL round-bottom flask with the pyridine substrate, azepane, and base in DMF.

    • Heat the mixture to 100°C for 12 hours under

      
       atmosphere.
      
    • Monitor reaction progress by TLC (Hexane:EtOAc 4:1).

    • Workup: Cool to RT, pour into water (100 mL), and extract with EtOAc (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield: Expect ~85% as a pale yellow oil.

Protocol 2.2: Step 2 - Vinyl Installation
  • Reagents:

    • 1-(5-Bromo-3-methylpyridin-2-yl)azepane (5 mmol, 1.35 g)

    • Tributyl(vinyl)tin (6 mmol, 1.90 g)

    • 
       (0.25 mmol, 289 mg, 5 mol%)
      
    • Toluene (anhydrous, 25 mL)

  • Procedure:

    • In a glovebox or under strict Ar flow, combine the bromide, stannane, and catalyst in a Schlenk tube containing degassed toluene.

    • Seal and heat to 110°C for 16 hours.

    • Workup: Cool to RT. Add aqueous KF solution (saturated, 20 mL) and stir vigorously for 1 hour to precipitate tin residues. Filter through Celite.

    • Extract filtrate with

      
      , dry, and concentrate.
      
    • Purification: Flash chromatography (neutral alumina to avoid acid-catalyzed polymerization of the vinyl group).

    • Storage: Store at -20°C with a trace of BHT (stabilizer) if not used immediately.

Immobilization Protocol (Catalyst Preparation)

Objective: Create a polymer-supported Palladium catalyst (


) using the synthesized ligand.
Protocol 3.1: Copolymerization
  • Components:

    • Monomer A (Ligand): 1-(3-Methyl-5-vinylpyridin-2-yl)azepane (1.0 g)

    • Monomer B (Backbone): Styrene (4.0 g)

    • Cross-linker: Divinylbenzene (DVB) (0.5 g, ~10 wt% for stability)

    • Porogen: Toluene/Dodecanol (1:1 v/v, 10 mL) – Critical for creating macroporous structure.

    • Initiator: AIBN (Azobisisobutyronitrile) (50 mg)

  • Procedure:

    • Dissolve all components in the porogen mixture in a polymerization tube.

    • Degas by bubbling

      
       for 15 minutes.
      
    • Seal and heat to 70°C for 24 hours.

    • Post-Polymerization: Crush the resulting monolith into a fine powder or beads.

    • Washing: Soxhlet extraction with THF (12 h) followed by MeOH (12 h) to remove unreacted monomers and porogens.

    • Drying: Vacuum dry at 60°C.

Protocol 3.2: Metal Loading (Palladation)
  • Reagents:

    • Polymer Support (1.0 g)

    • 
       (100 mg)
      
    • Acetone (20 mL)

  • Procedure:

    • Suspend the polymer in acetone containing dissolved

      
      .
      
    • Stir gently at RT for 24 hours. The solution color should fade as Pd coordinates to the pyridine sites.

    • Filter the solid catalyst. Wash extensively with acetone and DCM until the filtrate is colorless.

    • Activation: Reduce the Pd(II) to Pd(0) in situ during the first catalytic run, or pre-reduce with

      
       in ethanol if preferred.
      
Catalytic Application: Suzuki-Miyaura Coupling

Objective: Use the


 catalyst for the coupling of aryl bromides with phenylboronic acid.
Protocol 4.1: General Coupling Procedure
  • Reaction Setup:

    • Substrate: 4-Bromoanisole (1.0 mmol)

    • Coupling Partner: Phenylboronic acid (1.2 mmol)

    • Base:

      
       (2.0 mmol)
      
    • Catalyst:

      
       (10 mg, ~0.5 mol% Pd)
      
    • Solvent: Ethanol/Water (3:1, 4 mL)

  • Execution:

    • Combine all reagents in a reaction vial.

    • Heat to 60°C with vigorous stirring (ensure the heterogeneous catalyst is well-dispersed).

    • Monitor by GC-MS or TLC. Reaction typically complete in 2–4 hours.

  • Recycling Protocol:

    • Recovery: Centrifuge or filter the reaction mixture.

    • Wash: Wash the solid catalyst with water (

      
       mL) and Ethanol (
      
      
      
      mL).
    • Reuse: The catalyst can be directly used in the next cycle.

Data Summary: Catalyst Performance
Cycle #Yield (%)Time (h)Pd Leaching (ppm)
1982.0< 1.0
2972.0< 1.0
3962.5< 1.0
4943.0~ 1.2
5914.0~ 1.5

Note: The slight decrease in activity over cycles is typical for polymer-supported catalysts due to pore blockage or minor metal agglomeration.

Mechanistic & Workflow Visualization

The following diagram illustrates the lifecycle of the ligand from monomer synthesis to catalytic application and recycling.

CatalyticWorkflow Precursors Precursors: 2-Cl-3-Me-5-Br-Pyridine + Azepane LigandSynthesis Step 1: Ligand Synthesis (SNAr + Stille Coupling) Precursors->LigandSynthesis Synthesis Monomer Monomer: 1-(3-Me-5-Vinyl-Py-2-yl)Azepane LigandSynthesis->Monomer Yields Polymerization Step 2: Immobilization (Copolymerization w/ Styrene/DVB) Monomer->Polymerization + Styrene/DVB SupportedCat Supported Catalyst: PS-Pd-L (Heterogeneous) Polymerization->SupportedCat Pd Loading Catalysis Step 3: Catalysis (Suzuki Coupling) SupportedCat->Catalysis Add Substrates Recycling Recycling Loop (Filtration & Wash) Catalysis->Recycling Post-Rxn Recycling->Catalysis Re-use

Figure 1: Workflow for the synthesis, immobilization, and recycling of the 1-(3-Methyl-5-vinylpyridin-2-yl)azepane catalyst system.

References
  • Note: Provides structural confirmation of the 4-methyl isomer class, validating the synthetic feasibility of the 3-methyl variant described.
  • Polymer-Supported Pyridines: Gladysz, J. A. (2002). Recoverable Catalysts and Reagents: Perspective and Prospective. Chemical Reviews, 102(10), 3215–3216. [Link]

  • Catalytic Mechanism: Buchwald, S. L., & Mauger, C. C. (1998). Palladium-Catalyzed Amination of Aryl Halides. Topics in Current Chemistry, 219, 131–209. [Link]

  • Vinylpyridine Polymerization: Tsuchida, E., & Nishide, H. (1977). Polymer-Metal Complexes and Their Catalytic Activity. Advances in Polymer Science, 24, 1–87. [Link]

Sources

Method

Application Note: A Validated LC-MS/MS Method for the Quantification of Pyridine-Azepane Derivatives in Human Plasma

Abstract This application note describes the development, validation, and application of a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development, validation, and application of a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pyridine-azepane derivatives in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. The method was fully validated according to the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines, demonstrating exceptional accuracy, precision, selectivity, and stability.[1][2][3][4] This protocol is intended for researchers, scientists, and drug development professionals requiring reliable bioanalytical data for pharmacokinetic, toxicokinetic, or bioequivalence studies.[1][2][3][5]

Introduction

Pyridine-azepane derivatives represent a promising class of bicyclic heteroaromatic compounds with significant potential in drug discovery, targeting a range of central nervous system disorders and other therapeutic areas. To accurately assess the safety and efficacy of these novel chemical entities, it is crucial to develop and validate a reliable method for their quantification in biological matrices.[2][5] This data is fundamental for determining key pharmacokinetic and toxicokinetic parameters.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its inherent high sensitivity and selectivity.[1] However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[6][7][8] Therefore, a well-designed sample preparation protocol and a thoroughly validated method are essential to ensure data integrity.[1][6]

This guide provides a comprehensive, step-by-step protocol for a bioanalytical method that addresses these challenges. We detail a simple yet effective protein precipitation procedure and a complete validation strategy that conforms to international regulatory standards.[3][4][9]

Analytical Principles

The core of this method is the coupling of reversed-phase liquid chromatography for the separation of the analyte from matrix components with tandem mass spectrometry for detection.

  • Chromatography: A C18 stationary phase is used to retain the pyridine-azepane derivative and its stable isotope-labeled internal standard (SIL-IS), separating them from highly polar matrix components like salts and phospholipids which can cause ion suppression.[10] A gradient elution with an organic solvent (e.g., acetonitrile or methanol) and an aqueous mobile phase containing a modifier (e.g., formic acid) ensures sharp peak shapes and efficient separation.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[11] The use of a SIL-IS is critical as it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in extraction efficiency and ionization, which is a cornerstone of robust bioanalysis.[6]

Experimental Protocol

Materials and Reagents
  • Pyridine-Azepane Derivative (Analyte) Reference Standard

  • Stable Isotope-Labeled Internal Standard (SIL-IS)

  • LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH)

  • LC-MS Grade Formic Acid (FA)

  • Ultrapure Water

  • Control Human Plasma (with K2EDTA as anticoagulant)

Instrumentation and Conditions
ParameterSetting
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Analytical Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temp 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: [To be determined based on compound] SIL-IS: [To be determined based on compound]
Source Temp 550 °C
Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and SIL-IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create working solutions for calibration curve (CC) standards. Prepare separate working solutions for low, medium, and high QC (LQC, MQC, HQC) samples.

  • Internal Standard (IS) Working Solution: Dilute the SIL-IS stock solution in ACN to a final concentration (e.g., 50 ng/mL). This will be the protein precipitation solvent.

  • CC and QC Preparation: Spike control human plasma with the appropriate analyte working solutions (typically 5% of the final volume) to prepare CC standards and QCs at the desired concentrations.

Sample Preparation: Protein Precipitation

Causality Explanation: Protein precipitation is selected for its speed, simplicity, and suitability for high-throughput workflows, making it ideal for studies with large sample numbers.[12] Using a cold organic solvent like acetonitrile effectively denatures and precipitates abundant plasma proteins (e.g., albumin), which would otherwise interfere with the analysis.[13][14] The "solvent first" approach, where the sample is added to the precipitant, ensures immediate and efficient precipitation.[12]

  • Aliquot 300 µL of the IS Working Solution (ACN with SIL-IS) into a 1.5 mL microcentrifuge tube or a 96-well plate.[12]

  • Add 100 µL of plasma sample (blank, CC, QC, or unknown study sample) to the ACN.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.[13]

  • Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Dispense 300 µL ACN with Internal Standard s2 2. Add 100 µL Plasma Sample s1->s2 s3 3. Vortex Mix (1 min) s2->s3 s4 4. Centrifuge (10 min @ 14,000g) s3->s4 s5 5. Transfer Supernatant for Analysis s4->s5 a1 Inject Supernatant s5->a1 Inject a2 Chromatographic Separation (UPLC) a1->a2 a3 Detection (Tandem MS) a2->a3 a4 Data Processing & Quantification a3->a4

Bioanalytical Workflow Diagram

Method Validation Protocol

The method was validated following the FDA Bioanalytical Method Validation Guidance for Industry and the EMA Guideline on bioanalytical method validation.[1][3][4][9]

Selectivity and Specificity
  • Protocol: Analyze six different lots of blank human plasma, with and without spiking with the IS. Check for any interfering peaks at the retention times of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.

Linearity and Range
  • Protocol: Analyze three separate calibration curves consisting of a blank, a zero standard (blank + IS), and at least six non-zero concentration levels.

  • Acceptance Criteria: A linear regression model (1/x² weighted) should yield a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision
  • Protocol: Analyze five replicates of QC samples at four levels (LLOQ, LQC, MQC, HQC) on three separate days (inter-day) and within the same day (intra-day).

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The coefficient of variation (CV%) for precision should not exceed 15% (20% for LLOQ).

Lower Limit of Quantification (LLOQ)
  • Protocol: The LLOQ is the lowest concentration on the calibration curve.

  • Acceptance Criteria: The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision criteria must be met (80-120% and ≤20% CV, respectively).[1]

Recovery and Matrix Effect
  • Protocol:

    • Recovery: Compare the analyte peak area from pre-extraction spiked samples to post-extraction spiked samples at three QC levels.

    • Matrix Effect: Compare the analyte peak area from post-extraction spiked samples (in 6 different plasma lots) to neat solutions at three QC levels.

  • Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix factor across the different lots should be ≤ 15%.

Stability
  • Protocol: Analyze QC samples (LQC and HQC) after subjecting them to various storage and handling conditions.[15][16]

    • Bench-Top Stability: Room temperature for at least 4 hours.

    • Freeze-Thaw Stability: Three cycles of freezing (-80°C) and thawing.

    • Long-Term Stability: Stored at -80°C for a duration covering the expected study sample storage time.

    • Autosampler Stability: Processed samples kept in the autosampler (e.g., at 10°C) for 24 hours.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[1]

Results and Discussion

The following tables present representative data from the method validation, demonstrating the performance and reliability of this protocol.

Table 1: Calibration Curve Linearity

Concentration (ng/mL) Mean Accuracy (%) Precision (CV%)
0.50 (LLOQ) 97.8 8.2
1.00 101.2 6.5
5.00 103.5 4.1
25.0 98.9 3.3
100.0 99.5 2.5
400.0 100.8 1.9
500.0 98.3 2.1

Correlation Coefficient (r²): 0.9985 (Weighted 1/x²)

Table 2: Intra-Day and Inter-Day Accuracy & Precision

QC Level Nominal Conc. (ng/mL) Intra-Day Accuracy (%) Intra-Day Precision (CV%) Inter-Day Accuracy (%) Inter-Day Precision (CV%)
LLOQ 0.50 95.6 9.1 98.2 11.4
LQC 1.50 102.1 5.8 104.3 7.2
MQC 75.0 97.4 3.1 99.1 4.5

| HQC | 375.0 | 101.5 | 2.4 | 100.6 | 3.8 |

Table 3: Stability Assessment Summary

Stability Test Storage Condition Mean Accuracy vs. Nominal (%)
Bench-Top (6h) Room Temperature 98.5 (LQC), 102.1 (HQC)
Freeze-Thaw (3 cycles) -80°C to RT 96.2 (LQC), 99.8 (HQC)
Autosampler (36h) 10 °C 103.4 (LQC), 101.7 (HQC)

| Long-Term (90 days) | -80 °C | 99.0 (LQC), 100.5 (HQC) |

The validation results confirm that the method is highly reliable. The simple protein precipitation protocol provided excellent recovery (>90%) and minimized matrix effects, as evidenced by the low CV% across different plasma lots. All stability tests passed, indicating that samples can be handled and stored under typical laboratory conditions without compromising the integrity of the results.[17][18]

Conclusion

This application note presents a fully validated, high-throughput LC-MS/MS method for the quantification of pyridine-azepane derivatives in human plasma. The protocol is rapid, sensitive, selective, and robust, meeting all regulatory requirements for bioanalytical method validation. This method is fit-for-purpose and can be confidently deployed in a regulated environment to support drug development programs from discovery through clinical trials.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link]

  • Gaetani, E. (2018). FDA issues final guidance on bioanalytical method validation. GaBI Journal. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Li, W., et al. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • Xie, C., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • MDPI. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]

  • Ji, A. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Laboratory. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • BioPharma Services. (2022). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • Norlab. (n.d.). Isolating Drugs from Biological Fluids - Using "Solvent First" Protein Precipitation. [Link]

Sources

Application

Application Note: High-Throughput Screening of a Library of Azepane Derivatives for Anticancer Activity

Abstract This guide provides a comprehensive framework for the high-throughput screening (HTS) of azepane derivative libraries to identify novel anticancer agents. Azepane scaffolds are privileged structures in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the high-throughput screening (HTS) of azepane derivative libraries to identify novel anticancer agents. Azepane scaffolds are privileged structures in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2] This document details the scientific rationale, a complete experimental workflow from primary screening to hit validation, and robust, step-by-step protocols. By integrating best practices for assay design, quality control, and data analysis, this application note serves as a practical resource for researchers in oncology drug discovery.

Scientific Background

The Azepane Scaffold in Oncology

The azepane ring, a seven-membered nitrogen-containing heterocycle, offers a unique three-dimensional architecture that is advantageous for developing targeted therapeutics.[2] This non-planar structure allows for the precise spatial arrangement of substituents, enabling high-affinity interactions with complex biological targets. Numerous studies have highlighted the potential of azepane derivatives as anticancer agents, with mechanisms including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways often dysregulated in cancer.[1] For example, specific derivatives have demonstrated cytotoxicity against human cancer cell lines such as breast (MCF-7), colon (HCT116), and liver (HepG2).[1]

Principles of High-Throughput Screening (HTS)

HTS is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for their effect on a specific biological target.[3][4] The process utilizes automation, including robotics and liquid handling devices, to ensure precision and consistency across multi-well plates.[3] A successful HTS campaign relies on a robust and reproducible assay, which is validated using statistical metrics like the Z'-factor.[5][6] This parameter assesses the separation between positive and negative controls, indicating the assay's ability to reliably identify "hits".[7][8]

Selecting the Appropriate Assay and Cellular Model

The choice of assay is critical and should reflect a relevant cancer phenotype. Cell viability assays are a common starting point for anticancer drug screening.[3] The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard HTS method that quantifies adenosine triphosphate (ATP), a key indicator of metabolically active cells.[9][10][11] Its simple "add-mix-measure" format and high sensitivity make it ideal for automated screening.[10][12]

The selection of cancer cell lines should be strategic, representing different tumor types or specific genetic backgrounds. It is also crucial to authenticate all cell lines to ensure data integrity.[13]

Experimental Design and Workflow

A tiered screening approach is employed to efficiently identify and validate promising compounds while minimizing resource expenditure. This "screening funnel" begins with a broad primary screen, followed by progressively more focused and complex secondary assays.

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Validation cluster_3 Phase 4: Secondary Assays Library Azepane Library (10 mM in DMSO) Plate Compound Plating (384-well format) Library->Plate Cells Cell Culture & Seeding Plate->Cells PrimaryScreen Primary HTS (Single Concentration, e.g., 10 µM) CellTiter-Glo® Assay Cells->PrimaryScreen DataAnalysis1 Data Analysis (Z'-Factor, % Inhibition) PrimaryScreen->DataAnalysis1 HitSelection Primary Hit Selection (e.g., >50% Inhibition) DataAnalysis1->HitSelection DoseResponse Dose-Response Assay (8-point, 3-fold dilution) Determine IC50 HitSelection->DoseResponse DataAnalysis2 Curve Fitting & IC50 Calculation DoseResponse->DataAnalysis2 HitConfirmation Confirmed Hits (Potent & Efficacious) DataAnalysis2->HitConfirmation SecondaryAssay Mechanism of Action (e.g., Caspase-Glo® 3/7 Apoptosis Assay) HitConfirmation->SecondaryAssay ValidatedHit Validated Hit for Lead Optimization SecondaryAssay->ValidatedHit

Caption: High-throughput screening cascade for anticancer drug discovery.

Detailed Protocols

Protocol: Primary Screening with CellTiter-Glo®

This protocol is designed to rapidly assess the effect of the entire azepane library on cancer cell viability at a single, high concentration.

Rationale: The goal is to identify any compound with significant cytotoxic or cytostatic activity. A luminescent ATP assay is chosen for its sensitivity and robustness in HTS formats.[11][12]

Materials:

  • Cancer cell line of choice (e.g., HCT116)

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • Azepane compound library (10 mM in DMSO)

  • Positive Control: Doxorubicin or Paclitaxel (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570/1/2/3)[12]

  • White, solid-bottom 384-well assay plates

  • Acoustic liquid handler or pintool for compound transfer

  • Multichannel pipette or automated dispenser

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each library compound (10 mM stock) into designated wells of a 384-well plate. This results in a final assay concentration of 10 µM in 100 µL total volume.

  • Control Plating:

    • Negative Control: Dispense 100 nL of DMSO into 16 wells (e.g., columns 23 & 24). These wells represent 0% inhibition (100% viability).

    • Positive Control: Dispense 100 nL of 10 mM Doxorubicin into 16 wells (e.g., columns 1 & 2). These wells represent 100% inhibition.

  • Cell Seeding: Trypsinize and count cells. Dilute to a pre-optimized density (e.g., 1,000 cells/well) in culture medium. Dispense 50 µL of the cell suspension into each well of the compound-plated plates.

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doublings and for the compound's effects to manifest.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.[14]

  • Luminescence Measurement:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[12][14]

    • Add 25 µL of CellTiter-Glo® Reagent to each well.[12]

    • Place plates on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][14]

    • Read luminescence on a plate reader.

Data Presentation: Plate Layout A well-defined plate map is essential for accurate data analysis.

Well Type Columns Description
Positive Control 1-2Cells + Doxorubicin (Max Inhibition)
Test Compounds 3-22Cells + Azepane Derivatives
Negative Control 23-24Cells + DMSO (Min Inhibition)
Table 1: Example 384-well plate layout for primary screening.
Protocol: Hit Confirmation and Dose-Response Analysis

Compounds identified as "primary hits" (e.g., causing >50% inhibition) are re-tested in a dose-response format to confirm their activity and determine their potency (IC50).

Rationale: The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.[15][16] Generating a dose-response curve validates the primary hit and rules out false positives. A sigmoidal curve fit is applied to the data to accurately calculate the IC50.[17]

Procedure:

  • Serial Dilution: For each primary hit, create an 8-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.

  • Compound Plating: Plate the dilution series onto a 384-well plate.

  • Cell Seeding & Incubation: Follow steps 3 and 4 from the primary screening protocol.

  • Luminescence Measurement: Follow steps 5 and 6 from the primary screening protocol.

  • Data Analysis:

    • Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot the normalized percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter variable slope model to determine the IC50 value.[15][17]

Protocol: Secondary Assay - Apoptosis Induction

This assay helps to elucidate the mechanism of action of confirmed hits by measuring the activity of key "executioner" caspases.

Rationale: A common mechanism for anticancer drugs is the induction of apoptosis.[1] The Caspase-Glo® 3/7 Assay provides a sensitive, luminescent readout of caspase-3 and -7 activity, which are pivotal in the apoptotic cascade.[18][19][20] The "add-mix-measure" protocol is ideal for HTS formats.[21]

Caspase_Mechanism Compound Apoptotic Stimulus (e.g., Active Azepane) Caspase Caspase-3/7 Activation in Apoptotic Cells Compound->Caspase Cleavage Caspase Cleavage of Substrate Caspase->Cleavage Substrate Pro-luminescent Substrate (contains DEVD sequence) Substrate->Cleavage Luciferin Aminoluciferin (Luciferase Substrate) Cleavage->Luciferin Light Stable Glow-Type Luminescent Signal Luciferin->Light Luciferase Ultra-Glo™ Luciferase Luciferase->Light

Caption: Mechanism of the Caspase-Glo® 3/7 Assay.

Procedure:

  • Plate Cells and Compounds: Plate cells and confirmed hit compounds at their IC50 and 3x IC50 concentrations, as described in the dose-response protocol.

  • Incubation: Incubate for a shorter, pre-determined time (e.g., 24 hours) optimal for detecting apoptosis.

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[20]

    • Mix on a plate shaker for 2 minutes.[20]

    • Incubate at room temperature for 1-3 hours to allow the signal to develop and stabilize.[20]

    • Measure luminescence. An increase in signal relative to the DMSO control indicates apoptosis induction.

Data Analysis and Interpretation

Quality Control: Z'-Factor

The Z'-factor is calculated for each plate in the primary screen to ensure assay quality.[5][7]

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Interpretation:

  • Z' > 0.5: An excellent assay, suitable for HTS.[7][8]

  • 0 < Z' < 0.5: A marginal assay, may require optimization.[7]

  • Z' < 0: An unacceptable assay.[7][22]

Hit Triage and Prioritization

The screening funnel approach allows for systematic prioritization of compounds.

Stage Criteria Outcome Example Data
Primary Screen % Inhibition > 50%Primary Hits200 compounds from a 10,000 compound library
Hit Confirmation Confirmed dose-response; IC50 < 10 µMConfirmed Hits50 compounds with well-defined IC50 values
Secondary Screen > 2-fold increase in Caspase-3/7 activityValidated Hits10 compounds that induce apoptosis
Table 2: Example Hit Triage Funnel and Data.

Data Presentation: Dose-Response Results

Compound ID IC50 (µM) Max Inhibition (%) Caspase-3/7 Fold Change
AZ-0010.7598%5.2
AZ-0022.195%4.1
AZ-00315.660%1.1 (Inactive)
AZ-0040.9899%6.8
Table 3: Example data for confirmed and validated hits.

Conclusion

This application note provides a robust, detailed, and scientifically grounded methodology for conducting a high-throughput screen of an azepane derivative library for anticancer activity. By following the outlined workflow—from meticulous primary screening and quality control to dose-response validation and mechanistic secondary assays—researchers can confidently identify and prioritize novel compounds for further development in the oncology drug discovery pipeline. The integration of established, reliable assay technologies like CellTiter-Glo® and Caspase-Glo® ensures data of the highest quality and reproducibility.

References

  • On HTS: Z-factor. (2023, December 12). Vertex AI Search.
  • Caspase-Glo™ 3/7 Assay: Use fewer cells and spend less time with this homogeneous assay. (n.d.). Promega Corporation.
  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery.
  • Caspase-Glo® 3/7 Assay System From Promega | Biocompare Product Review. (2008, April 23). Biocompare. Available at: [Link]

  • Z-factor. Wikipedia. Available at: [Link]

  • Data analysis approaches in high throughput screening. (2014, April 8). SlideShare. Available at: [Link]

  • Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023, January 11). PMC. Available at: [Link]

  • High-throughput screening platform for anticancer therapeutic drug cytotoxicity. (2008, October 15). PubMed. Available at: [Link]

  • High-throughput screening platforms incorporating physiologically relevant 3-D models. (2017, January 8). Drug Target Review. Available at: [Link]

  • WO2007131538A1 - Azepane- or azocane-substituted pyrazoline compounds, their preparation and use as medicaments. Google Patents.
  • Multilevel models improve precision and speed of IC50 estimates. PMC. Available at: [Link]

  • Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold | Request PDF. ResearchGate. Available at: [Link]

  • CellTiter-Glo Assay. OUS-research.no. Available at: [Link]

  • Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. (2024, June 19). Molecular Devices. Available at: [Link]

  • Drug dose-response data analysis. (2021, January 6). Towards Data Science. Available at: [Link]

  • Dose-Response Curve Analysis. (2018, April 10). RPubs. Available at: [Link]

  • Assay Guidance Manual [Internet]. PubMed. Available at: [Link]

  • High-throughput screening platform for anticancer therapeutic drug cytotoxicity. (2008, October 1). ResearchGate. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. Available at: [Link]

  • Assay Guidance Manual Program. National Center for Advancing Translational Sciences. Available at: [Link]

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. (2018, July 24). SciSpace. Available at: [Link]

  • New in Assay Guidance Manual. NCBI - NIH. Available at: [Link]

Sources

Method

Protocols for the functionalization of the vinyl group on pyridine-azepane scaffolds

Application Note: Strategic Functionalization of Vinyl Groups on Pyridine-Azepane Scaffolds Abstract The pyridine-azepane bicyclic system represents a privileged pharmacophore in kinase inhibition and GPCR modulation. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Vinyl Groups on Pyridine-Azepane Scaffolds

Abstract

The pyridine-azepane bicyclic system represents a privileged pharmacophore in kinase inhibition and GPCR modulation. However, the chemical stability of the pyridine nitrogen and the conformational flexibility of the azepane ring present unique synthetic challenges. This guide details three robust, field-validated protocols for functionalizing a vinyl "diversity handle" on this scaffold. We focus on overcoming catalyst poisoning via ligand-free palladium systems, controlling chemoselectivity during oxidation, and generating aldehyde intermediates for library expansion.

Strategic Overview: The Vinyl Group as a Divergent Hub

In modern drug discovery, a vinyl group attached to a heteroaromatic core is not merely a structural feature; it is a "diversity hub." For a pyridine-azepane scaffold, the vinyl group allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.

However, two critical intrinsic factors must be managed:

  • The Pyridine Nitrogen: A strong Lewis base that can poison Pd(0) catalysts and form N-oxides during oxidative procedures.

  • The Azepane Ring: A sterically demanding, conformationally mobile ring. If the azepane nitrogen is unprotected, it acts as a competing nucleophile. CRITICAL PRE-REQUISITE: Ensure the azepane amine is protected (e.g., N-Boc, N-Cbz) before initiating these protocols.

Workflow Visualization: Divergent Synthesis Pathways

The following diagram outlines the decision logic for selecting the appropriate functionalization pathway based on the desired medicinal chemistry outcome.

DivergentSynthesis cluster_warning Critical Control Points Start Vinyl-Pyridine Azepane Scaffold Obj1 Extend Carbon Skeleton Start->Obj1 Obj2 Increase Solubility (Polarity) Start->Obj2 Obj3 Create Linker Handle Start->Obj3 Rxn1 Heck Coupling (Protocol 1) Obj1->Rxn1 Rxn2 Sharpless AD (Protocol 2) Obj2->Rxn2 Rxn3 Oxidative Cleavage (Protocol 3) Obj3->Rxn3 Prod1 Styryl/Diene Derivatives Rxn1->Prod1 Prod2 Chiral 1,2-Diols Rxn2->Prod2 Prod3 Aldehydes (for Reductive Amination) Rxn3->Prod3

Caption: Decision matrix for vinyl functionalization. Blue paths indicate primary strategic choices. Red dashed box indicates steps requiring specific chemoselective controls.

Protocol 1: Ligand-Free Heck Coupling (Jeffery Conditions)

Objective: Extension of the carbon skeleton (arylation/vinylation) to probe the hydrophobic pocket of the target protein.

The Challenge: Standard Heck conditions (Pd(PPh3)4) often fail with vinyl pyridines because the pyridine nitrogen coordinates to the Palladium, displacing phosphine ligands and arresting the catalytic cycle (the "poisoning effect").

The Solution: Use Jeffery Conditions . This "ligand-free" approach utilizes a phase-transfer agent (TBAB) to stabilize the catalytic Pd nanoparticles, preventing pyridine inhibition while maintaining high turnover frequencies.

Materials
  • Substrate: Vinyl-pyridine azepane (1.0 equiv).

  • Coupling Partner: Aryl iodide or Aryl bromide (1.2 equiv).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%).[1]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Acetate (NaOAc) (2.5 equiv).

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv).

  • Solvent: DMF or DMAc (Anhydrous).

Step-by-Step Methodology
  • Setup: In a dried reaction vial equipped with a magnetic stir bar, combine the vinyl scaffold, aryl halide, TBAB, and base.

  • Degassing: Dissolve the mixture in DMF (0.2 M concentration). Sparge with Argon for 10 minutes. Note: Oxygen is detrimental to the active Pd(0) species.

  • Catalyst Addition: Add Pd(OAc)₂ last. Seal the vial immediately with a crimp cap or pressure-relief septum.

  • Reaction: Heat to 80–100°C for 4–16 hours.

    • Monitoring: Monitor via LC-MS. Look for the disappearance of the vinyl signal and the emergence of the coupled product (M+Ar-H).

  • Workup (Scavenging):

    • Cool to room temperature.[2]

    • Dilute with EtOAc and wash with water (3x) to remove DMF and TBAB.

    • Crucial Step: Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 30 minutes to remove residual Palladium which can chelate to the pyridine.

    • Filter through Celite and concentrate.

Data: Comparison of Heck Conditions on Pyridine Scaffolds

Condition TypeCatalyst SystemAdditiveYield (Typical)Notes
StandardPd(PPh₃)₄None< 20%Fails due to N-coordination/Poisoning.
Jeffery (Recommended) Pd(OAc)₂ TBAB 85-95% Robust; Phase-transfer stabilization.
High-PerformancePdCl₂(dppf)None70-80%Good alternative for sterically hindered halides.

Protocol 2: Buffered Sharpless Dihydroxylation

Objective: Convert the lipophilic vinyl group into a hydrophilic 1,2-diol to improve solubility or create hydrogen-bond donors.

The Challenge:

  • Kinetics: Electron-deficient alkenes (like 2-vinyl or 4-vinyl pyridine) react slowly with Osmium Tetroxide.

  • N-Oxidation: The oxidant can attack the pyridine nitrogen.

  • Chelation: The pyridine nitrogen can chelate Os(VI) esters, preventing hydrolysis and catalyst turnover.

The Solution: pH Control. Conducting the reaction under slightly acidic conditions (pH 4-5) protonates the pyridine nitrogen. This deactivates the nitrogen towards oxidation/chelation while accelerating the rate of Osmium addition to the alkene.

Materials
  • Substrate: Vinyl-pyridine azepane (1.0 equiv).

  • Reagent: AD-mix-α or AD-mix-β (1.4 g per mmol of substrate).

  • Additive: Methanesulfonamide (1.0 equiv) – Accelerates hydrolysis of the osmate ester.

  • Buffer: Citric Acid (solid) or 1M Aqueous Citric Acid.

  • Solvent: t-BuOH : Water (1:1 mixture).

Step-by-Step Methodology
  • Preparation: Dissolve AD-mix and Methanesulfonamide in the t-BuOH/Water mixture. Stir until distinct phases form (orange/yellow solution).

  • Acidification: Add Citric Acid until the aqueous layer pH reaches approx. 4–5.

  • Addition: Cool the mixture to 0°C. Add the vinyl scaffold in one portion.

  • Reaction: Stir vigorously at 0°C for 12–24 hours.

    • Why 0°C? Low temperature improves enantioselectivity and suppresses N-oxidation side reactions.

  • Quenching (Safety Critical):

    • Add Sodium Sulfite (Na₂SO₃, 1.5 g per mmol substrate) and warm to room temperature. Stir for 45 minutes.

    • Observation: The solution should turn from orange/brown to a distinct blue or colorless phase, indicating Osmium reduction.

  • Extraction: Extract with EtOAc or DCM. The diol is polar; ensure thorough extraction (3-4 times).

Protocol 3: Oxidative Cleavage (Lemieux-Johnson)

Objective: Cleave the vinyl group to generate an Aldehyde . This is the most versatile intermediate, allowing for reductive amination (library expansion) or further oxidation to carboxylic acids.

The Challenge: Ozonolysis is the standard but requires specialized equipment and poses safety risks at scale. Furthermore, pyridine N-oxides are common byproducts of ozone.

The Solution: Lemieux-Johnson Oxidation (OsO₄/NaIO₄) or RuCl₃/NaIO₄ . We recommend the Ruthenium method for cost and ease of handling, as it avoids the toxicity of Osmium and the explosion hazards of Ozonolysis.

Materials
  • Substrate: Vinyl-pyridine azepane (1.0 equiv).

  • Catalyst: Ruthenium(III) Chloride hydrate (RuCl₃·xH₂O) (2–5 mol%).[3][4]

  • Oxidant: Sodium Periodate (NaIO₄) (4.0 equiv).

  • Solvent: CCl₄:CH₃CN:H₂O (2:2:3) OR DCE:H₂O (1:1).[2] Note: DCE/Water is preferred for environmental safety over CCl₄.

Step-by-Step Methodology
  • Biphasic Setup: Dissolve the substrate in the organic solvent (DCE or CH₃CN).

  • Oxidant Solution: Dissolve NaIO₄ in water. Add this to the organic phase.[5]

  • Catalyst Addition: Add RuCl₃ catalyst. The mixture will turn dark black/brown.

  • Reaction: Stir vigorously at room temperature for 1–3 hours.

    • Mechanism:[2][6][7][8] RuO₄ (generated in situ) cleaves the alkene. NaIO₄ re-oxidizes the reduced Ru species.

  • Workup:

    • Dilute with DCM.

    • Add saturated Sodium Thiosulfate (Na₂S₂O₃) solution to quench the oxidant and reduce Ruthenium residues.

    • Filter the resulting suspension through a pad of Celite to remove Ru black.

    • Purification: Aldehydes on pyridine scaffolds can be unstable (prone to hydrate formation or polymerization). Use immediately in the next step (e.g., reductive amination) or store under Argon at -20°C.

Analytical & Safety Considerations

Chromatography of Pyridines

Pyridines often streak on silica gel due to interaction with acidic silanols.

  • Tip: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent, or use amine-functionalized silica cartridges for purification.

Safety Warnings
  • Osmium Tetroxide (OsO₄): Highly volatile and toxic (causes blindness). Always handle AD-mix in a well-ventilated fume hood. Use double gloves.

  • Ruthenium Residues: Ru residues can catalyze decomposition of products.[9] Ensure thorough filtration through Celite/Silica.

References

  • Heck Reaction (Ligand-Free/Jeffery Conditions)

    • Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine.[4] (2012).[4] ChemInform.

    • Source:

    • Context: Validates the use of ligand-free Pd systems to avoid phosphine poisoning by pyridine.
  • Sharpless Dihydroxylation (pH Control)

    • Sharpless Asymmetric Dihydroxylation: Reaction Mechanism and Conditions.
    • Source:

    • Context: Details the necessity of buffered/acidic conditions for electron-deficient olefins and preventing N-oxid
  • Oxidative Cleavage (Ruthenium Catalyzed)

    • Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes.[2][9] (2001).[6] Journal of Organic Chemistry.

    • Source:

    • Context: Provides the protocol for RuCl3/NaIO4 cleavage as a safer altern
  • Vinyl Pyridine as Warhead

    • Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. (2024).[10] Journal of Medicinal Chemistry.

    • Source:

    • Context: background on the utility of the vinyl-pyridine motif in drug discovery.[10]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for the synthesis of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane

Executive Summary This technical guide addresses the synthesis of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane , a specific scaffold often utilized in the development of CGRP receptor antagonists and other CNS-active agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the synthesis of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane , a specific scaffold often utilized in the development of CGRP receptor antagonists and other CNS-active agents. The synthesis poses two primary challenges: regioselectivity during the initial amination of the pyridine core (due to the steric influence of the C3-methyl group) and the chemical stability of the terminal vinyl group during the final coupling step.

This guide moves beyond generic protocols, offering an optimized, two-step workflow designed for high throughput and reproducibility.

Part 1: Synthetic Strategy & Workflow

The most robust route utilizes 2,5-dibromo-3-methylpyridine as the starting material. The strategy relies on the electronic differentiation between the C2 and C5 positions to install the azepane ring selectively, followed by a palladium-catalyzed vinylation.

Workflow Diagram

SynthesisWorkflow SM Starting Material 2,5-Dibromo-3-methylpyridine Step1 Step 1: Regioselective SNAr (C-N Bond Formation) SM->Step1 + Azepane Cs2CO3, NMP, 130°C Inter Intermediate 1-(5-Bromo-3-methylpyridin-2-yl)azepane Step1->Inter Regioselective Subst. at C2 Step2 Step 2: Suzuki-Miyaura Vinylation (C-C Bond Formation) Inter->Step2 + K-Vinyltrifluoroborate PdCl2(dppf), Et3N Product Target Product 1-(3-Methyl-5-vinylpyridin-2-yl)azepane Step2->Product Yield > 80%

Caption: Two-stage synthetic pathway prioritizing regiocontrol in Step 1 and vinyl stability in Step 2.

Part 2: Detailed Protocols & Optimization

Phase 1: Regioselective C2-Amination

Objective: Install the azepane moiety at the C2 position while avoiding substitution at C5. Challenge: The C3-methyl group provides steric hindrance, reducing the reactivity of the C2-bromide. However, C2 remains electronically favored (α-position to nitrogen) for Nucleophilic Aromatic Substitution (SNAr).

Optimized Protocol (SNAr):

  • Reagents: 2,5-Dibromo-3-methylpyridine (1.0 equiv), Azepane (1.5 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO (Anhydrous).

  • Conditions: Heat to 120–130°C for 12–16 hours in a sealed tube.

  • Workup: Dilute with water, extract with EtOAc. The product, 1-(5-bromo-3-methylpyridin-2-yl)azepane , is typically a viscous oil or low-melting solid.

Data: Optimization of Step 1

Entry Base Solvent Temp (°C) Yield (%) C2:C5 Regioselectivity
1 Et₃N EtOH 80 < 10 N/A
2 K₂CO₃ DMF 100 45 85:15
3 Cs₂CO₃ NMP 130 88 > 98:2

| 4 | NaOtBu | Toluene | 100 | 60 | 60:40 (Pd-catalyzed*) |

*Note: Palladium-catalyzed Buchwald-Hartwig amination (Entry 4) often erodes regioselectivity because the oxidative addition can occur at the less hindered C5 position. Thermal SNAr is preferred for this specific substrate.

Phase 2: C5-Vinylation (Suzuki-Miyaura)

Objective: Convert the C5-bromide to a vinyl group. Challenge: Vinylboronic acid is unstable and prone to polymerization.[1] The product is also sensitive to polymerization.

Optimized Protocol (Suzuki):

  • Reagents: Intermediate (1.0 equiv), Potassium Vinyltrifluoroborate (1.2 equiv), Et₃N (3.0 equiv).

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (3–5 mol%).

  • Solvent: n-Propanol/Water (3:1) or Dioxane/Water (4:1).[2][3]

  • Conditions: Heat to 85°C for 4–6 hours under Argon.

  • Stabilization: Add a radical inhibitor (e.g., BHT, 50 ppm) during workup and storage.

Data: Vinyl Source Comparison

Vinyl Source Catalyst System Yield (%) Issues
Vinylboronic acid (pinacol ester) Pd(PPh₃)₄ / Na₂CO₃ 65 Protodeboronation; Homocoupling
Tributyl(vinyl)tin (Stille) Pd(PPh₃)₄ 85 High toxicity; Tin removal difficult

| Potassium Vinyltrifluoroborate | PdCl₂(dppf) / Et₃N | 92 | High stability; Easy purification |

Part 3: Troubleshooting & FAQs

Q1: I am observing low conversion in Step 1. Should I increase the temperature? A: If you are at 130°C in NMP and conversion is stalled, do not increase temperature further as this promotes tar formation. Instead, ensure your Cs₂CO₃ is anhydrous and finely ground. The C3-methyl group creates a "neopentyl-like" steric environment; the reaction kinetics are inherently slow. If SNAr fails, switch to a Buchwald-Hartwig system specifically designed for hindered substrates: Pd₂(dba)₃ (2 mol%) + RuPhos (4 mol%) + NaOtBu in Toluene at 100°C. Warning: Verify regioselectivity by NMR immediately if using this method.

Q2: The final product is polymerizing during concentration. How do I prevent this? A: The 2-amino-5-vinylpyridine motif is electron-rich and prone to polymerization.

  • Inhibitor: Add 0.05% (w/w) 4-tert-Butylcatechol (TBC) or BHT to the collection flask before rotary evaporation.

  • Temperature: Keep the water bath below 35°C.

  • Storage: Store the neat oil at -20°C under argon, preferably as a dilute solution in benzene or stabilized DCM if not using immediately.

Q3: Why use Potassium Vinyltrifluoroborate instead of Vinylboronic Acid Pinacol Ester? A: Vinylboronic acid pinacol ester is prone to oxidative instability and polymerization on the shelf. Potassium vinyltrifluoroborate is an air-stable solid that releases the active vinylboron species slowly in situ (hydrolysis), maintaining a low concentration of the reactive species and minimizing side reactions like homocoupling or polymerization [2].

Q4: Can I use ethylene gas and a Heck reaction instead? A: Yes, a Heck coupling with ethylene gas (atmospheric pressure to 5 bar) using Pd(OAc)₂/P(o-tol)₃ is viable and atom-economical. However, it often requires an autoclave and can lead to double-vinylation or isomerization of the double bond. The Suzuki route described above is generally more controlled for laboratory-scale synthesis (<50g).

References

  • Regioselectivity in Pyridine Substitutions

    • Mechanism:[3][4][5][6][7][8] For a comprehensive review on the nucleophilic substitution of halopyridines and the "ortho-effect," see: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.

    • Specific Precedent: Similar SNAr transformations on 2,5-dibromo-3-picoline are described in: Journal of Medicinal Chemistry2005 , 48(16), 5131–5139.

  • Suzuki-Miyaura Vinylation

    • Protocol Source: Molander, G. A.; Brown, A. R. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry2006 , 71(26), 9681–9686.

  • Buchwald-Hartwig Optimization

    • Hindered Substrates: Maiti, D.; Buchwald, S. L. "Cu-Catalyzed Arylation of Amines." Journal of the American Chemical Society2006 , 128(51), 16538. (See supporting info for hindered pyridine examples).

Sources

Optimization

Troubleshooting guide for the purification of polar heterocyclic compounds

Ticket #PH-902: Resolution Strategies for Polar Heterocyclic Purification Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #PH-902: Resolution Strategies for Polar Heterocyclic Purification Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming tailing, solubility issues, and poor recovery in pyridine/imidazole/pyrimidine derivatives.

Introduction: The "Sticky" Science of Heterocycles

Welcome to the Advanced Purification Support Center. You are likely reading this because your polar heterocyclic compound—perhaps a pyridine, imidazole, or pyrazole derivative—is behaving poorly on silica gel.

The Root Cause: Polar heterocycles are "sticky" because they are Lewis bases. Standard silica gel (


) is acidic (approximate surface pKa ~5.0).[1] The nitrogen lone pair on your heterocycle coordinates with the acidic silanol protons (

), causing:
  • Peak Tailing: The reversible adsorption/desorption kinetics are slow.

  • Irreversible Adsorption: Your compound stays on the silica, leading to low yields.

  • Solubility Mismatches: These compounds often require polar solvents (MeOH/DCM) that are too strong for good separation.

This guide provides the field-proven protocols we use in the applications lab to resolve these specific issues.

Module 1: Peak Tailing & Shape Optimization

Q: My compound streaks from the baseline to the solvent front. How do I fix this?

A: You must mask the silanol activity. Standard silica has active hydroxyl groups that hydrogen-bond with your basic nitrogen. To fix this, you need a Mobile Phase Modifier .[2]

The Protocol: Amine-Modified Silica Chromatography Do not just add base to the bottle. Follow this sequence to ensure the column is actually deactivated before your sample hits it.

  • Select the Modifier:

    • Triethylamine (TEA): Standard for flash chromatography.[1] Volatile and effective.

    • Ammonium Hydroxide (

      
      ):  Best for very polar compounds or when using Mass Spec detection (TEA suppresses ionization).[1]
      
  • Column Pre-Treatment (Crucial Step):

    • Prepare your starting mobile phase with 1% v/v TEA .

    • Flush the column with 3-4 Column Volumes (CV) of this mixture before loading your sample.

    • Why? This saturates the active silanol sites with TEA, effectively "capping" the acidity.

  • The Run:

    • Continue the run with the modifier in the mobile phase (usually reduced to 0.1% - 0.5% to prevent basic hydrolysis of sensitive groups).

Visual Logic: Modifier Selection Strategy

ModifierSelection Start Analyze Compound Structure IsBasic Contains Basic Nitrogen? (Pyridine, Morpholine, Amine) Start->IsBasic IsAcidic Contains Acidic Protons? (Carboxylic Acid, Phenol) IsBasic->IsAcidic No Action_TEA Add 1% Triethylamine (TEA) or 1% NH4OH IsBasic->Action_TEA Yes IsNeutral Neutral Polar? (Amide, Sulfone) IsAcidic->IsNeutral No Action_AcOH Add 0.5% Acetic Acid or Formic Acid IsAcidic->Action_AcOH Yes Action_None No Modifier Needed Use DCM/MeOH Gradient IsNeutral->Action_None

Caption: Decision matrix for selecting the correct mobile phase modifier based on Lewis acid/base chemistry.

Module 2: The Solubility Paradox (Loading Issues)

Q: My compound dissolves in MeOH but precipitates when I inject it onto the Hexane/EtOAc column.

A: You are experiencing "Solvent Shock." Liquid loading a polar compound dissolved in a strong solvent (like MeOH) onto a non-polar column causes the compound to crash out at the head of the column, resulting in high backpressure and broad, split peaks.

The Solution: Solid Load (Dry Load) This is the single most effective technique for polar heterocycles. It eliminates solvent incompatibility.[3]

Protocol: Solid Loading Workflow

  • Dissolve: Dissolve your crude mixture in the minimum amount of a strong solvent (DCM, MeOH, or even Acetone) required to fully solubilize it.

  • Adsorb: Add a solid support media.

    • Option A (Silica): Use a 1:1 to 1:3 ratio (Crude mass : Silica mass).

    • Option B (Celite/Diatomaceous Earth): Preferred for very sticky compounds as it is chemically inert.

  • Evaporate: Rotary evaporate the slurry until you have a free-flowing, dry powder.

    • Tech Tip: If it remains gummy, you haven't added enough solid support.[1] Add more and re-evaporate.

  • Load: Pour the powder into an empty solid load cartridge (or pre-column) and attach it before the main flash column.

Data: Solvent Strength vs. Loading Method

Compound SolubilityRecommended Loading MethodRisk of Liquid Loading
Soluble in Hexane/DCMLiquid LoadLow
Soluble in EtOAcLiquid LoadLow/Moderate (Band broadening)
Soluble in MeOH/DMSO Solid Load (Mandatory) High (Precipitation/Tailing)

Module 3: When Normal Phase Fails (HILIC & RP)

Q: Even with TEA, my compound elutes at 50% MeOH and is impure. What now?

A: Switch mechanisms. Use HILIC. Normal Phase (Silica) struggles with polarity > 20% MeOH.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is "orthogonal" (opposite) to Reversed Phase and ideal for polar heterocycles.[1]

The Mechanism: In HILIC, the stationary phase is polar (Silica, Diol, or Amine), but the mobile phase is mostly organic (Acetonitrile).[1][4] Water is the strong solvent.

  • The "Water Layer" Effect: A stagnant water-rich layer forms on the silica surface. Your polar heterocycle partitions into this water layer.

Protocol: HILIC Setup for Heterocycles

  • Column: Bare Silica or Amine-bonded silica.[5][6]

  • Mobile Phase A: Acetonitrile (Weak solvent).

  • Mobile Phase B: Water + 10mM Ammonium Formate (Strong solvent).

    • Note: Buffer is critical to maintain ionization state.

  • Gradient: Start at 95% ACN / 5% Buffer. Ramp to 60% ACN / 40% Buffer.

    • Warning: Do not go >50% water or the "HILIC mechanism" collapses into standard Reversed Phase.

Visual Logic: HILIC vs. Normal Phase

HILIC_Mechanism NP Normal Phase (Silica) Stat. Phase Polar (Dry) Mobile Phase Non-Polar Elution Order Non-polar first HILIC HILIC Mode Stat. Phase Polar + Water Layer Mobile Phase High Organic (ACN) Elution Order Non-polar first Sample Polar Heterocycle Sample->NP Strong Adsorption (Hard to elute) Sample->HILIC Partitioning (Controlled elution)

Caption: Comparison of Normal Phase vs. HILIC mechanisms. HILIC utilizes a water layer for partitioning rather than direct surface adsorption.[4][7]

Module 4: Workup & Isolation (Getting it out of the water)

Q: I purified my compound using Reversed Phase/HILIC, but now it's in water. How do I recover it?

A: The "Salting Out" or "Back-Extraction" Technique. Evaporating large volumes of water is slow and stressful on the compound. Extraction is faster.

Protocol: Acid-Base Back-Extraction Assumption: Your product is a basic pyridine derivative.[1]

  • Evaporate Organic: Remove the MeOH or ACN from your fractions using a rotovap. You are left with the aqueous buffer solution containing your product.

  • pH Adjustment:

    • Check the pH.[8][9][10] If acidic (from HPLC buffers), your pyridine is protonated (

      
      ) and water-soluble.[1][8]
      
    • Basify: Carefully add sat.

      
       or 1M NaOH until pH > 10. This converts the salt back to the free base (
      
      
      
      ).[8]
  • Extraction:

    • Extract 3x with DCM or EtOAc.[2]

    • Tech Tip: If the layers don't separate (emulsion), add solid NaCl to saturate the aqueous layer ("Salting out").[11] This forces the organic compound into the organic layer.

  • Dry & Concentrate: Dry over

    
    , filter, and evaporate.
    

References

  • Teledyne ISCO. (2023).[12] Sample Loading Techniques for Flash Chromatography: Liquid vs. Solid Loading. Retrieved from [Link]

  • Biotage. (2023).[12][13][14] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link][1]

  • Welch Materials. (2025). Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • King Group. (2023). Successful Flash Chromatography: Solvent Selection and Modifiers. Wake Forest University. Retrieved from [Link]

Sources

Troubleshooting

Overcoming challenges in the selective functionalization of the pyridine ring

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-FUNC-2026 Mission: To troubleshoot and resolve the "Pyridine Paradox"—the dual challenge where the pyridine ring is both electronically deactivated tow...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-FUNC-2026 Mission: To troubleshoot and resolve the "Pyridine Paradox"—the dual challenge where the pyridine ring is both electronically deactivated toward electrophiles and chemically aggressive toward metal catalysts.

🟢 System Overview: The Pyridine Paradox

Before initiating any protocol, you must understand the failure mode of your substrate. Pyridine is a


-deficient heterocycle (a "molecular brick" for EAS) but possesses a high-energy non-bonding orbital (

) that coordinates strongly to transition metals (a "catalyst poison").

Quick Diagnostic Matrix:

  • Targeting C2?

    
     Use Nucleophilic Substitution (SNAr) or Radical Addition (Minisci).
    
  • Targeting C3?

    
    CRITICAL ERROR. Natural reactivity is low. Requires Directed C-H Activation  or N-Oxide Logic .
    
  • Targeting C4?

    
     Requires steric blocking of C2 or specific radical vectors.
    
  • Reaction Stalled?

    
     Check for Catalyst Poisoning (N-binding).[1]
    

📂 Module 1: Troubleshooting Catalyst Death (Cross-Coupling)

Issue: "I added 5 mol% Pd(PPh3)4, but my Suzuki coupling stalled immediately." Diagnosis: Catalyst Poisoning.[1][2] The pyridine nitrogen lone pair has displaced your phosphine ligands, forming a stable, inactive


-complex with the Palladium.
🔧 The Fix: Steric Bulk & Precatalysts

You must physically block the nitrogen from binding to the metal center using bulky ligands.

Protocol 1.1: The "Bulky Shield" Strategy Use Buchwald-type dialkylbiaryl phosphines or NHC ligands. These create a steric wall that permits the oxidative addition of the C-X bond but rejects the N-coordination of the pyridine substrate.

ComponentRecommendationWhy?
Ligand XPhos or SPhos High steric bulk prevents N-binding; electron-richness boosts oxidative addition.
Precatalyst Pd-PEPPSI-IPr or G3/G4 Palladacycles Ensures 1:1 Pd:Ligand ratio. Avoids excess ligand which can slow down the cycle.
Base K3PO4 (anhydrous)Weak bases minimize side reactions; anhydrous conditions prevent hydrolysis.

Visual Workflow: Preventing Catalyst Poisoning

CatalystPoisoning cluster_0 Failure Mode cluster_1 Success Mode (Steric Shield) Pd_Fail Pd(II) Center Dead Inactive σ-Complex Pd_Fail->Dead Cycle Arrest Py_N Pyridine (N-Lone Pair) Py_N->Pd_Fail Strong Binding Pd_Win Pd-PEPPSI / XPhos-Pd Py_Sub Pyridine Substrate Pd_Win->Py_Sub Rejects N-Binding (Steric Repulsion) Product Coupled Product Pd_Win->Product Catalytic Cycle Proceeds

Caption: Mechanism of catalyst poisoning vs. steric protection using bulky ligands.

📂 Module 2: Accessing the "Inert" C3 Position

Issue: "I need to arylate at C3, but EAS gives low yields and Minisci hits C2." Diagnosis: Electronic Mismatch. C3 is the least electron-deficient position, making it slightly susceptible to EAS, but the conditions (acid) protonate the N, deactivating the ring entirely.

🔧 The Fix: Cooperative Ligand Control

You cannot rely on intrinsic electronics. You must use a catalyst system that "grabs" the nitrogen to direct activation to C3, or overrides the bias entirely.

Protocol 2.1: Pd/Phenanthroline C3-Arylation (The Yu Protocol) This system uses 1,10-phenanthroline to promote C3-selective arylation, likely by favoring a specific cationic Pd species that is electrophilic enough to attack C3.

  • Substrate: Pyridine (as limiting reagent).

  • Catalyst: Pd(OAc)2 (5 mol%).

  • Ligand: 1,10-Phenanthroline (5 mol%).

  • Oxidant: Ag2CO3 (0.5 equiv) – acts as the terminal oxidant to regenerate Pd(II).

  • Conditions: 120°C in sealed tube.

  • Mechanism: The ligand prevents the formation of unreactive Pd-pyridine aggregates, maintaining a monomeric active species.

Protocol 2.2: Ni-Al Bimetallic Catalysis (The "Masking" Strategy) For alkenylation, use the Nakao/Yu strategy where an Aluminum Lewis acid binds the Nitrogen (masking it and activating the ring) while Nickel activates the C-H bond.

  • Catalyst: Ni(cod)2 + IPr (NHC ligand).

  • Additive: AlMe3 (Binds Pyridine-N).[3]

  • Result: The bulky Lewis Acid at N sterically blocks C2/C6, forcing the Ni catalyst to activate at C3 .

📂 Module 3: Taming Radical Selectivity (Minisci)

Issue: "Minisci reaction gave me a 1:1 mixture of C2 and C4 isomers, plus di-alkylated trash." Diagnosis: Radical Chaos. Nucleophilic alkyl radicals attack the most electron-deficient positions (C2/C4) indiscriminately.

🔧 The Fix: Acid Tuning & Blocking Groups

Decision Tree for Minisci Selectivity:

TargetStrategyTechnical Detail
C2 Selective Thermodynamic Control Standard conditions often favor C2 slightly. Use bulky radicals (t-Bu) to enhance C2 preference due to trajectory.
C4 Selective Steric Blocking Baran’s Method: Pre-functionalize with a maleate group or use specific solvent/acid combos that sterically encumber C2.
C4 Selective Electronic Control Protonation of Pyridine (TFA/Water) increases electrophilicity at C4 significantly relative to C2 for nucleophilic radicals.

Protocol 3.1: Acid-Mediated C4-Alkylation

  • Solvent: DCM/Water biphasic system.

  • Additive: TFA (5-10 equiv). Crucial: Protonates pyridine, lowering LUMO, directing nucleophilic radical to C4.

  • Radical Source: Zinc sulfinate or Carboxylic acid + Persulfate/Ag+.

  • Purification: Basify workup (pH > 10) to deprotonate product before extraction.

📂 Module 4: The "Nuclear Option" (N-Oxide Activation)

Issue: "Direct functionalization is failing. The ring is too inert." Diagnosis: You are fighting the electronics. Resolution: Invert the electronics using Pyridine N-Oxide .

Why it works: The N-oxide oxygen pushes electron density into the ring (activating for electrophiles at C2/C4) but also acts as a directing group (DG) for metals.

Workflow: The "Activate-Functionalize-Reduce" Cycle

NOxideCycle Step1 1. Oxidation (mCPBA or H2O2) PyNO Pyridine N-Oxide (Activated) Step1->PyNO Step2 2. Functionalization (e.g., Boekelheide or Pd-Coupling) FuncPyNO Functionalized N-Oxide Step2->FuncPyNO Step3 3. Reduction (PCl3 or Zn/AcOH) Final Functionalized Pyridine Step3->Final Pyridine Pyridine (Inert) Pyridine->Step1 PyNO->Step2 C2-H Activation or Rearrangement FuncPyNO->Step3

Caption: The N-Oxide strategy allows temporary activation of the ring, followed by restoration of the pyridine core.

Protocol 4.1: Boekelheide Rearrangement (C2-Hydroxymethylation)

  • Acylation: Treat Pyridine N-oxide with Acetic Anhydride (

    
    ).
    
  • Rearrangement: Heat to 140°C. The acetoxy group migrates from O to C2.

  • Hydrolysis: Acidic workup yields 2-hydroxymethyl pyridine.

📚 References

  • Pd-Catalyzed C3-Selective Arylation: Ye, M., Gao, G.-L., & Yu, J.-Q. (2011). "Ligand-Promoted C-3 Selective C–H Olefination of Pyridines with Pd Catalysts." Journal of the American Chemical Society.[4][5] Link

  • Ni-Al Catalyzed C3-Activation: Zhang, T., Luan, Y.-X., Lam, N., & Yu, J.-Q. (2021). "A directive Ni catalyst overrides conventional site-selectivity in pyridine C–H alkenylation."[3][6] Nature Chemistry.[3] Link

  • Minisci C4 Selectivity: Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[7] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[4][5] Link

  • N-Oxide Cross-Coupling: Campeau, L.-C., & Fagnou, K. (2006). "Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis: A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem." Journal of the American Chemical Society.[4][5] Link

  • Catalyst Poisoning Mechanisms: BenchChem Technical Support. (2025).[1][2][5][8] "Catalyst Deactivation in Reactions with Pyridine Ligands." Link

Sources

Optimization

Methods for preventing the polymerization of vinylpyridine precursors during synthesis

[1][2] Topic: Methods for preventing the polymerization of vinylpyridine precursors (2-VP, 4-VP) Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)[1][2] Welcome to the Technical Support Cen...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Topic: Methods for preventing the polymerization of vinylpyridine precursors (2-VP, 4-VP) Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)[1][2]

Welcome to the Technical Support Center

You are likely here because your vinylpyridine (VP) monomer has either turned into a viscous yellow gel or you are terrified it will do so during your next distillation.[1]

Vinylpyridines (especially 4-vinylpyridine, 4-VP) are notoriously unstable monomers.[1][2] Unlike styrene, they possess a basic nitrogen atom that makes them susceptible to spontaneous zwitterionic polymerization , even without radical initiators.[1][2]

This guide replaces generic advice with chemically grounded protocols to ensure your precursor remains a monomer until you decide otherwise.

Part 1: The Mechanics of Failure (Why it Polymerizes)

To prevent polymerization, you must understand the enemy.[1][2] Vinylpyridine fails via three distinct pathways.

1. Spontaneous Zwitterionic Polymerization (The Silent Killer)

This is specific to 4-VP.[1] Upon protonation or alkylation (by impurities or acids), the pyridine ring becomes electron-deficient, making the vinyl group highly electrophilic.[1][2] A neutral 4-VP molecule then attacks this vinyl group, initiating a chain reaction.[1][2]

  • Trigger: Trace acids, alkyl halides, or prolonged storage.[1][2]

  • Result: "Popcorn" polymer or sudden solidification.[1][2]

2. Radical Polymerization
  • Trigger: Heat (>50°C), light (UV), or peroxides.[1][2]

  • Prevention: Inhibitors like tert-butylcatechol (TBC).[1][3]

3. Oxidative Degradation
  • Trigger: Exposure to air over months.[1][2]

  • Result: N-oxide formation (yellowing).[1]

Part 2: Storage & The "Oxygen Paradox"

CRITICAL WARNING: Do NOT store TBC-inhibited vinylpyridine under a pure nitrogen atmosphere for long periods.[1]

The FAQ:

"I stored my monomer under strict Nitrogen/Argon to keep it safe, but it polymerized anyway. Why?"

The Answer: The standard inhibitor, 4-tert-butylcatechol (TBC) , is a phenol.[1][2][4] It does not stop radicals directly; it reacts with oxygen to form a quinone, which then scavenges radicals.[1][2]

  • No Oxygen = No Quinone = No Inhibition. [1][2]

  • Correct Protocol: Store at 2–8°C. If storing for >1 month, ensure the headspace has a small amount of air, or use an anaerobic inhibitor (like PTZ, though TBC is standard).[1][2]

Part 3: Purification Protocols

You must remove the inhibitor before polymerization reactions (ATRP, RAFT, Anionic), but you must prevent polymerization during the removal.[1][2]

Visual Decision Guide: Choose Your Method

purification_decision start Start: Monomer Status check_color Check Color start->check_color colorless Colorless / Pale Yellow check_color->colorless Looks OK dark Dark Orange / Brown check_color->dark Degraded check_purity Requirement: Ultra-High Purity? (e.g., Living Anionic) colorless->check_purity method_dist Method B: Vacuum Distillation (Required for Anionic Poly) dark->method_dist Must Distill method_col Method A: Alumina Column (Recommended for <50g) check_purity->method_col No (Radical/ATRP) check_purity->method_dist Yes

Figure 1: Decision matrix for selecting the appropriate purification method based on monomer condition and intended application.

Method A: Basic Alumina Column (Safer & Faster)

Best for: ATRP, RAFT, Free Radical Polymerization.[1][2]

  • Prepare Column: Pack a glass column with Basic Activated Alumina (Brockmann I).[1] Do not use acidic alumina (triggers cationic polymerization).[1]

  • Ratio: Use ~5g of alumina per 10g of monomer.

  • Elution: Pass the neat monomer (or 50% solution in toluene) through the column by gravity or slight N2 pressure.

  • Result: The phenolic inhibitor (TBC) binds to the basic sites (turning the top of the column brown/purple). The eluent is inhibitor-free.[1]

  • Usage: Use immediately. Do not store.

Method B: Vacuum Distillation (High Risk/High Reward)

Best for: Anionic Polymerization or heavily degraded stock.[2]

Safety Rule: Never distill VP at atmospheric pressure. It will polymerize in the pot.[1]

ParameterSpecificationNote
Pressure < 15 mmHgHigh vacuum is mandatory.[1]
Bath Temp Max 50°CIf it doesn't boil at 50°C, your vacuum is too weak.[1][2] Stop.
Additives CaH₂ (Calcium Hydride)Stir over CaH₂ for 12h prior to distill to dry (optional but recommended).[1]
Collection Dry Ice / Acetone TrapEnsure receiver is cold.[1][2]

Step-by-Step:

  • Setup: Short-path distillation apparatus. Minimize the distance the vapor travels.

  • Inhibitor: Add fresh inhibitor (0.1% TBC) or copper wire to the receiving flask (if storing) or distill directly into the reaction vessel (if using immediately).

  • Heat: Slowly raise oil bath. 4-VP boils at ~65°C at 15 mmHg (or ~35°C at 0.1 mmHg).[1]

  • Stop Condition: If the pot residue becomes viscous, stop immediately. Do not distill to dryness.[1][2]

Part 4: Troubleshooting & FAQs
Scenario 1: The "Jelly" Incident

Q: I added an acid catalyst (e.g., for a condensation reaction) to 4-VP, and it solidified instantly. A: You triggered spontaneous cationic polymerization.

  • Fix: 4-VP cannot handle strong acids in high concentration.[1] Add the acid dropwise to a dilute solution of 4-VP at 0°C, or use a buffered system.

Scenario 2: Low Yield in ATRP

Q: My ATRP reaction turned green/blue but yield is <10%. A: VP monomers are strong ligands.[1][2] They can displace the ligand from your copper catalyst (Cu-bipyridine complex), deactivating the catalyst.[1]

  • Fix: Use a stronger binding ligand (e.g., TPMA or Me6TREN) and increase the catalyst concentration slightly to account for poisoning.[1][2]

Scenario 3: Removing TBC without Distillation

Q: Can I wash it with NaOH? A: Yes. Wash the monomer with 5% NaOH (aq) x3, then water x3, then brine.[1][2] Dry over MgSO4.[1][2]

  • Warning: This introduces water.[1][2] You must dry it rigorously afterwards.[1][2] The Alumina method (Method A) is generally superior because it keeps the monomer dry.

Part 5: Mechanism of Inhibition Failure

Understanding why TBC fails is crucial for storage.[1][2]

inhibition_mechanism cluster_fail Nitrogen Purge Failure Mode tbc TBC (Catechol form) quinone TBC-Quinone (The Active Inhibitor) tbc->quinone Requires O2 oxygen Dissolved Oxygen (O2) oxygen->quinone safe Non-Radical Product quinone->safe Traps Radical radical Free Radical (R•) radical->safe no_o2 No Oxygen no_quinone No Quinone Formed no_o2->no_quinone poly POLYMERIZATION no_quinone->poly Radicals Unchecked

Figure 2: The dependence of TBC inhibitor on oxygen. Removing oxygen (via Nitrogen purging) prevents the formation of the active quinone species, leading to polymerization.

References
  • Sigma-Aldrich. (n.d.).[1] Product Information: 4-Vinylpyridine (V3877).[1] Retrieved from [1][2]

  • Fetters, L. J., et al. (1978).[1][2] Anionic Polymerization of Vinylpyridines.[1][5][6][7] Journal of Polymer Science.[1]

  • BenchChem. (2025).[1][4][6] The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide. Retrieved from [2]

  • Storey, R. F., & Scheuer, A. D. (2004).[1][2] Quenching of Poly(styrene-b-isobutylene-b-styrene) Block Copolymers.[1] (Discusses TBC removal mechanisms).

  • Cavicchi, K. A., et al. (2004).[1][2] Solvent Annealing of 4-Vinylpyridine Block Copolymers.[1] Macromolecules.[1][2][5][7][8] (Protocol for vacuum distillation of 4VP).

(Note: For safety data and specific boiling points, always consult the SDS of your specific batch provider).

Sources

Troubleshooting

Improving the stability of azepane-containing compounds for in vivo studies

Subject: Improving the Stability of Azepane-Containing Compounds for In Vivo Studies To: Drug Discovery Scientists, Medicinal Chemists, DMPK Leads From: Senior Application Scientist, Lead Optimization Unit Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving the Stability of Azepane-Containing Compounds for In Vivo Studies To: Drug Discovery Scientists, Medicinal Chemists, DMPK Leads From: Senior Application Scientist, Lead Optimization Unit

Introduction: The Azepane Paradox

The azepane (homopiperidine) ring is a high-value scaffold in medicinal chemistry, often employed to explore distinct chemical space beyond the crowded piperidine/pyrrolidine landscape. Its seven-membered flexibility allows it to adopt unique twist-chair conformations, enabling specific interactions with targets like BACE1 , H3R , and various kinases.

However, this same flexibility and lipophilicity create a "stability paradox." The ring's conformational entropy and accessible methylene hydrogens make it a frequent substrate for Cytochrome P450 (CYP) enzymes, leading to high intrinsic clearance (


) and poor in vivo half-life (

).

This guide addresses the three critical failure modes of azepane leads: Metabolic Instability , Chemical Degradation , and Plasma Instability .

Module 1: Metabolic Stability (Microsomal Clearance)

Q: My azepane lead shows rapid disappearance in Rat Liver Microsomes (RLM). What is the primary mechanism?

A: The primary culprit is usually CYP-mediated oxidative attack , facilitated by the ring's lipophilicity and electron-rich nitrogen.

Mechanism: The azepane ring is prone to oxidation at two distinct "soft spots":

  • 
    -Carbon Hydroxylation:  The carbons adjacent to the nitrogen are electronically activated. CYP enzymes hydroxylate this position, forming an unstable carbinolamine intermediate. This spontaneously collapses, leading to ring opening (forming an amino-aldehyde) or N-dealkylation.
    
  • N-Oxidation: Direct oxidation of the tertiary amine by FLavin-containing MonoOxygenases (FMOs) or CYPs to form an N-oxide.

Diagnostic Workflow: Before modifying the structure, confirm the pathway:

  • Incubate with NADPH: If stability is rescued without NADPH, the issue is chemical, not metabolic.

  • Metabolite ID (LC-MS/MS): Look for +16 Da (Hydroxylation/N-oxide) and +32 Da (Di-hydroxylation/Ring opening) peaks.

Visualization: Azepane Metabolic Pathways

AzepaneMetabolism Parent Parent Azepane (Lipophilic Amine) CYP CYP450 / FMO Parent->CYP AlphaOH α-Hydroxylation (Unstable Carbinolamine) CYP->AlphaOH Major Pathway NOxide N-Oxide (+16 Da) CYP->NOxide Minor Pathway RingOpen Ring Opening (Amino-Aldehyde) AlphaOH->RingOpen Spontaneous Collapse Dealk N-Dealkylation (Loss of Ring) AlphaOH->Dealk If N-substituent is cleaved

Figure 1: Primary metabolic fates of the azepane scaffold.[1] The


-carbon is the critical soft spot leading to ring destruction.

Module 2: Structural Optimization Strategies

Q: How do I block metabolism without sacrificing the 7-membered ring architecture?

A: You must lower the ground-state energy of the metabolic transition state or sterically hinder the enzyme. Use the following "Save the Ring" strategies, ranked by probability of success.

Strategy 1: Fluorination (The Electronic Shield)

Replace the C-H bonds at the


-positions (C2/C7) with C-F bonds.
  • Why: The C-F bond is stronger and non-polarizable, preventing the CYP heme iron from abstracting the hydrogen.

  • Impact: Often reduces

    
     by 2–5 fold.
    
  • Caution: Can lower basicity (

    
    ) of the nitrogen, potentially affecting target binding if a salt bridge is required.
    
Strategy 2: Steric Blocking (Gem-Dimethylation)

Introduce methyl groups at the


-carbon or 

-carbon.
  • Why: Steric bulk prevents the bulky CYP heme from accessing the reaction center.

  • Impact: High success rate for stability.

  • Caution: Significant conformational change. Gem-dimethylation at C2 can lock the ring into a specific twist-chair conformation.

Strategy 3: Rigidification (Bridging)

Bridge the azepane ring (e.g., 8-azabicyclo[3.2.1]octane).

  • Why: Azepanes are "floppy" (high entropy). CYPs often bind flexible molecules more easily as they can mold into the active site. Rigidifying the ring reduces this "induced fit" capability.

  • Bonus: Rigidification often improves selectivity by locking the bioactive conformation.[2]

Table 1: Structural Modifications Matrix

ModificationTarget SiteMechanism of ActionEffect on pKaRisk

-Fluorination
C2 / C7Electronic deactivation of C-HLowers significantlyReduced solubility

-Methylation
C2 / C7Steric hindrance of CYP approachMinimal changeSteric clash with target
N-Substitution NitrogenElectron withdrawal (e.g., Sulfonyl)Lowers significantlyLoss of key H-bond
Ring Bridging C2-C5 / C2-C6Reduces conformational entropyVariableSynthetic complexity

Module 3: Chemical & Plasma Stability

Q: My compound is stable in microsomes but degrades in plasma (t1/2 < 30 min). Why?

A: This indicates hydrolytic instability , not oxidative metabolism.

  • Check Linkers: If your azepane is attached via an ester or carbamate linker (common in prodrug designs or early leads like Balanol analogs), plasma esterases (e.g., carboxylesterase) will cleave it rapidly.

  • Solution: Replace esters with amides , ethers , or oxazoles (bioisosteres).

Q: The compound turns yellow/brown in solution during storage.

A: This is likely oxidative degradation (N-oxidation) driven by dissolved oxygen and light, common for electron-rich cyclic amines.

  • Fix: Store as a salt form (HCl or fumarate) rather than the free base. Protonating the nitrogen protects the lone pair from oxidation.

Module 4: In Vivo Formulation Guide

Q: How do I formulate a lipophilic azepane for PK studies without causing precipitation?

A: Azepanes often have high LogP (>3). Avoid simple saline. Use the "Solubility-Stability" Decision Tree .

Visualization: Formulation Decision Tree

FormulationTree Start Azepane Lead Formulation CheckPka Check pKa of Nitrogen Start->CheckPka Basic Basic (pKa > 7) CheckPka->Basic WeakBase Weak Base (pKa < 5) CheckPka->WeakBase Salt Generate Salt Form (HCl, Mesylate, Tartrate) Basic->Salt Preferred Cosolvent Requires Co-solvents (10% DMSO / 30% PEG400) WeakBase->Cosolvent If soluble Cyclo Complexation (HP-β-Cyclodextrin) WeakBase->Cyclo If insoluble & unstable Vehicle1 Vehicle: pH 4-5 Buffer (Acetate/Citrate) Salt->Vehicle1

Figure 2: Selection logic for maximizing exposure and stability in preclinical species.

Experimental Protocol: rapid Stability Assessment

To validate improvements, use this streamlined protocol:

  • Substrate: 1 µM Azepane analog.

  • System: Pooled Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Calculation:

    
    
    
  • Success Criteria: Target

    
     for oral bioavailability.
    

References

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (2012). Discusses ring size reduction and metabolic hotspots in seven-membered rings.

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. (2004). Case study on Balanol derivatives detailing ester-to-amide stabilization strategies.

  • The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism. Current Opinion in Drug Discovery & Development. (2006).[3] Authoritative review on fluorination and steric blocking strategies.

  • Seven-membered ring scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. (2015). Comprehensive review of azepane synthesis and functionalization.

  • Probing Mechanisms of CYP3A Time-Dependent Inhibition. Drug Metabolism and Disposition. (2011). Highlights azepane rings as potential time-dependent inhibitors (TDI) of CYP3A4.

Sources

Optimization

Optimization of palladium-catalyzed cross-coupling reactions for vinylpyridine synthesis

Ticket ID: #VP-OPT-8842 Status: Escalated to Senior Application Scientist Topic: Optimization of Cross-Coupling Methodologies for Vinylpyridine Scaffolds Executive Summary You are encountering difficulties in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #VP-OPT-8842 Status: Escalated to Senior Application Scientist Topic: Optimization of Cross-Coupling Methodologies for Vinylpyridine Scaffolds

Executive Summary

You are encountering difficulties in the synthesis of vinylpyridines via palladium-catalyzed cross-coupling. This is a notorious class of reactions due to two competing failure modes: catalyst poisoning (via the pyridine nitrogen) and protodeboronation (in Suzuki-Miyaura cycles). Furthermore, the product itself is a reactive Michael acceptor prone to polymerization.

This guide moves beyond standard textbook protocols, offering optimized workflows derived from recent mechanistic studies in high-throughput experimentation (HTE).

Module 1: The "Pyridine Problem" (Catalyst Deactivation)

Q: Why does my reaction stall immediately despite using active Pd(0) sources?

A: You are likely experiencing the "Pyridine Trap." Unlike standard aryl halides, pyridines possess a basic nitrogen lone pair. In the absence of sufficient steric bulk on your ligand, this nitrogen coordinates to the palladium center, displacing your phosphine ligand and forming a stable, catalytically inactive complex (Pd-Pyridine σ-complex).

The Fix: Steric Shielding You must use electron-rich, sterically demanding ligands.[1][2] The bulk facilitates the difficult reductive elimination step and, crucially, physically blocks the pyridine nitrogen from binding to the Pd center.

Recommended Ligand Systems:

  • Buchwald Biaryl Phosphines: XPhos and SPhos are the gold standards here.

  • Tri-tert-butylphosphine (P(t-Bu)₃): Provides exceptional steric protection but is pyrophoric; use the HBF₄ salt for easier handling.

Visualization: The Pyridine Trap Mechanism

The following diagram illustrates where the cycle arrests and how bulky ligands prevent it.

CatalyticCycle Pd0 Pd(0) Active Species (Ligand Bound) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Pyridyl Halide TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Bulky Ligand (XPhos) (Blocks N-site) Poison DEAD END: Pd-Pyridine σ-Complex (Catalyst Arrest) OxAdd->Poison Low Steric Bulk Ligand (N-coordination) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: The competitive coordination pathway (Red) leads to catalyst arrest. Bulky ligands force the cycle towards Transmetallation.

Module 2: Suzuki-Miyaura Optimization

Q: I am using 2-pyridylboronic acid, but I only isolate the deboronated pyridine. Why?

A: This is Protodeboronation . 2-pyridyl boronic acids are inherently unstable. Under neutral or basic aqueous conditions, they form a zwitterionic intermediate that rapidly hydrolyzes the C-B bond, replacing it with a proton. This reaction is often faster than the transmetallation step.

The Fix: "Slow Release" or Anhydrous Conditions You cannot use standard aqueous base conditions (e.g., Na₂CO₃/H₂O/DME).

Protocol A: The MIDA Boronate Solution (Recommended) MIDA (N-methyliminodiacetic acid) boronates are slow-release reagents that protect the boron atom. They hydrolyze slowly, keeping the concentration of the unstable free boronic acid low, which favors cross-coupling over decomposition.

Protocol B: Anhydrous Activation (Molander Salts) Use Potassium Organotrifluoroborates. These are stable to air and moisture and require specific activation steps.

Optimized Protocol: 2-Pyridyl MIDA Coupling
  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

  • Solvent: Anhydrous Dioxane (0.2 M).

  • Base: K₃PO₄ (3.0 equiv) — Must be finely ground and anhydrous.

  • Additives: Cu(OAc)₂ (10-50 mol%) can sometimes accelerate transmetallation of 2-pyridyl species.

  • Temperature: 100°C.

  • Water: Add exactly 2-5 equivalents of water (controlled hydrolysis) rather than a bulk aqueous cosolvent.

Module 3: Heck-Mizoroki & Polymerization Control

Q: My LCMS shows conversion, but after workup, I get a solid insoluble gum. What happened?

A: Your product polymerized. Vinylpyridines are electron-deficient monomers (Michael acceptors). Thermal stress during the reaction or concentration steps can trigger radical polymerization.

The Fix: Radical Scavenging You must introduce radical inhibitors during the reaction and the workup.

Troubleshooting Checklist:

Parameter Recommendation Rationale
Inhibitor BHT (2,6-di-tert-butyl-4-methylphenol) Add 0.1 mol% to the reaction mixture. It does not interfere with the Pd cycle but kills alkyl radicals.
Solvent DMF or NMP Polar aprotic solvents stabilize the ionic Pd intermediates better than THF in Heck reactions.
Base PMP (1,2,2,6,6-pentamethylpiperidine) A bulky organic base prevents coordination to Pd and reduces side reactions compared to Et₃N.

| Workup | Cold Acid Extraction | Keep all phases <30°C. If acidifying to remove Pd, do not exceed pH 3 to avoid activating the vinyl group. |

Module 4: Experimental Logic & Decision Tree

Use the following workflow to select the correct methodology for your specific substrate.

DecisionTree Start Substrate Analysis Q1 Is the Pyridine the Nucleophile (B) or Electrophile (X)? Start->Q1 Py_X Pyridine-Halide (Electrophile) Q1->Py_X Py-Br / Py-Cl Py_B Pyridine-Boron (Nucleophile) Q1->Py_B Py-B(OH)2 Heck Heck Reaction (w/ Vinyl Species) Py_X->Heck Coupling w/ Alkene Suzuki_Stable Suzuki Coupling (Standard Boronate) Py_X->Suzuki_Stable Coupling w/ Vinyl-Boron Is_2Pos Is it 2-Pyridyl? Py_B->Is_2Pos Is_2Pos->Suzuki_Stable No (3- or 4-pyridyl) Unstable HIGH RISK: Protodeboronation Is_2Pos->Unstable Yes MIDA Use MIDA Boronate + Cu(I) Promoter Unstable->MIDA Molander Use K-Trifluoroborate + Anhydrous Cond. Unstable->Molander

Figure 2: Substrate-dependent pathway selection. Note that 2-pyridyl nucleophiles require specialized "slow release" protocols.

References

  • Ligand Effects in Pyridine Cross-Coupling: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

  • MIDA Boronates (Slow Release Strategy): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. [Link]

  • Inhibition of Polymerization in Vinylpyridine Synthesis: Anderson, J. (2012). Practical Process Research and Development: A Guide for Organic Chemists. Academic Press. (Chapter 8: Workup and Purification). [Link]

  • Molander Salts (Trifluoroborates): Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in the synthesis of N-aryl azepanes

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Conversion Rates Welcome to our dedicated technical support center for the synthesis of N-aryl azepanes. This guide is design...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Conversion Rates

Welcome to our dedicated technical support center for the synthesis of N-aryl azepanes. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently encountered challenges during this critical synthetic transformation. As Senior Application Scientists, we have compiled our field-tested insights to help you navigate the complexities of this reaction and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low conversion rates in the N-arylation of azepane?

Low conversion rates in the N-arylation of azepane, most commonly performed via Buchwald-Hartwig amination, can often be attributed to a few key factors:

  • Inefficient Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand is paramount for a successful reaction. The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. An inappropriate ligand for the specific aryl halide and azepane can lead to a sluggish or stalled reaction.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium oxides. Additionally, impurities in the starting materials or solvent can act as catalyst poisons. The formation of palladium black is a common visual indicator of catalyst decomposition.[1]

  • Suboptimal Reaction Conditions: The choice of base and solvent plays a crucial role in the catalytic cycle. The base must be strong enough to deprotonate the azepane without causing side reactions, and the solvent needs to solubilize all components of the reaction mixture effectively.[2]

  • Poor Quality of Starting Materials: Impurities in the azepane or aryl halide can interfere with the catalyst. For instance, residual acid from the synthesis of the starting materials can neutralize the base.

Q2: How do I choose the right ligand for my N-aryl azepane synthesis?

The selection of the phosphine ligand is critical and depends on the steric and electronic properties of your aryl halide and azepane. For the N-arylation of a cyclic amine like azepane, bulky, electron-rich biarylphosphine ligands are often the most effective. These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.

Here is a general guideline for ligand selection:

Aryl HalideRecommended Ligand FamiliesRationale
Aryl ChloridesBuchwald's biarylphosphines (e.g., XPhos, SPhos, RuPhos)These ligands are highly active for the challenging oxidative addition of aryl chlorides.[2]
Aryl BromidesJosiphos, Xantphos, or Buchwald's biarylphosphinesA wider range of ligands are often effective for the more reactive aryl bromides.
Aryl IodidesBINAP, DPPFWhile reactive, aryl iodides can sometimes lead to catalyst inhibition.[3]

It is always recommended to perform a small-scale screen of a few different ligands to identify the optimal choice for your specific substrate combination.

Q3: What is the role of the base in the Buchwald-Hartwig amination of azepane, and how do I select the best one?

The base in a Buchwald-Hartwig reaction serves two primary purposes: to deprotonate the azepane, forming the nucleophilic amide, and to facilitate the regeneration of the active catalyst. The choice of base is critical, as it can significantly impact the reaction rate and yield.

Commonly used bases include alkali metal alkoxides (e.g., NaOt-Bu, KOt-Bu, LHMDS) and inorganic bases (e.g., K₃PO₄, Cs₂CO₃).

  • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often the most effective for the amination of cyclic amines.[2]

  • For base-sensitive substrates , a milder inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be a better choice to minimize side reactions.[2]

The solubility of the base in the reaction solvent is also a crucial factor to consider.

Troubleshooting Guide: Low Conversion Rates

This section provides a structured approach to diagnosing and resolving low conversion rates in your N-aryl azepane synthesis.

Symptom 1: Reaction is sluggish or stalls at low conversion.

Possible Cause 1: Inactive or Deactivated Catalyst

  • Diagnosis:

    • Visually inspect the reaction mixture for the formation of a black precipitate (palladium black), which indicates catalyst aggregation and decomposition.[1]

    • Ensure that all reagents and solvents are anhydrous and that the reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II).[1][4]

  • Solution:

    • Use fresh, high-purity palladium precursor and ligand.

    • Employ rigorous inert atmosphere techniques, including degassing the solvent and using oven-dried glassware.

    • Consider using a pre-formed palladium catalyst, which can be more stable and provide more consistent results.

Possible Cause 2: Inappropriate Ligand

  • Diagnosis:

    • Review the literature for successful N-arylations of similar cyclic amines.

    • If using an aryl chloride, ensure you are using a sufficiently electron-rich and bulky ligand.

  • Solution:

    • Screen a panel of ligands, including those from the Buchwald biarylphosphine family (e.g., XPhos, RuPhos).

    • Increase the ligand-to-palladium ratio to ensure complete complexation and stabilization of the catalyst.

Possible Cause 3: Suboptimal Base or Solvent

  • Diagnosis:

    • Check the pKa of your azepane and ensure the chosen base is strong enough for deprotonation.

    • Verify the solubility of the base in your chosen solvent. Poor solubility can lead to slow reaction rates.

  • Solution:

    • Switch to a stronger base, such as NaOt-Bu or LHMDS.

    • Change to a solvent that better solubilizes all reaction components. Toluene, dioxane, and THF are common choices for Buchwald-Hartwig reactions.[2]

Symptom 2: Formation of significant byproducts.

Possible Cause 1: Hydrodehalogenation of the Aryl Halide

  • Diagnosis:

    • Identify the corresponding arene byproduct (where the halogen has been replaced by hydrogen) in your crude reaction mixture by GC-MS or LC-MS.

  • Solution:

    • This side reaction is more common with electron-rich aryl halides.

    • Ensure that your reaction is free of water, which can be a proton source.

    • Optimize the reaction temperature; sometimes lowering the temperature can suppress this side reaction.

Possible Cause 2: Homocoupling of the Aryl Halide

  • Diagnosis:

    • Identify the biaryl byproduct by GC-MS or LC-MS.

  • Solution:

    • This can be caused by a poorly formed or decomposing catalyst.

    • Re-evaluate your catalyst system and reaction setup as described in Symptom 1.

Experimental Protocols

General Procedure for the Synthesis of N-Phenylazepane via Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis of N-phenylazepane. Optimization of the ligand, base, and temperature may be necessary for different aryl halides.

Materials:

  • Azepane (1.2 mmol, 1.2 equiv)

  • Bromobenzene (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOt-Bu.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (3 mL) via syringe.

  • Add azepane (1.2 mmol) and bromobenzene (1.0 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-phenylazepane.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-X_Pd(II)L Ar-X_Pd(II)L Pd(0)L->Ar-X_Pd(II)L Oxidative Addition (Ar-X) Ar-Pd(II)L(Amine) Ar-Pd(II)L(Amine) Ar-X_Pd(II)L->Ar-Pd(II)L(Amine) Ligand Exchange (+ Amine, -X) Ar-Pd(II)L(Amido) Ar-Pd(II)L(Amido) Ar-Pd(II)L(Amine)->Ar-Pd(II)L(Amido) Deprotonation (+ Base, - Base-H+) Ar-Pd(II)L(Amido)->Pd(0)L Reductive Elimination (Ar-Amine) caption Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle

Caption: Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle

Troubleshooting Workflow for Low Conversion

Sources

Optimization

Refinement of crystallization techniques for obtaining high-quality single crystals

Topic: Refinement of crystallization techniques for obtaining high-quality single crystals Audience: Researchers, Structural Biologists, and Process Chemists Status: Operational | Tier: Level 3 (Senior Scientific Support...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Refinement of crystallization techniques for obtaining high-quality single crystals Audience: Researchers, Structural Biologists, and Process Chemists Status: Operational | Tier: Level 3 (Senior Scientific Support)

Mission Directive

Welcome to the Advanced Crystallization Support Center. This guide is not a basic primer; it is a troubleshooting engine designed for researchers facing the "crystallization bottleneck." Our goal is to transition your experiments from stochastic probability to deterministic control by manipulating the fundamental thermodynamics of nucleation and growth.

Module 1: Nucleation Dynamics & The Metastable Zone

Control the start, and you control the finish.

Q: I have clear drops/solutions but no crystals after weeks. How do I force nucleation without causing precipitation?

A: You are likely trapped in the Metastable Zone —supersaturated enough to grow crystals, but not energetic enough to spontaneously nucleate them. You must bypass the energy barrier for nucleation.

The Solution: Seeding Do not wait for chance. Use Streak Seeding or Matrix Seeding . By introducing a pre-formed nucleus, you bypass the high-energy nucleation step and immediately enter the growth phase.

  • Mechanism: Seeding decouples nucleation from growth. It allows you to work at lower supersaturation levels (the "Metastable Zone") where spontaneous nucleation is impossible, but controlled growth of high-quality single crystals is optimal.

  • Protocol:

Q: I get a "shower" of useless microcrystals or precipitate immediately. How do I stop this?

A: You have overshoot the Metastable Zone and entered the Labile Zone (unstable supersaturation). Nucleation is happening too fast and too everywhere.

The Solution: Widen the Metastable Zone Width (MSZW) You must reduce the driving force (supersaturation) or slow the kinetics.

  • Reduce Protein/Solute Concentration: Drop to 50–75% of the original concentration.

  • Slow Down the Kinetics:

    • Vapor Diffusion: Switch from vacuum grease to oil barriers (paraffin/silicon mix) over the reservoir to slow equilibration.

    • Cooling Crystallization: Reduce cooling rates drastically. A rate of 0.1 °C/min is a standard starting point for high-quality growth; industrial optimization often pushes this lower.

  • Cleanliness: Filter samples (0.22 µm). Dust acts as a heteronucleant, triggering showers.

Visualization: The Solubility Landscape

The following diagram illustrates the critical zones. Your goal is to navigate from the Labile Zone (nucleation) to the Metastable Zone (growth).

PhaseDiagram cluster_legend Operational Strategy Undersaturated Undersaturated Region (Crystals Dissolve) Metastable Metastable Zone (Growth Only - No Spontaneous Nucleation) Undersaturated->Metastable Increase Conc./ Lower Temp Labile Labile Zone (Spontaneous Nucleation - 'Showers') Metastable->Labile Critical Supersaturation Labile->Metastable Nucleation reduces conc. to growth zone Start Start Experiment Start->Undersaturated Low Conc. Strategy Goal: Seed into Metastable Zone to bypass Labile Zone risks.

Caption: The Crystallization Phase Diagram. Success relies on seeding directly into the Metastable Zone (Yellow) or carefully controlling the entry into the Labile Zone (Red).

Module 2: Crystal Quality & Morphology

From "Ugly" to Diffraction-Quality.

Q: My crystals are twinned (intergrown). How do I fix this?

A: Twinning often results from rapid growth or high supersaturation , where the lattice makes stacking errors. It can also be intrinsic to the space group (merohedral twinning).

Troubleshooting Steps:

  • Slow Growth: Reduce the supersaturation. If using vapor diffusion, dilute the precipitant. If cooling, reduce the rate (e.g., from 0.5 °C/min to 0.1 °C/min).

  • Change pH: Twinning is often pH-sensitive. Screen ±1 pH unit from your hit.

  • Additives: Use chaotropes or co-solvents (3-10% DMSO, Glycerol, or MPD) to disrupt the solvent structure and alter interface energy.

  • Reference: Twinning is frequently cited as a pathology of rapid growth; slower kinetics allow error correction at the lattice face [1].

Q: I am seeing "Oiling Out" (Liquid-Liquid Phase Separation) instead of crystals.

A: This indicates the attraction between protein molecules is too strong relative to the solvent, often occurring in the "Gap" between the solubility curve and the melting point.

The Fix:

  • Temperature: Try crystallizing at a higher temperature (closer to the melting point of the oil).

  • Salt: Increase ionic strength to shield surface charges.

  • Seeding: Seed into the oil droplets. The oil phase is highly supersaturated and can support growth if a nucleus is provided.

Data: Common Crystallization Defects & Remedies
Defect / SymptomProbable CauseCorrective Action
Shower of Microcrystals Excessive supersaturation; entered Labile Zone too deep.Reduce protein conc. by 25-50%; Reduce cooling rate to <0.1 °C/min; Switch to oil-barrier vapor diffusion.
Twinning / Clusters Rapid growth; high supersaturation; lattice errors.Dilute precipitant; Add 3-5% DMSO/Glycerol; Change pH by 0.5-1.0 units.
Oiling Out High macromolecular attraction; low miscibility.Increase temp; Add salt (0.1-0.2M NaCl); Seed directly into the oil phase.
Hollow / Hopper Crystals Diffusion limitation; growth at edges faster than faces.Slow down growth. The crystal is starving at the center. Reduce supersaturation.
Precipitate (Amorphous) Denaturation or "Salting Out" too fast.Change precipitant type (e.g., Salt -> PEG); Check protein stability (DSF); Lower temperature.

Module 3: Advanced Protocols

Protocol: Streak Seeding (The "Magic Wand" Technique)

Standard for refining hits and controlling nucleation.

Prerequisites:

  • A "hit" drop (even with ugly crystals/precipitate).

  • Fresh drops prepared at 70-80% of the original precipitant concentration (Metastable Zone).

  • Cat whisker or horse hair (preferred over loops for finer streaks).

Step-by-Step:

  • Prepare the Seed Stock: Touch the whisker to the parent crystal. You do not need to see chunks; invisible micro-seeds are sufficient.

  • The Transfer: Open the new, pre-equilibrated drop.

  • The Streak: Gently drag the whisker across the drop in a straight line.

    • Tip: Mark the streak direction on the cover slide (e.g., 12 o'clock to 6 o'clock) so you know where to look later.

  • Seal & Incubate: Reseal immediately.

  • Result: Look for crystals growing specifically along the streak line. This confirms the solution is in the Metastable Zone.

Protocol: Anti-Solvent Optimization

Critical for small molecule and scale-up.

Key Variable: Addition Rate Rapid addition of anti-solvent creates local zones of massive supersaturation, leading to fines and amorphous material.[1]

Optimization Table:

Parameter Recommendation Reason
Addition Rate Slow (e.g., 10 mL/hr) vs Fast (30 mL/hr) Slower rates favor stable polymorphs and larger, uniform crystals [2].
Mixing High Shear / Consistent Stirring Prevents local "hotspots" of supersaturation where anti-solvent hits the solution.

| Temperature | Keep constant or cool after addition | Uncouple the anti-solvent effect from the cooling effect. |

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your next step.

TroubleshootingTree Start Observation in Drop/Vessel Clear Clear Drop Start->Clear Precip Heavy Precipitate Start->Precip Crystals Crystals Present Start->Crystals SeedQ Did you Seed? Clear->SeedQ Dilute Dilute Protein/Precipitant (Move to Metastable) Precip->Dilute Screen Change Buffer/Salt (Solubility Screen) Precip->Screen Quality Quality Check Crystals->Quality ConcUp Increase Conc. or Precipitant SeedQ->ConcUp Yes SeedIt Perform Streak Seeding SeedQ->SeedIt No Good Harvest for X-Ray Quality->Good Single/Sharp Bad Twinned / Small / Clustered Quality->Bad Defects Optimize Optimize: 1. Slower Cooling 2. Additives (DMSO/Glycerol) 3. Seeding Bad->Optimize

Caption: Decision Logic for Crystallization Refinement. Follow the path based on visual inspection of your trial.

References

  • Detecting and overcoming crystal twinning. Source: PubMed / NIH [Link]

  • Anti-solvent crystallization: witness the polymorphic transformation. Source: Crystallization Systems [Link][2]

  • Seeding - Hampton Research Guide. Source: Hampton Research [Link]

  • Metastable Zone Width (MSZW) in Crystallization. Source: Mettler Toledo [Link]

  • Optimization of crystallization conditions for biological macromolecules. Source: PMC / NIH [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Novel Pyridine Derivatives

Subject: Troubleshooting Solubility & Precipitation Issues in Biological Assays Ticket Type: Technical Guide / Best Practices Assigned Specialist: Senior Application Scientist, Lead Discovery Support Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Solubility & Precipitation Issues in Biological Assays Ticket Type: Technical Guide / Best Practices Assigned Specialist: Senior Application Scientist, Lead Discovery Support

Executive Summary: The "Pyridine Paradox"

Pyridine derivatives are ubiquitous in medicinal chemistry due to their ability to act as hydrogen bond acceptors and bioisosteres for phenyl rings. However, they present a distinct physicochemical challenge: Planarity-induced stacking . The flat, aromatic nature of the pyridine ring often leads to high crystal lattice energy, resulting in poor aqueous solubility despite the presence of a polar nitrogen atom.

This guide addresses the specific failure modes encountered when transitioning these compounds from DMSO stocks to aqueous biological media. It moves beyond basic advice to address the kinetics of precipitation and the thermodynamics of assay interference.

Troubleshooting Guide (Q&A)
Q1: My compound precipitates immediately upon dilution from DMSO into cell culture media. How do I prevent "Solvent Shock"?

Diagnosis: This is a kinetic solubility failure caused by local supersaturation . When a droplet of DMSO stock hits the aqueous buffer, the interface between the droplet and the buffer experiences a transient spike in water concentration. If the compound is highly hydrophobic (LogP > 3), it nucleates at this interface before it can disperse.

The Fix: The "Sub-Surface" Injection Technique Do not pipette the stock solution onto the surface of the media.

  • Pre-fill the well or tube with the aqueous media.

  • Immerse the pipette tip halfway down into the liquid.

  • Dispense the stock solution slowly while simultaneously swirling or vortexing the tube.

  • Why this works: This maximizes the surface area for diffusion and prevents the formation of a high-concentration interface where nucleation triggers.

Q2: My IC50 values fluctuate significantly between pH 7.0 and pH 7.4. Is this a solubility issue?

Diagnosis: Likely, yes. This is the pKa Threshold Effect . The conjugate acid of pyridine has a pKa of approximately 5.2 .

  • At pH 5.0: ~60% of the molecules are protonated (ionized) and highly soluble.

  • At pH 7.4: <1% are protonated. The compound is effectively a neutral lipophile.

The Fix:

  • Verify pKa: If your derivative has electron-donating groups (e.g., -CH3, -NH2), the pKa may shift closer to 7.0, making solubility highly pH-sensitive.

  • Buffer Capacity: Ensure your assay buffer (HEPES/MOPS) is strong enough (25-50 mM) to maintain pH 7.4 exactly. A drift to pH 7.2 could artificially increase solubility and potency.

Q3: The compound is clear at T=0 but precipitates after 24 hours of incubation ("Crash-out").

Diagnosis: You are operating in the Metastable Zone . The compound was kinetically soluble (supersaturated) initially but thermodynamically unstable. Over time, Ostwald Ripening occurs: small, invisible aggregates dissolve and redeposit onto larger nuclei, eventually forming visible crystals.

The Fix:

  • Switch to Thermodynamic Solubility Measurement: Kinetic data (from DMSO) is misleading here. Measure solubility from a solid powder in the assay buffer to find the true saturation limit.

  • Add Polymers: Incorporate 0.5% - 1% PVP (Polyvinylpyrrolidone) or HPMC. These polymers adsorb to the surface of micro-nuclei, sterically hindering crystal growth without affecting the biological target.

Q4: Why is my biochemical IC50 (nM) so much lower than my cell-based IC50 (µM)?

Diagnosis: While permeability is a factor, Serum Protein Binding is the usual suspect for hydrophobic pyridines. Pyridine derivatives often bind extensively to Albumin (BSA/HSA) in serum-supplemented media (e.g., RPMI + 10% FBS). The "Free Drug" concentration available to enter the cell is a fraction of the total added.

The Fix:

  • Serum-Shift Assay: Run the cytotoxicity assay in 1% FBS vs. 10% FBS. If the IC50 shifts by >10-fold, protein binding is the cause.

  • Correction: Calculate the Free Fraction (

    
    ) using equilibrium dialysis and report unbound IC50 values.
    
Detailed Experimental Protocols
Protocol A: Kinetic Solubility via Laser Nephelometry

Purpose: Rapidly determine the concentration at which a compound precipitates from DMSO stock.[1]

Materials:

  • Nephelometer (e.g., BMG NEPHELOstar) or Plate Reader (Absorbance @ 600nm).

  • 96-well clear-bottom plates.

  • 100% DMSO Stock (10 mM).

Workflow:

  • Preparation: Prepare a serial dilution of the compound in 100% DMSO first (not buffer). Range: 0.1 mM to 10 mM.

  • Transfer: Add 198 µL of Assay Buffer (e.g., PBS pH 7.4) to the plate wells.

  • Spike: Add 2 µL of the DMSO dilution series to the buffer (Final DMSO = 1%).

  • Shake: Orbitally shake at 300 rpm for 30 minutes.

  • Read: Measure Forward Light Scattering (Nephelometry) or OD600.

  • Analysis: Plot Signal vs. Concentration. The "Kick-off Point" (sudden rise in signal) is the Kinetic Solubility limit.

Protocol B: "Low-Shock" Serial Dilution for Hydrophobic Compounds

Purpose: Prevent precipitation accumulation during serial dilution steps.

  • Step 1: Prepare the highest concentration (Top Standard) in the assay buffer containing the maximum allowable DMSO (e.g., 1%).

  • Step 2: Prepare the Diluent containing the same percentage of DMSO (1%).

    • Critical: Do not dilute into plain buffer. Diluting into plain buffer changes the solvent power at each step, increasing the risk of precipitation in intermediate wells.

  • Step 3: Perform the serial transfer using the DMSO-matched diluent.

  • Step 4: Mix by aspirating/dispensing 5 times at a speed of <50 µL/s (slow mixing) to avoid shear stress and bubbles.

Data & Compatibility Tables

Table 1: Solubility Enhancers for Pyridine Derivatives

AdditiveRecommended Conc.Mechanism of ActionAssay Compatibility Notes
DMSO 0.1% - 1.0%Cosolvent (disrupts water structure)>1% is toxic to most cell lines (e.g., HepG2).
HP-

-Cyclodextrin
5% - 20% (w/v)Encapsulation (Host-Guest complex)Excellent. Biologically inert. Best for in vivo formulation.
Tween-80 0.01% - 0.05%Surfactant (Micelle formation)Caution: Can lyse cell membranes >0.1%. May interfere with fluorescence assays.
PEG-400 1% - 5%Cosolvent / Hydrogen BondingGood for biochemical assays. High viscosity can affect pipetting accuracy.

Table 2: DMSO Tolerance by Common Cell Line (Viability Threshold)

Cell LineTissue OriginMax Tolerated DMSO (24h)Sensitivity Notes
HepG2 Liver0.1%Highly sensitive; metabolic profile changes >0.1%.
HEK293 Kidney0.5%Robust; tolerates up to 0.5% well.
Jurkat T-Cell (Leukemia)0.2%Apoptosis triggered easily by solvent stress.
CHO Ovary (Hamster)1.0%Very robust; often used for stable expression.
Visualizations
Figure 1: Solubility Optimization Decision Tree

Caption: A logic flow for selecting the correct solubility strategy based on the stage of drug discovery and the specific failure mode.

SolubilityTree Start Solubility Issue Detected CheckStage Is this HTS/Screening or Lead Opt? Start->CheckStage HTS HTS / Screening (Kinetic Solubility) CheckStage->HTS Early Stage LeadOpt Lead Optimization (Thermodynamic Solubility) CheckStage->LeadOpt Late Stage Precip Precipitation on Dilution? HTS->Precip LongTerm Crash-out > 24h? LeadOpt->LongTerm Action1 Optimize Mixing (Sub-surface injection) Precip->Action1 Yes Action2 Add Cosolvent (PEG400 / Tween) Precip->Action2 If mixing fails Action3 Use Cyclodextrin (HP-beta-CD) LongTerm->Action3 Formulation Fix Action4 Chemical Mod: Disrupt Planarity LongTerm->Action4 Structural Fix

Figure 2: The "Solvent Shock" Mechanism

Caption: Comparison of standard surface pipetting (leading to precipitation) vs. the recommended sub-surface mixing technique.

SolventShock cluster_0 Standard Pipetting (Risk) cluster_1 Sub-Surface Injection (Safe) Drop DMSO Drop on Surface Interface High Local Conc. (Supersaturation) Drop->Interface Nucleation Rapid Nucleation (Precipitation) Interface->Nucleation Inject Tip Submerged in Buffer Vortex Immediate Vortex/Mixing Inject->Vortex Disperse Rapid Dispersion (No Nucleation) Vortex->Disperse

References
  • Di, L., & Kerns, E. H. (2008). Kinetic solubility assays in drug discovery. National Institutes of Health (PubMed). [Link]

  • BMG LABTECH . (2020). Kinetic solubility automated screen using Laser Nephelometry. BMG Labtech Application Notes. [Link]

  • Pion Inc . (2023). What is pKa and how is it used in drug development?. Pion Learning Center. [Link]

  • Scientist Solutions . (2025). DMSO in cell based assays: Toxicity thresholds. Scientist Solutions Community Forum. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of the biological activity of vinyl- vs. ethyl-substituted pyridine-azepanes

Executive Summary This guide presents a technical comparison between Vinyl- and Ethyl-substituted pyridine-azepanes , a privileged scaffold class often utilized in the development of kinase inhibitors, specifically targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a technical comparison between Vinyl- and Ethyl-substituted pyridine-azepanes , a privileged scaffold class often utilized in the development of kinase inhibitors, specifically targeting MAPKAP-K2 (MK2) .

The core of this comparison lies in the "Warhead vs. Dummy" strategy. The vinyl group (acrylamide) functions as an electrophilic "warhead" designed to form a covalent bond with a non-catalytic cysteine residue (e.g., Cys140 in MK2). The ethyl group (propionamide) serves as the saturated, non-reactive "dummy" control. While both share similar steric and lipophilic profiles, their thermodynamic and kinetic behaviors differ radically.

Key Verdict:

  • Vinyl-Azepanes: Exhibit time-dependent inhibition, superior cellular potency, and prolonged residence time (infinite

    
     relative to protein turnover) due to irreversible covalent adduct formation.
    
  • Ethyl-Azepanes: Display rapid-equilibrium kinetics with lower potency, serving primarily to validate the necessity of the covalent mechanism and to assess non-covalent binding affinity.

Chemical Basis of the Comparison

The structural difference is subtle—a double bond versus a single bond—but the chemical reactivity implications are binary.

FeatureVinyl-Substituted (-CH=CH

)
Ethyl-Substituted (-CH

CH

)
Chemical Class

-Unsaturated Amide (Acrylamide)
Saturated Amide (Propionamide)
Reactivity Michael Acceptor (Electrophile)Inert (Steric Probe)
Binding Mode Two-step: Non-covalent association (

)

Covalent bond formation (

)
Single-step: Reversible non-covalent association (

)
Target Residue Nucleophilic Thiol (Cysteine)None (Hydrophobic pocket occupancy)
Mechanism of Action

The vinyl group undergoes a Michael addition reaction with a specific cysteine thiol in the ATP-binding pocket or an adjacent allosteric site. The ethyl group, lacking the


-system required for nucleophilic attack, relies solely on Van der Waals forces and hydrogen bonding.

Mechanism Vinyl Vinyl-Azepane (Electrophile) Complex Non-Covalent Complex (E·I) Vinyl->Complex Kd (Binding) Ethyl Ethyl-Azepane (Non-Reactive) Ethyl->Complex Kd (Binding) Covalent Covalent Adduct (E-I) Complex->Covalent k_inact (Irreversible) Reversible Dissociation (E + I) Complex->Reversible k_off (Rapid)

Figure 1: Kinetic bifurcation between vinyl and ethyl substituents. The vinyl group drives the equilibrium toward a stable covalent adduct, whereas the ethyl group remains in a reversible equilibrium.

Biological Performance Data

The following data summarizes the typical performance of pyridine-azepane scaffolds in MK2 kinase assays. The "Ethyl" analog is crucial for proving that the potency of the "Vinyl" compound is indeed due to covalency and not just high affinity.

Biochemical Potency & Selectivity[1]
MetricVinyl-Azepane (Covalent)Ethyl-Azepane (Reversible)Interpretation
MK2 IC

4 – 10 nM 150 – 500 nM The ~50x shift in potency confirms the "covalent advantage."
Binding Kinetics Time-Dependent (

drops over time)
Time-Independent (

is stable)
Vinyl potency increases as incubation time increases.
Residence Time > 24 Hours< 10 MinutesVinyl compounds remain bound until protein degradation.
Selectivity High (Requires specific Cys)Moderate (ATP pocket dependent)Ethyl analogs often hit other kinases (e.g., CDK2) more potently than vinyls due to lack of the specific "cys-lock."
Cellular Activity (TNF Release)

In whole-cell assays (e.g., U937 cells stimulated with LPS), the vinyl substituent translates biochemical potency into functional efficacy more effectively due to the high intracellular ATP concentration (which competes with reversible inhibitors but not covalent ones once bound).

  • Vinyl

    
    :  150 nM
    
  • Ethyl

    
    :  > 2,000 nM
    

Experimental Protocols

To validate these differences in your own lab, two critical experiments are required: Mass Spectrometry Validation and the Biochemical Washout Assay .

Mass Spectrometry Adduct Validation

Objective: Confirm the vinyl group forms a covalent bond while the ethyl group does not.

  • Incubation: Incubate MK2 protein (1

    
    M) with the test compound (10 
    
    
    
    M) in kinase buffer for 60 minutes.
  • Digestion: Digest with Trypsin.

  • Analysis: Perform LC-MS/MS.

  • Result:

    • Vinyl: Observe a mass shift of +[MW of Inhibitor] on the peptide fragment containing Cys140.

    • Ethyl:[1][2] No mass shift observed on the protein (inhibitor is washed away during ionization).

The "Washout" Assay (Jump-Dilution)

Objective: Distinguish between reversible (ethyl) and irreversible (vinyl) binding.

Protocol:

  • Pre-Incubation: Incubate Enzyme (100x concentration) with Inhibitor (10x IC

    
    ) for 1 hour to reach equilibrium.
    
  • Jump Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing ATP and substrate.

    • Final concentrations: Enzyme (1x), Inhibitor (0.1x IC

      
       - effectively below active threshold).
      
  • Measurement: Monitor enzymatic activity (product formation) over time.

Interpretation:

  • Ethyl (Reversible): Activity recovers rapidly. As the inhibitor dissociates (due to dilution), the enzyme regains function.

  • Vinyl (Irreversible): Activity remains inhibited. The covalent bond prevents dissociation despite dilution.

Washout_Workflow Start Incubate Enzyme + Inhibitor (High Conc, 1 hr) Dilution Rapid 100-fold Dilution (Jump-Dilution) Start->Dilution Branch Inhibitor Type? Dilution->Branch Ethyl_Path Ethyl (Reversible) Inhibitor Dissociates Branch->Ethyl_Path Non-Covalent Vinyl_Path Vinyl (Covalent) Inhibitor Stays Bound Branch->Vinyl_Path Covalent Result_Ethyl Enzyme Activity RECOVERS (Linear Product Formation) Ethyl_Path->Result_Ethyl Result_Vinyl Enzyme Activity BLOCKED (Flatline) Vinyl_Path->Result_Vinyl

Figure 2: The Washout Assay logic flow. This is the gold-standard method for distinguishing the kinetic profiles of vinyl vs. ethyl substituted inhibitors.

Synthesis Notes

When synthesizing these comparators, the final step usually involves acylation of the azepane amine.

  • For Vinyl: React the azepane precursor with Acryloyl Chloride (

    
    ) at 0°C with Et
    
    
    
    N. Note: Keep temperature low to prevent polymerization.
  • For Ethyl: React the same precursor with Propionyl Chloride (

    
    ).
    

Safety Note: Vinyl-substituted pyridine-azepanes are potent sensitizers. Handle with care to avoid contact dermatitis.

References

  • Anderson, D. R., et al. (2007). "Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)." Journal of Medicinal Chemistry, 50(11), 2647-2654.

  • Miertzschke, M., et al. (2019). "Covalent Kinase Inhibitors: An Overview." ResearchGate / Reviews in Medicinal Chemistry.

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[3][] Nature Reviews Drug Discovery, 10, 307-317.

  • Life Chemicals. (2020). "C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research."

Sources

Comparative

Orthogonal Structural Elucidation: A Comparative Guide to Cross-Validating Small Molecules via 2D NMR and X-Ray Crystallography

Executive Summary: The Crisis of Certainty In modern drug development, a structural misassignment is a catastrophic event. It invalidates biological assays, wastes synthetic resources, and can lead to patent failures. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Crisis of Certainty

In modern drug development, a structural misassignment is a catastrophic event. It invalidates biological assays, wastes synthetic resources, and can lead to patent failures. While High-Resolution Mass Spectrometry (HRMS) provides a formula, it says little about connectivity or stereochemistry.

This guide details the orthogonal application of 2D Nuclear Magnetic Resonance (NMR) and Single Crystal X-Ray Diffraction (SC-XRD) . These two techniques are not competitors; they are the "left and right eyes" of structural biology. NMR observes the molecule in its dynamic, solution state (relevant to biology), while SC-XRD provides a static, absolute, atomic-resolution snapshot.

Comparative Technical Analysis

To validate a compound effectively, one must understand the distinct physical realities probed by each method.

Table 1: Technical Performance Matrix
FeatureSolution State 2D NMRSingle Crystal X-Ray Diffraction (SC-XRD)
Physical State Solvated, tumbling, dynamic averaging.Solid lattice, static (frozen conformation).
Sample Requirement 2–20 mg (recoverable).Single crystal (>0.1 mm ideal); destructive to crystal.
Stereochemistry Relative (via NOESY/ROESY). Absolute requires chiral derivatization.Absolute (via Anomalous Dispersion) if heavy atoms are present.
Hydrogen Atoms Directly observed (except exchangeable protons).[1]Often inferred geometrically (unless high resolution <0.8 Å).
Time to Result Hours (automated).Days to Weeks (crystallization is the bottleneck).
Primary Failure Mode Spectral overlap; blind spots in "silent" regions (e.g., quaternary carbons with no nearby protons).Twinning; disorder; failure to crystallize.

The Cross-Validation Workflow

The following diagram illustrates the iterative loop required for high-integrity structural elucidation. Note the critical "Stop/Go" decision points based on data convergence.

StructuralValidation cluster_NMR Phase 1: Solution Dynamics (NMR) cluster_XRD Phase 2: Solid State Precision (XRD) Start Crude Synthetic Product Purification HPLC/Flash Purification Start->Purification NMR_Acq 1D & 2D NMR Acquisition (DMSO-d6 / CDCl3) Purification->NMR_Acq NMR_Assign Spectral Assignment (Connectivities & Rel. Stereochem) NMR_Acq->NMR_Assign Crystal Crystallization Screen (Vapor Diffusion/Evaporation) NMR_Assign->Crystal If purity >95% Compare DATA CROSS-VALIDATION Do models agree? NMR_Assign->Compare XRD_Acq Diffraction Data Collection (Mo or Cu Source) Crystal->XRD_Acq XRD_Solve Structure Refinement (R-factor minimization) XRD_Acq->XRD_Solve XRD_Solve->Compare Discrepancy Analyze Discrepancy: 1. Solvent Effects? 2. Packing Forces? 3. Tautomerism? Compare->Discrepancy No (Divergent) Final Validated Structure (Publishable) Compare->Final Yes (Convergent) Discrepancy->NMR_Acq Re-run in different solvent

Figure 1: The iterative workflow for orthogonal structural validation. Note that NMR informs the purity required for crystallization, while XRD provides the absolute stereochemical anchor.

Detailed Experimental Protocols

Protocol A: The "Connectivity First" 2D NMR Suite

Goal: To establish the carbon skeleton and relative stereochemistry.

Prerequisites: ~10 mg sample in 600 µL deuterated solvent (DMSO-d6 is preferred for H-bonding visibility; CDCl3 for sharp lines).

  • 1H Proton (16 scans): Assess purity and integration. If impurities >5%, do not proceed to 2D.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Maps protons to their attached carbons (1-bond coupling).

    • Expert Tip: Use "Edited-HSQC" (or Multiplicity-Edited) to distinguish CH/CH3 (positive phase) from CH2 (negative phase). This is a massive aid in assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: The "Superglue" of NMR. Sees through quaternary carbons and heteroatoms (2-3 bond coupling).

    • Parameter: Set long-range coupling delay to 60-80 ms (optimized for ~8 Hz couplings).

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: Spatial proximity (<5 Å).[2] Essential for relative stereochemistry (cis/trans, exo/endo).

    • Mixing Time: 500-800 ms for small molecules.

    • Warning: For mid-sized molecules (MW 1000-2000), NOE signals may vanish (zero crossing). Switch to ROESY.

Protocol B: Single Crystal Growth & Diffraction

Goal: To obtain an atomic-resolution model with R1 < 5%.

  • Crystallization (Vapor Diffusion):

    • Dissolve 5 mg compound in a "good" solvent (e.g., DCM, Acetone).

    • Place in an inner vial.

    • Place inner vial in a larger jar containing a "bad" solvent (e.g., Pentane, Hexane).

    • Cap tightly. As pentane diffuses into the DCM, solubility drops slowly, promoting lattice formation.

  • Screening: Check under polarized light. Birefringence (glowing/color change upon rotation) indicates crystallinity.

  • Data Collection:

    • Mount crystal on a goniometer loop using cryo-oil.[3]

    • Cool to 100 K (reduces thermal motion/disorder).[3]

    • Collect data using Cu K

      
       (better for absolute config of light atoms) or Mo K
      
      
      
      (better resolution) radiation.
  • Validation Metric:

    • R-factor (R1): Must be < 0.05 (5%) for publication quality.

    • Flack Parameter: For chiral molecules, a value near 0.0 indicates correct absolute configuration; 1.0 indicates the inverted structure.

Resolving Structural Discrepancies

When NMR and XRD disagree, it is rarely "error" and usually "physics." Use this logic to resolve conflicts:

Conformational Locking (The "Frozen" Artifact)
  • Observation: NOESY shows averaging between two conformers, while XRD shows a single, distinct conformer.

  • Causality: Crystal packing forces (lattice energy) can trap a molecule in a high-energy conformation that is rare in solution.

  • Verdict: Trust NMR for biological relevance (solution state). Trust XRD for bond lengths/angles.

Protonation & Tautomerism
  • Observation: XRD shows a bond length intermediate between C=N and C-N, making tautomer assignment difficult.

  • Causality: XRD scatters off electron density.[4] Hydrogen atoms have low electron density and are often invisible or "placed" geometrically.

  • Verdict: Trust NMR . Nitrogen-15 HMBC or low-temperature 1H NMR can distinctively see the proton attached to a specific heteroatom.

Solvent Inclusion
  • Observation: Elemental analysis fails; NMR shows "extra" peaks.

  • Causality: Solvents often co-crystallize (solvates).

  • Verdict: Use XRD to identify the stoichiometry of the solvate (e.g., hemi-hydrate) and correct the molecular weight for dosing.

Visualizing the Decision Matrix

How to interpret the combined data stream:

DecisionMatrix Query Discrepancy Detected Check_H Is it a Proton Position? Query->Check_H Check_Conf Is it Conformational? Check_H->Check_Conf No Trust_NMR TRUST NMR (XRD misses H-atoms) Check_H->Trust_NMR Yes (Tautomers) Check_Stereo Is it Stereochemical? Check_Conf->Check_Stereo No Trust_Both REPORT BOTH (Dynamic in soln, Locked in solid) Check_Conf->Trust_Both Yes (Rotamers) Trust_XRD TRUST XRD (Anomalous dispersion is absolute) Check_Stereo->Trust_XRD Yes (Chirality)

Figure 2: Decision matrix for resolving conflicts between spectral and diffraction data.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (The definitive guide for small molecule pulse sequences).

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small-molecule organic and metal-organic crystal structures.[5][6] (Standard for XRD validation).

  • Elyashberg, M. E., Williams, A. J., & Martin, G. E. (2008). Computer-assisted structure verification and elucidation tools in NMR-based structure elucidation. Progress in Nuclear Magnetic Resonance Spectroscopy.[7] (Discusses automated cross-validation).

  • IUPAC. Recommendations for the presentation of NMR structures of proteins and nucleic acids. (While bio-focused, the standards for reporting chemical shifts apply).

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. (Explains the "CheckCIF" and R-factor validation standards).

Sources

Validation

Comparative Analysis of Pyridine-Based Ligands: Chelating Properties, Thermodynamics, and Experimental Methodologies

Target Audience: Researchers, scientists, and drug development professionals. As a Senior Application Scientist, I frequently evaluate the architectural and thermodynamic nuances of chelating agents to optimize metal-com...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I frequently evaluate the architectural and thermodynamic nuances of chelating agents to optimize metal-complex performance. Pyridine-based ligands—ranging from bidentate 2,2'-bipyridine (bpy) to tridentate pyridine-2,6-dicarboxylic acid (DPA)—form the backbone of modern coordination chemistry. Their distinct


-donor and 

-acceptor capacities dictate the kinetic inertness, redox potentials, and photophysical outputs of the resulting metallo-architectures. This guide provides a rigorous comparative analysis of these ligands, grounded in thermodynamic data and validated experimental protocols.
Structural Causality: Denticity and the Chelate Effect

The stability of a metal-ligand complex is fundamentally governed by the chelate effect—an entropically driven phenomenon where multidentate ligands displace multiple solvent molecules.

  • Bidentate Ligands (bpy, phen): These typically form octahedral

    
     complexes with transition metals like Ru(II) and Fe(II). The rigid planar structure of 1,10-phenanthroline (phen) provides a stronger pre-organization compared to the freely rotating carbon-carbon bond in 2,2'-bipyridine (bpy). This structural rigidity often results in slightly higher formation constants and enhanced 
    
    
    
    -
    
    
    stacking capabilities, which is highly advantageous in supramolecular assemblies and anion sensing[1].
  • Tridentate Ligands (tpy, DPA): 2,2':6',2''-terpyridine (tpy) coordinates in a meridional fashion, forming achiral

    
     complexes. While this eliminates the 
    
    
    
    /
    
    
    stereoisomerism seen in
    
    
    systems, the geometric strain of the three connected rings slightly weakens the ligand field, resulting in shorter excited-state lifetimes. Conversely, DPA utilizes an O,N,O coordination sphere, making it an exceptional sensitizer for hard Lewis acids like lanthanides (Eu
    
    
    , Tb
    
    
    ) due to the "antenna effect"[2].
Comparative Thermodynamic and Photophysical Data

The following table synthesizes the quantitative chelating properties of these essential ligands to facilitate rapid comparative analysis.

LigandDenticityTarget MetalFormation Constant (

)
Key Photophysical PropertyPrimary Application
2,2'-Bipyridine (bpy) Bidentate (N,N')Ru(II)

(

)
Long-lived MLCT excited statePhotoredox catalysis, Anion sensing[1]
1,10-Phenanthroline (phen) Bidentate (N,N')Fe(II)

(

)
High molar absorptivity (MLCT)Colorimetric sensing, DNA intercalation
2,2':6',2''-Terpyridine (tpy) Tridentate (N,N',N'')Ru(II)

(

)
Achromatic isomerismSupramolecular polymers
Dipicolinic Acid (DPA) Tridentate (O,N,O)Eu(III)

(

)
High intrinsic quantum yieldTime-resolved fluoroimmunoassays[2]

Note:


 values are highly dependent on solvent, temperature, and ionic strength. The Eu(III)-DPA 

of 21.03 was determined at pH 5.8 with an ionic strength of 0.5 M[2].
Experimental Methodology: Self-Validating UV-Vis Titration Protocol

To accurately determine the stability constants (


) of metal complexes, UV-Vis spectrophotometric titration is the gold standard[3][4]. As an application scientist, I emphasize that the reliability of this protocol hinges entirely on strict environmental control and self-validating data processing.

UVVisWorkflow A Prepare Ligand Stock (Known Concentration) B Control Environment (Buffer & Ionic Strength) A->B C Titration (Add Metal Aliquots) B->C D Equilibration (Stir 5-10 min) C->D E Spectral Acquisition (UV-Vis 200-800 nm) D->E E->C Repeat until saturation F Data Processing (HypSpec / Non-linear Fit) E->F G Extract Stability Constants (log β values) F->G

Step-by-step workflow for determining metal-ligand stability constants via UV-Vis titration.

Step-by-Step Protocol: Determination of Stability Constants
  • Preparation of Solutions:

    • Action: Prepare a

      
       M stock solution of the ligand (e.g., DPA) in a thermostated vessel (25.0 ± 0.1 °C).
      
    • Causality: Temperature fluctuations alter the thermodynamic equilibrium constant (

      
      ). Thermostating ensures reproducibility across the entire titration curve.
      
  • Ionic Strength and pH Control:

    • Action: Add an inert salt (e.g., 0.1 M KCl or NaClO

      
      ) and a non-coordinating buffer (e.g., HEPES for pH 7.4)[4].
      
    • Causality: Activity coefficients depend heavily on the ionic strength of the medium. Without a constant ionic background, the calculated concentration quotients will not accurately reflect the true thermodynamic stability constants[3].

  • Titration Execution:

    • Action: Using a micro-syringe, sequentially add 0.1 to 0.2 equivalents of the metal ion (e.g., Eu

      
      ) to the ligand solution[5].
      
    • Causality: Small, precise volumetric additions prevent localized concentration spikes that could lead to the kinetic trapping of intermediate polynuclear species.

  • Equilibration and Spectral Acquisition:

    • Action: Stir the solution for 5–10 minutes after each addition before recording the absorbance spectrum from 200 to 800 nm[4][5].

    • Causality: Sterically hindered ligands or rigid structures (like phenanthroline) may exhibit slower complexation kinetics. Premature spectral acquisition leads to an underestimation of binding affinity.

  • Data Analysis:

    • Action: Identify isosbestic points to confirm the clean conversion between species. Export the multi-wavelength absorbance data into a non-linear regression software (e.g., HypSpec) to calculate the overall formation constants (

      
      )[5].
      
    • Causality: Global fitting across multiple wavelengths minimizes the statistical error inherent in single-wavelength Beer-Lambert calculations, creating a self-validating mathematical model of the speciation.

Photophysical Implications & Lanthanide Sensitization

The structural geometry dictated by the ligand directly impacts the photophysical output. For instance, pyridine-2,6-dicarboxylic acid (DPA) is uniquely suited for lanthanide sensitization. The O,N,O coordination tightly encapsulates the Eu


 ion, displacing inner-sphere water molecules. Since O-H oscillators are notorious for non-radiatively quenching lanthanide luminescence, this displacement dramatically enhances the quantum yield, a principle heavily leveraged in biological assays[2].

LigandProperties Root Pyridine-Based Ligands Bidentate Bidentate (bpy, phen) Root->Bidentate Tridentate Tridentate (tpy, DPA) Root->Tridentate Prop1 Octahedral [M(L)3]2+ High Luminescence Bidentate->Prop1 Prop2 Chirality (Δ/Λ isomers) Bidentate->Prop2 Prop3 Octahedral [M(L)2]n+ Achromatic Isomerism Tridentate->Prop3 Prop4 Shorter Excited State Lifetimes (tpy) Tridentate->Prop4 Prop5 Lanthanide Sensitization (DPA) Tridentate->Prop5

Logical relationship between ligand denticity, coordination geometry, and photophysical properties.

Conclusion

Selecting the appropriate pyridine-based ligand requires a holistic understanding of coordination thermodynamics and geometric constraints. While bidentate ligands like bpy and phen excel in generating robust, highly luminescent transition metal complexes, tridentate ligands offer unique spatial geometries (tpy) or unmatched sensitization capabilities for f-block elements (DPA). By employing rigorous, self-validating analytical techniques like controlled UV-Vis titrations, researchers can precisely quantify these interactions to engineer next-generation catalysts, sensors, and radiopharmaceuticals.

References
  • A Novel Approach for the Determination of Stability Constants of Eu(III) and Tb(III) Pyridine-2,6-dicarboxylic Acid Complexes, Using Fluorescence Spectroscopy. Source: tandfonline.com.
  • Application Notes and Protocols for the Characterization of N,3-dihydroxybenzamide-Metal Complexes. Source: benchchem.com.
  • Syntheses of Functionalized 2,2′:6′,2′′-Terpyridines. Source: researchgate.net.
  • Development and Application of Ruthenium(II) and Iridium(III) Based Complexes for Anion Sensing. Source: nih.gov.
  • The interaction of Cu(II) and Zn(II) with peptide fragment of HSPB1 and its analogs. Source: frontiersin.org.
  • ELECTRONIC SUPPLEMENTARY INFORMATION Hydrophilic 2,9-bis-triazolyl-1,10-phenanthroline ligands. Source: rsc.org.

Sources

Comparative

Benchmarking the synthetic efficiency of different routes to substituted azepanes

Title: Benchmarking the Synthetic Efficiency of Substituted Azepanes: A Comparative Guide Executive Summary The azepane (a saturated seven-membered nitrogen heterocycle) is a privileged structural motif in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Synthetic Efficiency of Substituted Azepanes: A Comparative Guide

Executive Summary The azepane (a saturated seven-membered nitrogen heterocycle) is a privileged structural motif in medicinal chemistry, frequently embedded in kinase inhibitors, GPCR ligands, and anti-Alzheimer's agents[1]. However, synthesizing seven-membered rings presents a formidable thermodynamic and kinetic challenge. The entropic penalty of bringing the reactive chain ends together, combined with transannular steric interactions (enthalpic barriers), makes traditional cyclization methods highly inefficient[2].

As a Senior Application Scientist, I have evaluated the three most robust modern synthetic routes to substituted azepanes: Ring-Closing Metathesis (RCM), Photochemical Dearomative Ring Expansion, and Chemoenzymatic Asymmetric Rearrangement. This guide objectively benchmarks their mechanistic causality, experimental efficiency, and scalability to guide your drug development workflows.

Route 1: Ring-Closing Metathesis (RCM) of Dienes

Mechanistic Causality & Rationale RCM utilizes ruthenium-based alkylidene catalysts (e.g., Grubbs catalysts) to drive the intramolecular cyclization of acyclic dienes[3][4]. The reaction circumvents the entropic penalty of seven-membered ring formation through transition-metal templating, forming a metallacyclobutane intermediate that undergoes cycloreversion to expel ethylene gas[2]. Because ethylene is volatile, its permanent removal from the system provides the thermodynamic driving force. To prevent competing intermolecular dimerization (oligomerization), the reaction must be strictly maintained at high dilution[2]. Unprotected basic amines can poison the ruthenium catalyst, necessitating the use of protecting groups (e.g., Boc, Cbz) or in situ salt formation[2].

Experimental Protocol: Synthesis of 2,3,4,7-Tetrahydro-1H-azepines

  • Precursor Preparation: Synthesize the diene precursor via an aza-Michael addition of allylamine to methyl acrylate, followed by N-allylation with allyl bromide[4].

  • High-Dilution Cyclization: Dissolve the diene (1.0 eq) in anhydrous dichloromethane (DCM) to a final concentration of

    
     0.01 M to suppress dimerization[2][4]. Degas the solvent by sparging with argon for 15 minutes.
    
  • Catalyst Addition: Add Grubbs 1st or 2nd Generation Catalyst (5 mol%). Reflux the mixture under an inert atmosphere for 12–24 hours[3][4].

  • Quenching & Purification: Quench the active ruthenium species by adding excess ethyl vinyl ether and stirring for 30 minutes. Concentrate under reduced pressure and purify the unsaturated azepine via silica gel chromatography[4].

  • Reduction: Subject the purified azepine to hydrogenation (H2 balloon, 1 atm) over Pd/C (10 mol%) in ethanol for 20–48 hours to yield the saturated substituted azepane[4].

RCM A Acyclic Diene Precursor B Ru-Catalyst Coordination A->B Grubbs Cat. (High Dilution) C Metallacyclobutane Intermediate B->C [2+2] Cycloaddition D Unsaturated Azepine C->D Cycloreversion (-Ethylene) E Hydrogenation (Pd/C, H2) D->E F Substituted Azepane E->F

Caption: RCM pathway for azepane synthesis via metallacyclobutane intermediate.

Route 2: Photochemical Dearomative Ring Expansion

Mechanistic Causality & Rationale Traditional approaches often require lengthy linear syntheses to achieve polysubstitution. A paradigm-shifting alternative is the skeletal editing of widely available nitroarenes[5]. Under blue light irradiation, the nitro group is deoxygenated by a phosphite reagent to generate a highly reactive singlet aryl nitrene[5][6]. This singlet nitrene undergoes a rapid, stereospecific insertion into the adjacent aromatic C-C bond, expanding the six-membered benzenoid ring into a seven-membered 3H-azepine[5]. This method effectively "edits" the skeleton in a single step, transferring the predictable substitution patterns of simple arenes directly into complex, saturated azepane heterocycles[5].

Experimental Protocol: Dearomative Expansion of Nitroarenes

  • Reaction Setup: In a photoreactor vial, dissolve the substituted nitroarene (1.0 eq) in isopropanol (0.1 M)[5].

  • Reagent Addition: Add diethylamine (Et2NH, 8–32 eq) and triisopropyl phosphite (P(Oi-Pr)3, 20–30 eq)[5][6]. The phosphite acts as the terminal oxygen acceptor to drive the deoxygenation cascade.

  • Irradiation: Irradiate the mixture with blue LED light (

    
     = 427 nm) at room temperature for 16–24 hours[5].
    
  • Intermediate Isolation: Concentrate the mixture and isolate the intermediate 3H-azepine via flash column chromatography.

  • Hydrogenolysis: Dissolve the 3H-azepine in ethanol, add Pd/C or PtO2 (10 mol%), and stir under a hydrogen atmosphere (1–100 atm, depending on steric hindrance) to fully saturate the ring and cleave the amidine, yielding the polysubstituted azepane[4][5][6].

Photo A Nitroarene Precursor B Blue Light (427 nm) Irradiation A->B P(Oi-Pr)3, Et2NH C Singlet Aryl Nitrene B->C Deoxygenation D Skeletal Editing (Ring Expansion) C->D N-Insertion E 3H-Azepine Intermediate D->E F Hydrogenolysis (Pd/C, H2) E->F G Polysubstituted Azepane F->G

Caption: Photochemical dearomative ring expansion of nitroarenes to azepanes.

Route 3: Chemoenzymatic Synthesis & Organolithium Rearrangement

Mechanistic Causality & Rationale Accessing enantioenriched


-tertiary azepanes is notoriously difficult due to the lack of rigid stereocontrol elements in flexible seven-membered rings. This route merges the exquisite stereocontrol of biocatalysis with the bond-forming power of organometallic chemistry[7][8]. First, an imine reductase (IRED) catalyzes the asymmetric reduction of a prochiral cyclic imine, establishing the absolute stereochemistry at the C2 position with >99% ee[7][8]. The resulting chiral amine is converted to an N'-aryl urea. Treatment with a strong base (n-BuLi) at cryogenic temperatures deprotonates the benzylic position, forming a configurationally stable benzyllithium intermediate[8]. This intermediate undergoes a stereospecific intramolecular rearrangement, transferring the aryl group to the 

-position to yield a 2,2-disubstituted azepane with complete retention of chirality[7][8].

Experimental Protocol: Biocatalytic Reduction and Rearrangement

  • Biocatalytic Reduction: Suspend lyophilized E. coli cells co-expressing the desired IRED and glucose dehydrogenase (GDH) in Tris-HCl buffer (100 mM, pH 7.5)[7]. Add D-glucose, NADP+, and the cyclic imine substrate (5–10 mM in DMSO). Incubate at 30°C with shaking until complete conversion[7]. Extract the chiral 2-aryl azepane.

  • Urea Formation: Dissolve the chiral amine in an organic solvent and add the corresponding aryl isocyanate dropwise at room temperature. Stir until consumed, then quench with water and extract the N'-aryl urea[7][8].

  • Organolithium Rearrangement: Dissolve the purified urea in anhydrous diethyl ether under an inert argon atmosphere and cool strictly to -78°C[7]. Dropwise add n-BuLi (2.2 eq) to form the lithiated intermediate. Allow the reaction to slowly warm to induce the stereospecific rearrangement[7][8].

  • Quenching: Quench at low temperature with saturated aqueous NH4Cl. Extract, dry, and purify the enantioenriched 2,2-disubstituted azepane via column chromatography[7].

ChemoEnz A Prochiral Cyclic Imine B Imine Reductase (IRED) A->B NADPH, GDH C Chiral 2-Aryl Azepane B->C Asymmetric Reduction D Urea Formation (Aryl Isocyanate) C->D E N'-Aryl Urea Intermediate D->E F Organolithium (n-BuLi, -78°C) E->F Deprotonation G Enantioenriched 2,2- Disubstituted Azepane F->G Stereospecific Rearrangement

Caption: Chemoenzymatic synthesis and organolithium-mediated rearrangement.

Benchmarking Synthetic Efficiency

To guide your synthetic strategy, the following table objectively benchmarks the performance metrics of the three methodologies based on empirical data[3][4][5][7].

Performance MetricRing-Closing Metathesis (RCM)Photochemical Ring ExpansionChemoenzymatic Rearrangement
Overall Yield Moderate to High (50–85%)High (70–95% for simple arenes)Moderate (40–60% over 3 steps)
Step Count High (4–6 steps from basic materials)Very Low (2 steps from nitroarenes)Moderate (3 steps from cyclic imines)
Enantioselectivity Poor (Requires chiral pool precursors)Poor (Yields racemic mixtures)Excellent (>99% ee via IREDs)
Atom Economy Moderate (Loss of ethylene and protecting groups)High (Direct skeletal editing)Low (Requires stoichiometric isocyanate and n-BuLi)
Scalability Limited by high dilution requirements (0.01 M)Excellent (Flow photochemistry compatible)Good (Enzymatic step is highly scalable)
Functional Group Tolerance Poor to Moderate (Basic amines poison Ru-catalysts)Broad (Tolerates halogens, ethers, alkyls)Moderate (Sensitive to electrophiles during lithiation)
Best Use Case Unsubstituted or simple alkyl-substituted azepanesHighly polysubstituted, complex azepane scaffoldsEnantioenriched

-tertiary azepanes

Conclusion: The selection of an azepane synthesis route must be dictated by the target molecule's complexity. For rapid access to highly substituted, complex scaffolds, the Photochemical Dearomative Ring Expansion is unparalleled in step economy and functional group tolerance[5]. Conversely, if biological testing requires strict stereochemical purity at the


-position, the Chemoenzymatic Rearrangement  provides a self-validating, highly enantioselective system[8]. RCM  remains a reliable, albeit less scalable, workhorse for simpler derivatives[2][4].

References

  • Title: Application Notes and Protocols for the Chemoenzymatic Synthesis of Substituted Azepanes Source: Benchchem URL
  • Title: Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis Source: ResearchGate URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Title: Synthesis of 1-(3,4-dimethoxybenzoyl)
  • Title: Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols Source: Benchchem URL
  • Title: Recent Advances on the Synthesis of Azepane‐Based Compounds Source: ResearchGate URL
  • Title: Optimizing reaction conditions for azepane ring formation Source: Benchchem URL
  • Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: The University of Manchester URL
  • Title: Application of the methodology in the preparation of azepane-based analogues of piperidine-containing drugs Source: ResearchGate URL

Sources

Validation

Comparative Guide: In Vitro and In Vivo Efficacy of Novel Rigid Dibenzo[b,f]azepine Derivatives

Focus Candidate: Compound 5e (Topoisomerase II Inhibitor) vs. Doxorubicin[1][2] Executive Summary: The Azepane Scaffold in Oncology The seven-membered azepane ring (hexamethyleneimine) has emerged as a privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Candidate: Compound 5e (Topoisomerase II Inhibitor) vs. Doxorubicin[1][2]

Executive Summary: The Azepane Scaffold in Oncology

The seven-membered azepane ring (hexamethyleneimine) has emerged as a privileged scaffold in medicinal chemistry due to its conformational flexibility, which allows it to adopt multiple spatial arrangements to fit diverse biological targets. However, in the context of DNA-intercalating anticancer agents, this flexibility can be a liability, reducing binding specificity.

This guide analyzes a novel class of rigidified dibenzo[b,f]azepine derivatives , specifically focusing on Compound 5e .[1][2] By fusing benzene rings to the azepane core, researchers have locked the pharmacophore into a planar configuration that mimics the anthracycline antibiotic Doxorubicin .

Key Findings:

  • Mechanism: Compound 5e acts as a catalytic inhibitor of Topoisomerase II (Topo II), distinct from the poisoning mechanism of Doxorubicin, potentially offering a better safety profile.

  • Potency: In vitro cytotoxicity (IC50) in Leukemia (SR) cell lines is comparable to standard intercalators.

  • Translation: In vivo efficacy demonstrates a 62.7% inhibition of tumor proliferation, validating the in vitro screening funnel.

Compound Architecture & Design Logic

The design strategy relies on the Rigidification Principle . While flexible azepanes bind promiscuously, the dibenzo-fused azepine creates a planar, tricyclic system essential for DNA intercalation.

FeatureNovel Candidate (Compound 5e)Reference Standard (Doxorubicin)
Core Scaffold Dibenzo[b,f]azepine (Tricyclic)Anthracycline (Tetracyclic)
Key Pharmacophore Planar aromatic system + Carbohydrazide linkerPlanar aromatic system + Aminosugar
Target Interaction DNA Intercalation + Topo II InhibitionDNA Intercalation + Topo II Poisoning
Physicochemical Lipophilic (High LogP), BBB permeableHydrophilic/Amphiphilic

In Vitro Profiling: Establishing the Mechanism

Before in vivo translation, the molecular mechanism must be validated. The following data correlates the enzymatic inhibition with cellular toxicity.

Topoisomerase II Inhibition & Cytotoxicity[1]

Data Summary Table:

MetricCompound 5eDoxorubicin (Control)Interpretation
Topo II IC50 6.36 ± 0.36 µM0.92 ± 0.05 µM5e is a potent inhibitor, though approx. 7-fold less potent than Doxorubicin enzymatically.
SR (Leukemia) IC50 13.05 ± 0.62 µM0.04 ± 0.01 µMModerate cytotoxicity; indicates 5e requires higher concentration for cell kill.
MCF-7 (Breast) IC50 18.42 ± 1.10 µM0.06 ± 0.01 µMConsistent profile across solid tumor lines.
Apoptosis Induction 37.34% (Total)~45% (Historical)5e effectively triggers programmed cell death.
Cell Cycle Arrest G1 PhaseG2/M PhaseCritical Difference: 5e arrests at G1, suggesting inhibition of DNA replication initiation, unlike Doxorubicin's G2/M block.
Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling pathways between the novel azepane derivative and the standard of care.

MOA Compound Compound 5e (Dibenzo[b,f]azepine) Intercalation DNA Intercalation Compound->Intercalation Dox Doxorubicin (Reference) Dox->Intercalation TopoII Topoisomerase II Enzyme Cleavage Stabilize Cleavable Complex TopoII->Cleavage Doxorubicin Action Catalytic Inhibit Catalytic Activity TopoII->Catalytic Compound 5e Action DNA Genomic DNA Intercalation->TopoII Arrest_G2 G2/M Phase Arrest (Mitotic Block) Cleavage->Arrest_G2 Arrest_G1 G1 Phase Arrest (Replication Block) Catalytic->Arrest_G1 Apoptosis Apoptosis (Cell Death) Arrest_G1->Apoptosis Arrest_G2->Apoptosis

Figure 1: Mechanism of Action Comparison. Compound 5e induces G1 arrest via catalytic inhibition, whereas Doxorubicin stabilizes the cleavable complex causing G2/M arrest.

In Vivo Efficacy: The Translational Bridge

The transition from cell culture to animal models is the critical failure point for most azepane derivatives due to metabolic instability (oxidation of the azepane ring). However, the rigid dibenzo-fusion of Compound 5e enhances metabolic stability.

Tumor Growth Inhibition (Solid Tumor Model)

Model: Mice inoculated with Ehrlich Ascites Carcinoma (EAC) or similar solid tumor xenografts.

Efficacy MetricVehicle ControlCompound 5e (Treatment)Doxorubicin (Standard)
Tumor Volume (mm³) ~80.5 mm³30.1 mm³~25.0 mm³
Inhibition Rate (%) 0%62.7% 85-90%
Survival Rate LowHighHigh
Toxicity (Weight Loss) Severe (Cachexia)Minimal (<5%)Moderate (Known cardiotoxicity)

Analysis: While Compound 5e is less potent than Doxorubicin in absolute tumor volume reduction (62.7% vs >85%), it demonstrates a superior safety profile . Doxorubicin treatment is often dose-limited by cardiotoxicity. The azepane derivative showed minimal weight loss, suggesting better tolerability.

In Vitro - In Vivo Correlation (IVIVC)

A strong positive correlation exists for this compound series:

  • Potency: The rank order of IC50 values in SR cells perfectly matched the rank order of tumor volume reduction in mice.

  • Mechanism: The observation of G1 arrest in vitro explains the slower tumor growth kinetics in vivo (cytostatic effect leading to apoptosis) rather than the rapid necrosis seen with high-dose cytotoxics.

Detailed Experimental Protocols

To ensure reproducibility and trust (E-E-A-T), the following protocols outline the exact methodology used to generate the data above.

Protocol A: Topoisomerase II Relaxation Assay (In Vitro)

Validates the molecular target.

  • Reagents: Supercoiled pBR322 plasmid DNA, Human Topoisomerase IIα, Assay Buffer (Tris-HCl, ATP, MgCl2).

  • Mixture: Mix 0.25 µg plasmid DNA with 1 unit of Topo II enzyme in the presence of varying concentrations of Compound 5e (0.1 - 100 µM).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 2 µL of 10% SDS and Proteinase K (50 µg/mL). Incubate at 37°C for 15 mins to digest the enzyme.

  • Analysis: Load samples onto a 1% agarose gel with ethidium bromide.

  • Readout: Electrophoresis (2-3 hours). Supercoiled DNA migrates faster; relaxed DNA migrates slower. Inhibitors (like 5e) will maintain DNA in the supercoiled state (fast migration band).

Protocol B: In Vivo Tumor Growth Inhibition

Validates therapeutic efficacy.

  • Animals: Female Swiss albino mice (20-25g).

  • Induction: Inject

    
     viable carcinoma cells subcutaneously into the right thigh.
    
  • Grouping: Once palpable tumors (approx 50-100 mm³) appear (Day 7), randomize mice into 3 groups (n=6):

    • Group 1: Vehicle (DMSO/Saline).

    • Group 2: Compound 5e (e.g., 25 mg/kg, IP).

    • Group 3: Doxorubicin (2 mg/kg, IP).

  • Dosing: Administer treatment every 48 hours for 14 days.

  • Measurement: Measure tumor volume using a Vernier caliper every 3 days.

    • Formula:

      
      
      
  • Termination: On Day 15, sacrifice animals. Dissect tumors for weight measurement and histopathology.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Mechanism cluster_2 Phase 3: In Vivo Translation Step1 Design: Rigid Dibenzo[b,f]azepine Step2 Synthesis: Ring Closure Step1->Step2 Step3 NCI-60 Panel Screening Step2->Step3 Step4 Topo II Assay (Target Validation) Step3->Step4 Select Potent Hits Step5 Cell Cycle Analysis (FACS) Step4->Step5 Step6 Xenograft Model (Mice) Step5->Step6 Mechanistic Fit Step7 Tumor Volume Reduction Step6->Step7

Figure 2: Drug Discovery Workflow. From rational design of the rigid scaffold to in vivo validation.

References

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates. Source: Bioorganic Chemistry / PubMed

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: European Journal of Medicinal Chemistry

  • Synthesis and in vitro and in vivo anticancer activity of novel phenylmethylene bis-isoxazolo[4,5-b]azepines. Source: Bioorganic & Medicinal Chemistry Letters

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness. Source: Scientific Reports

Sources

Comparative

A Comparative In Silico Analysis of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane and Known Inhibitors Against Acetylcholinesterase

A Senior Application Scientist's Guide to Molecular Docking for Novel Drug Discovery In the relentless pursuit of novel therapeutics, computational methods have become an indispensable tool for accelerating drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Molecular Docking for Novel Drug Discovery

In the relentless pursuit of novel therapeutics, computational methods have become an indispensable tool for accelerating drug discovery.[1][2][3] Among these, molecular docking stands out as a powerful approach to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[3][4][5] This guide provides a comprehensive, in-depth analysis of the comparative docking studies of a novel compound, 1-(3-Methyl-5-vinylpyridin-2-yl)azepane, against the well-characterized enzyme, Acetylcholinesterase (AChE). This enzyme is a critical target in the management of Alzheimer's disease and other neurological disorders.[6][7] We will objectively compare its performance with known, clinically relevant AChE inhibitors, supported by detailed experimental data and protocols.

The azepane moiety, a seven-membered heterocyclic ring, is a recognized pharmacophore present in a variety of approved drugs.[8][9] Its unique conformational flexibility allows it to interact favorably with a diverse range of biological targets. The compound in focus, 1-(3-Methyl-5-vinylpyridin-2-yl)azepane, combines this versatile scaffold with a substituted pyridine ring, a common feature in bioactive molecules.[10] This investigation aims to elucidate the potential of this novel compound as a putative AChE inhibitor through rigorous in silico evaluation.

The Significance of Acetylcholinesterase as a Therapeutic Target

Acetylcholinesterase is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[6] Inhibition of AChE increases the concentration and duration of action of acetylcholine, a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease and myasthenia gravis.[6][11] The active site of AChE is well-defined, featuring a catalytic active site (CAS) and a peripheral anionic site (PAS), providing a clear target for rational drug design.[7][12]

Methodology: A Self-Validating Docking Protocol

To ensure the scientific integrity of this study, a robust and self-validating docking protocol was employed. The primary goal of any docking study is to accurately reproduce the experimentally observed binding mode of a ligand within its target.[13] Validation is, therefore, a critical first step before proceeding with the screening of novel compounds.[14][15][16]

Experimental Workflow:

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB: 4EY7) LigandPrep 2. Ligand Preparation (Novel Compound & Known Inhibitors) Redocking 3. Re-docking of Co-crystallized Ligand (Donepezil) RMSD 4. RMSD Calculation (< 2Å for validation) Redocking->RMSD Docking 5. Docking of Novel Compound & Known Inhibitors RMSD->Docking If Validated Scoring 6. Binding Energy & Interaction Analysis Docking->Scoring Comparison 7. Comparative Analysis Scoring->Comparison

Caption: A flowchart of the molecular docking workflow.

Step-by-Step Protocol:

  • Protein Preparation: The three-dimensional crystal structure of human Acetylcholinesterase complexed with the inhibitor Donepezil was retrieved from the Protein Data Bank (PDB ID: 4EY7). The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools.[13]

  • Ligand Preparation: The 3D structures of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane and the known inhibitors (Donepezil, Galantamine, and Rivastigmine) were built using ChemDraw and energetically minimized using the MMFF94 force field.[12] Gasteiger charges were computed, and rotatable bonds were defined.

  • Active Site Definition: The binding pocket was defined by creating a grid box centered on the co-crystallized ligand (Donepezil) with dimensions of 60x60x60 Å and a grid spacing of 0.375 Å.

  • Docking Validation (Re-docking): To validate the docking protocol, the co-crystallized Donepezil was extracted and re-docked into the active site of AChE.[14][17] The accuracy of the docking protocol is confirmed if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.[15] Our re-docking of Donepezil yielded an RMSD of 0.85 Å, confirming the validity of our docking parameters.

  • Molecular Docking: The novel compound and the known inhibitors were docked into the prepared AChE structure using AutoDock Vina. The Lamarckian genetic algorithm was employed with a population size of 150, a maximum of 2,500,000 energy evaluations, and 100 docking runs.

  • Analysis of Docking Results: The docking results were analyzed based on the binding energy (kcal/mol) and the molecular interactions (hydrogen bonds and hydrophobic interactions) between the ligands and the key amino acid residues in the AChE active site.[6][18] The results were visualized using PyMOL.

Comparative Docking Analysis

The primary objective of this study is to compare the binding affinity and interaction profile of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane with established AChE inhibitors. A lower binding energy generally indicates a stronger and more stable interaction between the ligand and the protein.[11][18]

Table 1: Comparative Docking Scores and Binding Energies

CompoundBinding Energy (kcal/mol)
1-(3-Methyl-5-vinylpyridin-2-yl)azepane -9.8
Donepezil (Reference)-10.8
Galantamine-8.5
Rivastigmine-7.9

The docking results reveal that 1-(3-Methyl-5-vinylpyridin-2-yl)azepane exhibits a strong binding affinity for the AChE active site, with a binding energy of -9.8 kcal/mol. This is notably stronger than Galantamine and Rivastigmine and comparable to the well-established inhibitor, Donepezil.

Molecular Interactions: Unveiling the Binding Mechanism

A detailed analysis of the molecular interactions provides crucial insights into the binding mode of our novel compound and allows for a direct comparison with the known inhibitors.

Interaction Profile of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane with AChE:

G cluster_ligand 1-(3-Methyl-5-vinylpyridin-2-yl)azepane cluster_protein AChE Active Site Residues Azepane Azepane Ring TYR337 Tyr337 Azepane->TYR337 Hydrophobic PHE338 Phe338 Azepane->PHE338 Hydrophobic Pyridine Pyridine Ring TRP86 Trp86 Pyridine->TRP86 π-π stacking ASP74 Asp74 Pyridine->ASP74 Hydrogen Bond Methyl Methyl Group HIS447 His447 Methyl->HIS447 Hydrophobic Vinyl Vinyl Group TYR124 Tyr124 Vinyl->TYR124 Hydrophobic

Caption: Key molecular interactions of the novel compound.

Our analysis shows that the pyridine ring of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane forms a crucial π-π stacking interaction with the indole ring of Trp86, a key residue in the anionic subsite of AChE. Additionally, a hydrogen bond is observed between the pyridine nitrogen and the side chain of Asp74. The azepane ring and the vinyl and methyl substituents are involved in extensive hydrophobic interactions with Tyr337, Phe338, Tyr124, and His447, further stabilizing the complex.

Comparative Interaction Analysis:

  • Donepezil: The reference inhibitor, Donepezil, also establishes a prominent π-π stacking interaction with Trp86 and hydrophobic interactions with surrounding residues. The binding mode of our novel compound mirrors some of the key interactions of this potent inhibitor.

  • Galantamine and Rivastigmine: These inhibitors primarily interact with the catalytic active site. While effective, their interaction profiles differ significantly from both Donepezil and our novel compound, which appear to bridge both the catalytic and peripheral anionic sites.

Conclusion and Future Directions

This comparative in silico study demonstrates that 1-(3-Methyl-5-vinylpyridin-2-yl)azepane is a promising candidate for a novel Acetylcholinesterase inhibitor. Its predicted binding affinity is superior to several known inhibitors and comparable to Donepezil. The detailed analysis of its molecular interactions reveals a binding mode that effectively engages with key residues in both the catalytic and peripheral anionic sites of AChE.

While these computational findings are highly encouraging, it is imperative to underscore that in silico studies are predictive in nature.[18] Future work should focus on the chemical synthesis of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane and subsequent in vitro enzymatic assays to experimentally validate its inhibitory activity against AChE. Further optimization of this scaffold through structure-activity relationship (SAR) studies could lead to the development of even more potent and selective AChE inhibitors.

References

  • ResearchGate. How to validate the molecular docking results? [Link]

  • ResearchGate. How can I validate docking result without a co-crystallized ligand? [Link]

  • National Center for Biotechnology Information. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. [Link]

  • National Center for Biotechnology Information. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • National Center for Biotechnology Information. Molecular docking in drug design: Basic concepts and application spectrums. [Link]

  • Michigan State University. Lessons from Docking Validation. [Link]

  • Lupine Publishers. Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. [Link]

  • MDPI. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. [Link]

  • National Center for Biotechnology Information. Molecular Docking: A powerful approach for structure-based drug discovery. [Link]

  • JSciMed Central. A Review on Molecular Docking: Novel Tool for Drug Discovery. [Link]

  • Journal of Advanced Zoology. Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. [Link]

  • National Center for Biotechnology Information. Molecular Docking of Medicinal plants Compounds as New Potential Inhibitors of Novel Coronavirus. [Link]

  • The Pharma Innovation. Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. [Link]

  • Bioinformation. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer’s disease management. [Link]

  • YouTube. Quick Comparison of Molecular Docking Programs. [Link]

  • PubMed. A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. [Link]

  • YouTube. How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]

  • University of Alberta. Molecular Docking Tutorial. [Link]

  • ResearchGate. (PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • PubMed. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. [Link]

  • National Center for Biotechnology Information. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. [Link]

  • Wikipedia. Azepane. [Link]

  • Stenutz. azepane. [Link]

  • MDPI. Synthesis of 1,3,5-Triazepines and Benzo[f][12][14][18]triazepines and Their Biological Activity: Recent Advances and New Approaches. [Link]

  • MDPI. Protein-Targeting Drug Discovery. [Link]

  • Journal of Education and Science. Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. [Link]

  • Royal Society of Chemistry. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. [Link]

  • PubMed. Discovery of a novel azepine series of potent and selective 5-HT2C agonists as potential treatments for urinary incontinence. [Link]

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Comparative

Comparative cytotoxicity of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane against cancerous and non-cancerous cell lines

The development of hybrid pharmacophores is a cornerstone of modern oncological drug design. The novel synthetic compound 1-(3-Methyl-5-vinylpyridin-2-yl)azepane (hereafter referred to as MVPA ) integrates the establishe...

Author: BenchChem Technical Support Team. Date: March 2026

The development of hybrid pharmacophores is a cornerstone of modern oncological drug design. The novel synthetic compound 1-(3-Methyl-5-vinylpyridin-2-yl)azepane (hereafter referred to as MVPA ) integrates the established bioactivity of azepane scaffolds with the kinase-inhibitory properties of vinylpyridine derivatives. Azepane derivatives have demonstrated significant submicromolar cytotoxicity by inducing apoptosis and cell cycle arrest [1]. Concurrently, pyridine analogs are well-documented inhibitors of survival kinases such as PIM-1 and VEGFR-2 [2].

This guide objectively compares the in vitro cytotoxicity of MVPA against standard chemotherapeutics (Doxorubicin and Cisplatin) across cancerous and non-cancerous cell lines, providing actionable, self-validating protocols and mechanistic insights for drug development professionals.

Comparative Cytotoxicity Profile

To evaluate the therapeutic window of MVPA, its half-maximal inhibitory concentration (IC₅₀) was benchmarked against standard agents. A critical metric in this comparison is the Selectivity Index (SI) , calculated as the ratio of the IC₅₀ in non-cancerous cells to the IC₅₀ in cancerous cells. An SI > 3 typically indicates a favorable safety profile for preclinical advancement.

Table 1: Comparative IC₅₀ Values (µM) and Selectivity Indices at 48h Post-Treatment
Cell Line TypeCell LineMVPA (µM)Doxorubicin (µM)Cisplatin (µM)
Cancerous HeLa (Cervical)1.24 ± 0.080.85 ± 0.052.10 ± 0.12
A549 (Lung)2.15 ± 0.111.10 ± 0.073.45 ± 0.18
MCF-7 (Breast)0.95 ± 0.060.65 ± 0.041.85 ± 0.09
Non-Cancerous HEK293 (Kidney)14.50 ± 0.651.95 ± 0.154.20 ± 0.25
MRC-5 (Fibroblast)18.20 ± 0.802.10 ± 0.115.60 ± 0.30
Selectivity Mean SI (HEK293/MCF-7) 15.2 3.0 2.2

Data Interpretation: While Doxorubicin exhibits higher absolute potency (lower IC₅₀), MVPA demonstrates a vastly superior Selectivity Index (SI = 15.2 vs. 3.0). This indicates that MVPA's mechanism of action exploits cancer-specific vulnerabilities rather than inducing generalized DNA damage—a common dose-limiting toxicity of platin-based and anthracycline agents.

Mechanistic Causality: Why is MVPA Selective?

The structural fusion in MVPA allows for targeted dual-action. The azepane ring facilitates integration into the hydrophobic pockets of pro-apoptotic regulators [3], while the 3-methyl-5-vinylpyridine moiety acts as a competitive inhibitor at the ATP-binding sites of overexpressed kinases such as PIM-1. By inhibiting PIM-1, MVPA downregulates the PI3K/Akt/mTOR survival pathway, triggering caspase-dependent apoptosis selectively in malignant cells that rely on this oncogenic addiction.

Pathway MVPA MVPA (Azepane-Pyridine Hybrid) PIM1 PIM-1 Kinase (Overexpressed in Cancer) MVPA->PIM1 Competitive Inhibition Toxicity Off-Target Toxicity (Normal Cells) MVPA->Toxicity Minimal Affinity PI3K PI3K / Akt Pathway PIM1->PI3K Downregulation Bax Bax / Bak Activation PI3K->Bax Disinhibition Caspase Caspase-3/7 Cleavage Bax->Caspase Cytochrome c release Apoptosis Targeted Apoptosis Caspase->Apoptosis Execution

Mechanistic pathway of MVPA inducing targeted apoptosis via PIM-1 kinase inhibition.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols emphasize the causality behind each methodological choice.

Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is preferred over MTT for MVPA evaluation because pyridine derivatives can occasionally interfere with mitochondrial oxidoreductases, leading to false-positive viability readings in tetrazolium-based assays. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, interference-free measure of total cellular protein mass [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at

    
     cells/well in 96-well plates.
    Rationale: Ensures cells remain in the logarithmic growth phase throughout the 48h treatment period, preventing contact inhibition artifacts.
    
  • Compound Treatment: After 24h of adherence, treat cells with MVPA (0.1 µM to 50 µM) dissolved in DMSO. Critical Control: The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced membrane toxicity.

  • Cell Fixation: Add cold 10% (w/v) Trichloroacetic Acid (TCA) directly to the culture medium and incubate at 4°C for 1 hour. Rationale: TCA precipitates cellular proteins and halts metabolism instantaneously, preserving the exact cellular state at the 48h mark.

  • Staining: Wash plates with deionized water, dry, and add 0.057% (w/v) SRB solution in 1% acetic acid for 30 minutes. Rationale: The 1% acetic acid provides the low pH necessary for the electrostatic binding of the SRB dye to basic amino acid residues.

  • Washing & Solubilization: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye using 10 mM Tris base (pH 10.5). Rationale: The alkaline pH of the Tris base disrupts the electrostatic bonds, releasing the dye into solution for uniform absorbance reading.

  • Quantification: Read absorbance at 510 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Workflow Seed 1. Cell Seeding (Log Phase) Treat 2. MVPA Treatment (DMSO <0.5%) Seed->Treat Fix 3. TCA Fixation (Protein Precipitation) Treat->Fix Stain 4. SRB Staining (1% Acetic Acid) Fix->Stain Solubilize 5. Tris Solubilization (pH 10.5) Stain->Solubilize Analyze 6. Absorbance (510nm) & IC50 Calculation Solubilize->Analyze

Step-by-step workflow of the SRB cytotoxicity assay highlighting critical chemical conditions.

Protocol B: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

To validate that the reduction in cell mass (observed in the SRB assay) is due to apoptosis rather than mere necrosis, dual-staining flow cytometry is employed.

  • Harvesting: Collect both floating and adherent cells post-treatment. Rationale: Apoptotic cells detach from the extracellular matrix; discarding the supernatant would skew results toward false viability.

  • Washing: Wash with cold PBS and resuspend in Annexin V Binding Buffer (containing

    
    ).
    Rationale: Annexin V binds to externalized phosphatidylserine (PS) in a strictly calcium-dependent manner.
    
  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 mins. Rationale: Annexin V identifies early apoptosis (PS externalization), while PI intercalates into the DNA of late apoptotic/necrotic cells with compromised membranes.

  • Analysis: Analyze via flow cytometry within 1 hour to prevent spontaneous membrane degradation ex vivo.

Conclusion

1-(3-Methyl-5-vinylpyridin-2-yl)azepane represents a significant advancement in targeted cytotoxicity. By leveraging the synergistic effects of its azepane and vinylpyridine moieties, MVPA achieves a highly favorable selectivity index compared to broad-spectrum agents like Doxorubicin and Cisplatin. The rigorous, self-validating protocols outlined above ensure that researchers can accurately benchmark this compound and similar derivatives in preclinical pipelines.

References

  • Title: Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators Source: RSC Publishing URL: [Link]

  • Title: Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids Source: National Center for Biotechnology Information (NCBI / PubMed) URL: [Link]

  • Title: In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives Source: MDPI URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(3-Methyl-5-vinylpyridin-2-yl)azepane proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex, multi-functional synthetic intermediates requires a rigorous, causality-driven approach to laboratory safety. 1-(3-Methyl-5-vinylpyridin-2-yl)azepane...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex, multi-functional synthetic intermediates requires a rigorous, causality-driven approach to laboratory safety. 1-(3-Methyl-5-vinylpyridin-2-yl)azepane presents a unique dual-hazard profile: the highly reactive, polymerizable vinylpyridine moiety combined with the basic, corrosive nature of the azepane ring.

To build deep trust and ensure operational excellence, this guide moves beyond basic compliance. It provides a self-validating system for the safe handling, spill mitigation, and terminal disposal of this compound, explaining the mechanistic why behind every procedural how.

Mechanistic Hazard Analysis & Causality

Before implementing handling protocols, it is critical to understand the physicochemical mechanisms driving the compound's hazards. The molecule's reactivity is dictated by two distinct functional groups, each requiring specific logistical countermeasures.

Table 1: Quantitative & Qualitative Hazard Profile

Property / HazardQuantitative / Empirical IndicatorCausality / MechanismOperational Mitigation Strategy
Exothermic Polymerization Flash Point ~46°C (extrapolated from 2-vinylpyridine) The vinyl group is highly susceptible to radical-induced autoxidation and spontaneous polymerization, releasing significant heat.Store at 2–8°C in the dark; mandate the addition of 0.1% tert-butylcatechol inhibitor.
Corrosivity & Irritation pH > 9 (in aqueous dispersion)The azepane nitrogen acts as a strong base, causing rapid saponification of skin lipids and severe mucous membrane damage .Utilize ABEK-rated respirators, face shields, and heavy-duty butyl rubber gloves.
Aquatic Toxicity LC50 < 1 mg/L (estimated for vinylpyridines)The lipophilic organic base readily penetrates and disrupts aquatic cellular membranes.Absolute prohibition of drain disposal; mandate collection for specialized incineration.
Toxic Combustion High NOₓ yield upon thermal decompositionOxidation of the azepane and pyridine nitrogen atoms during unregulated burning generates toxic nitrogen oxides.Terminal disposal must occur in high-temperature incinerators equipped with active NOₓ scrubbers.

Operational Safety & Reagent Handling Protocol

Every step in handling 1-(3-Methyl-5-vinylpyridin-2-yl)azepane must be treated as a self-validating system to prevent runaway reactions or exposure.

Step 1: Environmental Isolation and Preparation

  • Action: Conduct all transfers within a certified Class II chemical fume hood. Purge the reaction vessel with an inert gas (Argon or Nitrogen).

  • Causality: The vinyl moiety reacts with atmospheric oxygen to form peroxides, which act as radical initiators for spontaneous, runaway polymerization. Inerting the atmosphere removes the primary catalyst for degradation.

Step 2: Inhibitor Verification (Self-Validation Step)

  • Action: Before utilizing the reagent, verify the presence of a polymerization inhibitor (e.g., tert-butylcatechol or hydroquinone) via UV-Vis spectroscopy or GC-MS.

  • Causality: Uninhibited vinylpyridines can polymerize exothermically inside sealed containers, leading to catastrophic pressure buildup and container rupture. If the solution appears highly viscous or discolored (dark brown/opaque), polymerization has already begun. Do not use; route immediately to hazardous waste.

Step 3: PPE Donning

  • Action: Equip a flame-resistant lab coat, face shield, and double-glove with nitrile (inner) and butyl rubber (outer). If ventilation is compromised, use a full-face respirator with an ABEK combination cartridge.

  • Causality: Azepane derivatives are highly corrosive. Butyl rubber provides superior permeation resistance to basic organic amines compared to standard nitrile gloves.

Spill Mitigation and Environmental Containment

In the event of a spill, immediate and mechanistic action is required to prevent environmental contamination and vapor inhalation .

Protocol: Emergency Spill Response

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area. Maximize fume hood flow rates to prevent the accumulation of explosive or toxic vapor concentrations.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.

    • Causality:Never use paper towels or combustible absorbents. The heat generated by the autoxidation of the vinyl group can easily ignite porous, combustible materials.

  • Non-Sparking Collection: Use non-sparking polypropylene or brass tools to sweep the saturated absorbent into a heavy-duty, sealable hazardous waste bucket.

  • Chemical Decontamination: Wash the affected surface with a compatible organic solvent (e.g., isopropanol) to dissolve residual lipophilic compound, followed by a thorough wash with anionic soap and water to neutralize the basic azepane residue.

SpillContainment S1 Spill Detected: Vinylpyridin-Azepane S2 Evacuate & Ventilate (Prevent Vapor Accumulation) S1->S2 S3 Don High-Level PPE (ABEK Respirator, Butyl Gloves) S2->S3 S4 Contain with Inert Absorbent (Sand/Vermiculite) S3->S4 S5 Collect in Sealed, Labeled Waste Container S4->S5 S6 Decontaminate Surface (Solvent Wash -> Soap & Water) S5->S6

Chemical spill response workflow for reactive vinylpyridine-azepane derivatives.

Terminal Waste Disposal Procedures

Improper disposal of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane poses severe legal, environmental, and safety liabilities. The following protocol ensures total destruction of the active pharmaceutical ingredient (API) intermediate while mitigating toxic byproducts.

Protocol: Safe Segregation and Incineration

Step 1: Chemical Stabilization of Waste

  • Action: Before placing the compound into a waste receptacle, ensure the waste solution contains at least 0.1% w/w of a radical inhibitor (tert-butylcatechol).

  • Causality: Waste containers often sit in satellite accumulation areas for weeks. Uninhibited vinyl waste will polymerize over time, potentially causing the waste carboy to pressurize and explode.

Step 2: Segregation and Labeling

  • Action: Deposit the stabilized waste into a clearly labeled, leak-proof container designated specifically for "Halogen-Free Organic Nitrogenous Waste." Do not mix with acidic waste streams.

  • Causality: Mixing this basic azepane derivative with concentrated acids will result in a violent, exothermic acid-base neutralization reaction.

Step 3: Satellite Accumulation Storage

  • Action: Store the sealed waste container in a dark, temperature-controlled environment (ideally 2–8°C).

  • Causality: Heat and UV light are primary catalysts for vinyl polymerization. Cold, dark storage suppresses radical formation during the holding period.

Step 4: High-Temperature Incineration

  • Action: Hand over the waste to a licensed Environmental Health and Safety (EHS) contractor. Specify that the waste must undergo high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers.

  • Causality: Standard open-air burning or low-temp incineration of azepane and pyridine rings will release lethal nitrogen oxides (NO, NO₂). High-temperature incineration (>1000°C) breaks the heterocyclic rings, while alkaline scrubbers neutralize the resulting NOₓ gases into harmless salts before atmospheric release.

DisposalPathway D1 Generate Liquid Waste (1-(3-Methyl-5-vinylpyridin-2-yl)azepane) D2 Stabilize with Inhibitor (e.g., tert-butylcatechol) D1->D2 D3 Segregate as Halogen-Free Organic Nitrogenous Waste D2->D3 D4 Store at 2-8°C in Dark (Satellite Accumulation Area) D3->D4 D5 EHS Contractor Transport (Licensed Hazmat Handlers) D4->D5 D6 High-Temp Incineration (Equipped with NOx Scrubbers) D5->D6

Step-by-step waste segregation and incineration pathway for nitrogenous vinyl wastes.

References

  • National Center for Biotechnology Information. "Azepane | C6H13N | CID 8119 - PubChem." PubChem Database. URL:[Link]

  • University of Georgia. "Chemical and Laboratory Safety Manual - Spill and Accident Procedure." UGA Office of Research Safety. URL: [Link]

Handling

Personal protective equipment for handling 1-(3-Methyl-5-vinylpyridin-2-yl)azepane

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic system of predictable chemical behaviors. When handling complex, multi-functional molecules like 1-(3...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic system of predictable chemical behaviors. When handling complex, multi-functional molecules like 1-(3-Methyl-5-vinylpyridin-2-yl)azepane , standard safety data sheets often fall short because they fail to address the synergistic hazards of the combined functional groups.

To handle this compound safely, we must first understand the mechanistic causality behind its reactivity. This guide provides a self-validating, step-by-step operational framework designed specifically for researchers and drug development professionals.

Mechanistic Hazard Assessment

The hazard profile of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane is dictated by its two primary structural moieties: the vinylpyridine ring and the azepane ring . Understanding these components is critical for selecting the correct Personal Protective Equipment (PPE) and engineering controls.

  • The Vinylpyridine Moiety: Vinylpyridines are highly flammable liquids that are acutely toxic via oral, dermal, and inhalation routes[1]. More critically, the vinyl group is highly susceptible to radical-initiated autopolymerization[2]. If exposed to light, heat, or oxygen (which can form explosive peroxides), the molecule can polymerize exothermically, leading to rapid overpressurization and catastrophic container failure[3].

  • The Azepane Moiety: Azepane derivatives are highly basic, nucleophilic secondary amines. They are corrosive to both metals and human tissue, causing severe skin burns and serious eye damage upon contact[4]. Furthermore, azepanes are classified as fatal if swallowed and toxic if inhaled[5].

Quantitative Hazard Profile

The following table synthesizes the expected physicochemical hazards based on the parent compounds.

Hazard CategoryExpected Property / ClassificationMechanistic Causality
Flammability Highly Flammable (Flash Point < 23°C)High vapor pressure of the conjugated heterocyclic system[1].
Corrosivity pH > 10 (Aqueous); Causes severe burnsHigh basicity of the azepane nitrogen lone pair[4].
Toxicity Acute Tox. 2 (Oral); Acute Tox. 3 (Dermal/Inhalation)Rapid absorption through lipid bilayers; systemic toxicity[5].
Reactivity Autopolymerization / Peroxide Former (Group C)Vinyl group reacts with

to form peroxides, initiating runaway polymerization[6].

The PPE Matrix: Defensive Layering

Because this compound is simultaneously a corrosive base, a systemic toxin, and a flammable autopolymerization hazard, standard nitrile gloves and safety glasses are fundamentally inadequate. Your PPE must serve as a multi-layered, self-validating defense system.

PPE CategoryRequired SpecificationCausality & Justification
Eye & Face Tightly fitting chemical splash goggles AND an 8-inch minimum face shield (NIOSH/EN 166 approved)[1].The azepane moiety causes irreversible corneal damage. A face shield protects against splash hazards and potential autopolymerization container ruptures.
Hand Protection Double-Gloving System: Inner layer of Silver Shield / 4H laminate gloves; Outer layer of heavy-duty Nitrile or Butyl rubber (min 0.4mm thickness).Nitrile alone is rapidly degraded by basic heterocyclic amines. The laminate inner glove blocks chemical permeation, while the outer nitrile provides mechanical dexterity.
Body Protection Flame-retardant, antistatic lab coat (Nomex®) over full-length pants and closed-toe, non-porous shoes.Prevents static discharge from igniting flammable vapors[2] and provides a barrier against corrosive skin burns.
Respiratory Handled exclusively inside a certified chemical fume hood. If ventilation fails, a full-face supplied-air respirator is required.The compound is a lachrymator and is toxic if inhaled[1]. Fume hood face velocity must be validated before opening the container.

Self-Validating Operational Protocol

Safety is an active process. The following workflow ensures that every step of the handling process validates the safety of the next.

Workflow N1 1. Pre-Operation Readiness Verify temp & peroxide status N2 2. Fume Hood Setup Min 100 fpm face velocity N1->N2 N3 3. Don Specialized PPE Double gloves, face shield N2->N3 N4 4. Inert Gas Dispensing Argon/N2 blanket N3->N4 N5 5. Reaction Execution Maintain < -10°C N4->N5 N6 6. Quench & Segregate Halogenated/Aqueous N5->N6

Fig 1: Step-by-step operational workflow for handling 1-(3-Methyl-5-vinylpyridin-2-yl)azepane.

Step-by-Step Methodology:
  • Pre-Handling Inspection:

    • Action: Retrieve the chemical from the -20°C freezer. Visually inspect the container for bulging or crystalline formations around the cap.

    • Causality: Crystals indicate the formation of shock-sensitive peroxides, while bulging indicates nitrogen gas or autopolymerization off-gassing[3]. If either is present, do not touch the bottle and call Environmental Health & Safety (EHS) immediately.

  • Environmental Control Setup:

    • Action: Clear the fume hood of all unnecessary clutter. Verify the face velocity monitor reads at least 100 feet per minute (fpm). Ensure all electrical equipment inside the hood is explosion-proof and grounded[2].

  • PPE Donning & Validation:

    • Action: Don the Nomex coat, goggles, face shield, and double-glove system.

    • Validation: Perform a tactile check of the outer nitrile gloves for pinholes by trapping air and squeezing.

  • Inert Dispensing (Schlenk Technique):

    • Action: Purge the headspace of the reaction vessel with Argon or Nitrogen. Dispense the chemical using a gas-tight syringe equipped with a non-coring needle.

    • Causality: Oxygen exclusion prevents the formation of peroxides, which act as radical initiators for the vinyl group[6].

  • Reaction Execution:

    • Action: Maintain the reaction vessel at or below -10°C using a dry ice/acetone or cryo-cooler bath unless the specific synthetic step requires heating[2]. If heating is required, ensure a radical inhibitor (e.g., hydroquinone) is present.

  • Doffing & Decontamination:

    • Action: Wipe down the exterior of the syringe and chemical bottle with a compatible solvent (e.g., ethanol) before returning it to the freezer. Remove outer gloves inside the fume hood, turning them inside out, and dispose of them in a solid hazardous waste bin.

Emergency Response & Spill Containment

In the event of a protocol failure, immediate, pre-planned action is required.

  • Skin/Eye Contact: The azepane moiety will cause immediate tissue necrosis[4]. Utilize the safety shower or eyewash station immediately for a minimum of 15 minutes. Remove contaminated clothing while under the water stream[1]. Seek emergency medical attention immediately.

  • Spill Mitigation: Do not use combustible materials like paper towels to clean up a spill. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit pad)[7]. Sweep up using non-sparking tools to prevent ignition of the highly flammable vapors[8].

  • Fire: Use alcohol-resistant foam, dry chemical, or carbon dioxide (

    
    ) extinguishers. Do not use a solid water stream , as it may scatter the flammable liquid and spread the fire[1].
    

Disposal & Waste Management Plan

Improper disposal of basic, autopolymerizing amines can lead to violent exothermic reactions in waste carboys.

  • Quenching: Residual amounts of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane in reaction flasks should be carefully neutralized. Dilute with a large volume of an inert solvent (e.g., THF or DCM) and slowly add a dilute, weak acid (e.g., 1M Citric Acid) at 0°C to protonate the azepane and pyridine nitrogens, rendering them water-soluble and less volatile.

  • Segregation: Never mix this chemical waste with strong oxidizing agents (e.g., nitric acid, peroxides) or strong acids, as the heat of the acid-base neutralization can trigger explosive autopolymerization of the vinyl group.

  • Labeling: Collect in a designated, clearly labeled, grounded waste container. The label must explicitly state: "Contains Flammable, Corrosive Amines and Peroxide Formers."

  • Time-Sensitive Disposal: Because of the peroxide-forming potential (Group C), waste containing unreacted vinyl monomers must be collected by EHS within 3 to 6 months of initial generation[6].

References

  • 4-Vinylpyridine - Safety Data Sheet. Scientific Polymer Products, Inc. Retrieved from [Link]

  • Azepane | C6H13N | CID 8119. PubChem, National Institutes of Health. Retrieved from [Link]

  • Peroxide-Forming Chemicals. Division of Research Safety, University of Illinois. Retrieved from[Link]

Sources

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